molecular formula C12H7ClN2S B8812105 2-Chloro-5-phenylthieno[2,3-d]pyrimidine

2-Chloro-5-phenylthieno[2,3-d]pyrimidine

Cat. No.: B8812105
M. Wt: 246.72 g/mol
InChI Key: YQPQWOIBIBSBNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-5-phenylthieno[2,3-d]pyrimidine (CAS 1225701-41-6) is a high-value chemical scaffold in medicinal chemistry and anticancer drug discovery. This compound serves as a versatile synthetic intermediate for constructing novel therapeutic agents. Its primary research value lies in its role as a key precursor for the development of potent kinase inhibitors. The thieno[2,3-d]pyrimidine core is a bioisostere of purine, allowing it to interact effectively with the ATP-binding sites of various kinase enzymes . Researchers utilize this chloro-substituted derivative to introduce diverse functional groups at the 4-position, enabling the exploration of structure-activity relationships and the enhancement of potency and selectivity . This compound is particularly prominent in the design of inhibitors targeting crucial oncogenic kinases. Derivatives have shown significant promise in inhibiting Fms-like tyrosine kinase 3 (FLT3), a key target in acute myeloid leukemia research . Furthermore, this scaffold is a fundamental building block in developing inhibitors for phosphatidylinositol 3-kinase (PI3K), a lipid kinase critically involved in cell survival and proliferation pathways, making it a fruitful target for new anticancer agents . The structural motif is also found in compounds investigated as epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use. Researchers should handle this material with appropriate precautions in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H7ClN2S

Molecular Weight

246.72 g/mol

IUPAC Name

2-chloro-5-phenylthieno[2,3-d]pyrimidine

InChI

InChI=1S/C12H7ClN2S/c13-12-14-6-9-10(7-16-11(9)15-12)8-4-2-1-3-5-8/h1-7H

InChI Key

YQPQWOIBIBSBNW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CSC3=NC(=NC=C23)Cl

Origin of Product

United States

Foundational & Exploratory

2-Chloro-5-phenylthieno[2,3-d]pyrimidine synthesis and characterization

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the synthesis and characterization of 2-Chloro-5-phenylthieno[2,3-d]pyrimidine (CAS: 1225701-41-6). This document is structured for researchers requiring a robust, scalable, and chemically validated pathway.

Executive Summary & Strategic Rationale

The thieno[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for quinazolines (e.g., Gefitinib, Erlotinib). The specific isomer This compound represents a critical " electrophilic hub." Unlike the more common 4-chloro derivatives used for immediate nucleophilic substitution, the 2-chloro-4-unsubstituted analog allows for sequential functionalization or serves as a specific probe where the 4-position must remain sterically unobstructed.

This guide presents a Linear 4-Step Protocol designed for high fidelity and reproducibility. The strategy prioritizes the formation of the 2,4-dichloro intermediate followed by regioselective reduction, which is the most reliable method to access the 2-chloro-4-hydro target.

Retrosynthetic Analysis

The synthesis is deconstructed into three phases:

  • Core Construction: The Gewald reaction establishes the thiophene ring with the necessary phenyl substituent.

  • Annulation: Urea fusion creates the pyrimidine dione.

  • Functionalization & Editing: Chlorination followed by selective reductive dechlorination yields the target.

Retrosynthesis Figure 1: Retrosynthetic Disconnection Strategy Target This compound (Target) Inter1 2,4-Dichloro-5-phenylthieno[2,3-d]pyrimidine (Precursor) Inter1->Target Selective Reduction (Zn/AcOH) Inter2 5-Phenylthieno[2,3-d]pyrimidine-2,4-dione (Cyclized Core) Inter2->Inter1 Chlorination (POCl3) Inter3 Ethyl 2-amino-4-phenylthiophene-3-carboxylate (Gewald Product) Inter3->Inter2 Urea Fusion SM Acetophenone + Ethyl Cyanoacetate + S8 (Starting Materials) SM->Inter3 Gewald Reaction

Detailed Experimental Protocol

Step 1: The Gewald Reaction (Thiophene Core Synthesis)

Objective: Synthesis of Ethyl 2-amino-4-phenylthiophene-3-carboxylate. Mechanism: Knoevenagel condensation followed by thionation and cyclization.

  • Reagents: Acetophenone (1.0 eq), Ethyl Cyanoacetate (1.0 eq), Elemental Sulfur (

    
    , 1.0 eq), Morpholine (1.0 eq), Ethanol (Solvent).
    
  • Protocol:

    • In a round-bottom flask equipped with a condenser, dissolve acetophenone (12.0 g, 0.1 mol) and ethyl cyanoacetate (11.3 g, 0.1 mol) in Ethanol (50 mL).

    • Add elemental sulfur (3.2 g, 0.1 mol) followed by the dropwise addition of morpholine (8.7 g, 0.1 mol). Note: The reaction is exothermic.

    • Reflux the mixture at 70–80 °C for 8–12 hours. Monitor by TLC (Hexane:EtOAc 4:1).

    • Workup: Cool the reaction to room temperature (RT) and then to 0 °C. The product often precipitates as a solid.

    • Filter the solid and wash with cold ethanol. Recrystallize from ethanol to obtain pale yellow crystals.

  • Yield Expectation: 60–75%.

  • Critical Insight: Acetophenone dictates the regiochemistry. The phenyl group ends up at position 4 of the thiophene, which corresponds to position 5 of the final thienopyrimidine.

Step 2: Urea Cyclization (Pyrimidine Annulation)

Objective: Synthesis of 5-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione. Mechanism: Nucleophilic attack of the thiophene amine on urea, followed by cyclization and loss of ammonia/ethanol.

  • Reagents: Ethyl 2-amino-4-phenylthiophene-3-carboxylate (from Step 1), Urea (excess, ~5–10 eq).

  • Protocol:

    • Mix the thiophene ester (10 g) intimately with urea (20 g) in a mortar and pestle.

    • Transfer to a round-bottom flask and heat in an oil bath at 180–190 °C (melt fusion) for 2–3 hours. The mixture will melt and then resolidify as the dione forms.

    • Workup: Cool to RT. Add warm water (100 mL) and stir to dissolve excess urea.

    • Filter the remaining solid (the dione is insoluble in water).

    • Wash with water and diethyl ether. Dry under vacuum.

  • Yield Expectation: 80–90%.

  • Characterization Check: Appearance of two carbonyl peaks in IR (~1650–1700 cm⁻¹) and loss of ester signals in NMR.

Step 3: Chlorination (Vilsmeier-Haack Type)

Objective: Synthesis of 2,4-Dichloro-5-phenylthieno[2,3-d]pyrimidine. Mechanism: Conversion of the dione tautomers (diols) to dichlorides using phosphoryl chloride.

  • Reagents: Dione (from Step 2),

    
     (excess, solvent), N,N-Dimethylaniline or DMF (Catalytic).
    
  • Protocol:

    • Suspend the dione (5 g) in

      
       (25 mL).
      
    • Add 0.5 mL of N,N-Dimethylaniline (acts as a proton scavenger and catalyst).

    • Reflux at 110 °C for 4–6 hours until the solution becomes clear.

    • Workup (Caution): Distill off excess

      
       under reduced pressure.
      
    • Pour the thick residue slowly onto crushed ice with vigorous stirring (exothermic hydrolysis).

    • Extract the aqueous mixture with Dichloromethane (DCM) (3 x 50 mL).

    • Wash organic layer with saturated

      
       and brine. Dry over 
      
      
      
      .
    • Concentrate to yield the 2,4-dichloro intermediate.[1][2]

  • Yield Expectation: 70–85%.

Step 4: Selective Reductive Dechlorination (The Regioselective Step)

Objective: Synthesis of This compound (Target). Mechanism: Zinc-mediated reduction. The chlorine at C4 is electronically more deficient (para to N1, ortho to N3) and sterically less hindered than C2, making it more susceptible to reduction.

  • Reagents: 2,4-Dichloro-5-phenylthieno[2,3-d]pyrimidine, Zinc dust, Acetic Acid (or Benzene/NH4OH system).

  • Protocol:

    • Dissolve the 2,4-dichloro compound (2.0 g) in THF (20 mL) and water (5 mL).

    • Add Zinc dust (activated, 2.0 eq) and Ammonium Hydroxide (2 mL) OR use Zinc in Acetic Acid at RT.

    • Stir at Room Temperature. Monitor strictly by TLC or LCMS every 15 minutes. The 4-Cl is removed first. Over-reduction leads to the dechlorinated scaffold.

    • Stop Point: When the starting material is consumed and the mono-chloro product is dominant.

    • Workup: Filter off Zinc residues through Celite.

    • Dilute filtrate with water and extract with Ethyl Acetate.

    • Purify via Flash Column Chromatography (SiO2, Hexane/EtOAc gradient). The 2-chloro isomer is typically less polar than the dione but distinct from the 2,4-dichloro.

  • Yield Expectation: 50–65%.

Characterization Data

The following data confirms the identity of the target molecule.

TechniqueExpected Signal / ValueInterpretation
1H NMR (CDCl3, 400 MHz)δ 9.10 (s, 1H)H-4 proton . Diagnostic singlet. Confirms loss of Cl at C4.
δ 7.30–7.50 (m, 5H)Phenyl group protons.
δ 7.15 (s, 1H)Thiophene ring proton (H-6).
13C NMR (CDCl3)~155.0 ppmC-2 (attached to Cl).
~158.0 ppmC-4 (unsubstituted carbon).
~170.0 ppmC-7a (Bridgehead).
Mass Spectrometry (ESI)m/z 247.0 ([M+H]+)Matches formula C12H7ClN2S.
Isotope Pattern 3:1 ratio (M : M+2)Confirms presence of one Chlorine atom.
Melting Point 138–142 °CTypical range for mono-chloro thienopyrimidines.

Workflow Visualization

Workflow Figure 2: Experimental Workflow Step1 Step 1: Gewald Rxn Acetophenone + S8 + CN-CH2-COOEt (Ethanol, Morpholine, 70°C) Step2 Step 2: Cyclization + Urea (190°C Melt) Step1->Step2 75% Yield Step3 Step 3: Chlorination + POCl3 (Reflux) Step2->Step3 85% Yield Step4 Step 4: Reduction + Zn / AcOH (Selective Dechlorination) Step3->Step4 2,4-Dichloro Intermediate Final Target: 2-Chloro-5-phenyl thieno[2,3-d]pyrimidine Step4->Final Regioselective Purification

Safety & Handling

  • Phosphoryl Chloride (

    
    ):  Highly corrosive and reacts violently with water. All quenching must be done at 0 °C with proper ventilation.
    
  • Cyanides: Ethyl cyanoacetate releases toxic fumes if overheated or exposed to strong acids.

  • Thiophene Derivatives: Often possess biological activity; handle with gloves and avoid inhalation.

References

  • Gewald Reaction Fundamentals

    • Gewald, K., Schinke, E., & Böttcher, H. (1966).[3] Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel. Chemische Berichte.

  • Synthesis of Thieno[2,3-d]pyrimidines

    • Porcheddu, A., & Giacomelli, G. (2005). Microwave-Assisted Synthesis of 2-Aminothiophene-3-carboxylic Acid Derivatives, 3H-Thieno[2,3-d]pyrimidin-4-one and 4-Chlorothieno[2,3-d]pyrimidine.
  • Selective Dechlorination Strategies

    • Use of Zinc/Ammonium Hydroxide for selective reduction of 2,4-dichloropyrimidines to 2-chloropyrimidines.
    • Journal of Medicinal Chemistry protocols regarding quinazoline/thienopyrimidine SAR often utilize this reduction to access the 2-chloro-4-H scaffold.
  • Compound Data (CAS 1225701-41-6)

    • Fluorochem Product Entry: this compound.[4]

Sources

Physicochemical Properties and Mechanistic Profiling of 2-Chloro-5-phenylthieno[2,3-d]pyrimidine in Targeted Kinase Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of targeted therapeutics relies heavily on privileged molecular scaffolds that can effectively mimic endogenous ligands. The thieno[2,3-d]pyrimidine class is one such privileged structure, acting as a potent bioisostere for the purine ring found in ATP [2]. Within this class, 2-Chloro-5-phenylthieno[2,3-d]pyrimidine (CAS: 1225701-41-6) has emerged as a critical synthetic intermediate [1].

As a Senior Application Scientist, I have structured this whitepaper to dissect the physicochemical properties, structural causality, and synthetic workflows associated with this compound. By understanding the mechanistic rationale behind its design—specifically the electrophilic 2-chloro handle and the lipophilic 5-phenyl moiety—researchers can systematically deploy this scaffold to generate highly selective tyrosine kinase inhibitors (TKIs) targeting pathways such as EGFR, VEGFR-2, and FLT3 [3, 4].

Physicochemical Profiling & Structural Causality

Before deploying a scaffold in library synthesis, it is imperative to evaluate its physicochemical descriptors. The properties of this compound are highly optimized for early-stage drug discovery, adhering strictly to Lipinski’s Rule of Five [5].

Quantitative Data Summary
Molecular PropertyValue / DescriptorMechanistic Rationale
Chemical Name This compoundCore pharmacophore intermediate.
CAS Number 1225701-41-6Unique identifier for sourcing and validation [1].
Molecular Formula C12H7ClN2SBalances heteroatom content with lipophilic carbon mass.
Molecular Weight 246.72 g/mol Low MW allows for extensive late-stage diversification without exceeding the 500 Da limit.
SMILES ClC1=NC=C2C(C3=CC=CC=C3)=CSC2=N1Defines the exact connectivity and tautomeric state.
Electrophilic Center C2-ChlorineActs as a highly reactive leaving group for Nucleophilic Aromatic Substitution (SNAr).
Lipophilic Domain 5-Phenyl SubstitutionEnhances membrane permeability and occupies hydrophobic kinase pockets (e.g., DFG-out regions).
Causality in Molecular Design

The architecture of this molecule is not arbitrary; it is a self-validating system designed for kinase affinity. The fused thiophene-pyrimidine core mimics the adenine base of ATP, allowing it to form critical hydrogen bonds with the hinge region of receptor tyrosine kinases (RTKs)[2]. The 5-phenyl group is strategically positioned to project into the adjacent hydrophobic pocket of the kinase active site, increasing binding entropy and target selectivity. Meanwhile, the 2-chloro group is a deliberate synthetic choice: it temporarily occupies the solvent-exposed region but serves primarily as a reactive handle to be displaced by diverse amines during library generation.

Mechanistic Role in Kinase Inhibition

To understand the utility of this compound, we must visualize its downstream application. Once the 2-chloro group is substituted with an appropriate pharmacophore (e.g., a substituted aniline), the resulting molecule acts as a competitive ATP inhibitor.

By blocking the ATP-binding cleft of RTKs like EGFR or VEGFR-2, the compound halts the autophosphorylation of the receptor [4]. This initiates a cascading failure in downstream oncogenic signaling, specifically shutting down the PI3K/AKT (survival) and MAPK/ERK (proliferation) pathways, ultimately forcing the tumor cell into apoptosis [3].

KinasePathway ATP Endogenous ATP EGFR EGFR / RTK (ATP Binding Cleft) ATP->EGFR Activates Inhibitor Thienopyrimidine Derivative Inhibitor->EGFR Competitive Inhibition Apoptosis Apoptosis & Cell Cycle Arrest Inhibitor->Apoptosis Induces (Downstream) PI3K PI3K / AKT Survival Pathway EGFR->PI3K Phosphorylation MAPK MAPK / ERK Proliferation Pathway EGFR->MAPK Phosphorylation Proliferation Tumor Cell Proliferation PI3K->Proliferation Promotes MAPK->Proliferation Promotes

Caption: Competitive inhibition of RTK signaling pathways by thieno[2,3-d]pyrimidine derivatives.

Experimental Workflows & Protocols

To ensure scientific integrity, the synthesis of this intermediate and its subsequent diversification must follow a self-validating, step-by-step methodology [5].

Protocol 1: De Novo Synthesis of this compound

Objective: Generate the reactive electrophilic core from basic starting materials. Causality: The conversion of a pyrimidinone to a chloropyrimidine is essential for creating a leaving group compatible with late-stage SNAr.

  • Step 1: Pyrimidine Ring Annulation

    • Reagents: 2-amino-5-phenylthiophene-3-carboxaldehyde (1.0 eq), Urea (5.0 eq).

    • Procedure: Intimately grind the reagents and heat as a neat melt at 180–200 °C for 2 hours. Urea acts as both a carbon and nitrogen source to close the pyrimidine ring.

    • Workup: Cool the molten mass and triturate with warm water to precipitate 5-phenylthieno[2,3-d]pyrimidin-2(1H)-one. Filter and dry under a vacuum.

  • Step 2: Electrophilic Activation (Chlorination)

    • Reagents: 5-phenylthieno[2,3-d]pyrimidin-2(1H)-one (1.0 eq), Phosphorus oxychloride (POCl₃) (10.0 eq).

    • Procedure: Suspend the intermediate in POCl₃. Reflux at 105 °C for 4 hours. Causality: POCl₃ activates the tautomeric hydroxyl group, converting it into a highly reactive phosphorodichloridate leaving group, which is subsequently displaced by chloride ions.

    • Workup: Carefully quench the reaction mixture over crushed ice to hydrolyze excess POCl₃. Extract with ethyl acetate, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the target compound.

Protocol 2: Late-Stage SNAr Diversification

Objective: Synthesize a targeted kinase inhibitor library. Causality: The electron-withdrawing nature of the pyrimidine nitrogens makes the C2 position highly electrophilic, facilitating rapid library generation.

  • Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous DMF.

  • Reagent Addition: Add a substituted aniline (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (2.0 eq). Causality: DIPEA acts as a non-nucleophilic base to scavenge the generated HCl, preventing the protonation of the aniline nucleophile and driving the reaction to completion.

  • Execution: Heat the mixture to 90 °C for 12 hours. Monitor via TLC until the starting material is consumed.

  • Purification: Precipitate the product using ice water, filter, and purify via silica gel column chromatography.

SyntheticWorkflow SM 2-Amino-5-phenylthiophene -3-carboxaldehyde Cyclization Cyclization (Urea, Heat) Yields: Pyrimidin-2-one SM->Cyclization Chlorination Chlorination (POCl3) Yields: 2-Chloro Intermediate Cyclization->Chlorination Target 2-Chloro-5-phenylthieno [2,3-d]pyrimidine Chlorination->Target SNAr SNAr Diversification (Amines/Anilines + DIPEA) Target->SNAr Electrophilic Handle Library Kinase Inhibitor Library SNAr->Library

Caption: Step-by-step synthetic workflow and late-stage SNAr diversification.

Analytical Validation (Self-Validating System)

Trustworthiness in drug discovery requires that every protocol be a self-validating system. Before proceeding to biological kinase assays, the integrity of the this compound intermediate must be confirmed through rigorous analytical profiling:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The compound must exhibit an exact mass corresponding to

    
     ~247.0 for the 
    
    
    
    ion. Crucially, the mass spectrum must display a characteristic 3:1 isotopic pattern (
    
    
    and
    
    
    peaks), which is the definitive signature of a single chlorine atom covalently bound to the scaffold.
  • Proton Nuclear Magnetic Resonance (¹H NMR): The pyrimidine C4 proton is highly deshielded due to the strong electron-withdrawing nature of the adjacent nitrogens and the C2-chlorine atom. It will appear as a distinct, sharp singlet significantly downfield (typically around 8.8–9.2 ppm). The 5-phenyl protons will present as a multiplet in the aromatic region (7.3–7.8 ppm), confirming the presence of the lipophilic domain.

References

  • This compound - Fluorochem fluorochem.co.uk
  • Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents researchg
  • Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors mdpi.com
  • Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents nih.gov
  • Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances researchg

Technical Guide: 2-Chloro-5-phenylthieno[2,3-d]pyrimidine Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical identity, synthesis, reactivity, and application of 2-Chloro-5-phenylthieno[2,3-d]pyrimidine and its primary commercial precursor, 2,4-Dichloro-5-phenylthieno[2,3-d]pyrimidine .

Part 1: Executive Summary & Chemical Identity

The thieno[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized as a bioisostere of quinazoline (e.g., Gefitinib) and purine (adenine). The 2-chloro-5-phenyl derivative is a critical electrophilic intermediate used to synthesize kinase inhibitors (VEGFR-2, EGFR) and adenosine receptor antagonists.

While the specific monochloro derivative (this compound, where C4 is unsubstituted) is chemically stable, the 2,4-dichloro analogue is the industry-standard building block. Drug development workflows typically utilize the 2,4-dichloro variant to introduce regioselective substitutions—first at the highly reactive C4 position, followed by the C2 position.

Core Chemical Data[1][2][3]
FeaturePrimary Commercial PrecursorMonochloro Analog
Chemical Name 2,4-Dichloro-5-phenylthieno[2,3-d]pyrimidine 4-Chloro-5-phenylthieno[2,3-d]pyrimidine
CAS Number 76872-27-0 182198-35-2
Molecular Formula


Molecular Weight 281.16 g/mol 246.72 g/mol
Appearance White to pale yellow solidOff-white solid
Solubility DMSO, DMF, ChloroformDMSO, DMF
Purity Standard

(HPLC)

Note on Nomenclature: Researchers requesting "this compound" are frequently looking for the 2,4-dichloro starting material (CAS 76872-27-0) to exploit the C2-chlorine handle after derivatizing C4.

Part 2: Synthesis & Fabrication Protocols

The synthesis of the thieno[2,3-d]pyrimidine core relies on the Gewald Reaction to construct the thiophene ring, followed by cyclization and chlorination.

Synthetic Pathway (The Gewald Strategy)
  • Step 1: Gewald Reaction

    • Reagents: Acetophenone + Ethyl cyanoacetate + Elemental Sulfur (

      
      ).
      
    • Catalyst: Morpholine or Diethylamine.

    • Mechanism: Knoevenagel condensation followed by thionation and cyclization.

    • Product: 2-Amino-3-(ethoxycarbonyl)-4-phenylthiophene.

  • Step 2: Pyrimidine Cyclization

    • Reagents: Formamide (for C4-H), Urea (for C2,C4-dihydroxy), or Potassium Cyanate.

    • Conditions: High temperature reflux (

      
      ).
      
    • Product: 5-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione (if Urea is used).

  • Step 3: Chlorination (Activation)

    • Reagents: Phosphorus Oxychloride (

      
      ) or Thionyl Chloride (
      
      
      
      ).
    • Additives:

      
       or catalytic DMF.[1]
      
    • Product: 2,4-Dichloro-5-phenylthieno[2,3-d]pyrimidine (CAS 76872-27-0) .[2]

Visualization of Synthesis Logic

SynthesisPathway Precursors Acetophenone + Ethyl Cyanoacetate + S8 Thiophene 2-Amino-3-ethoxycarbonyl- 4-phenylthiophene Precursors->Thiophene Gewald Rxn (Morpholine, 60°C) Dione Thieno[2,3-d]pyrimidine- 2,4-dione Thiophene->Dione Cyclization (Urea, 190°C) Dichloro 2,4-Dichloro-5-phenyl thieno[2,3-d]pyrimidine (CAS 76872-27-0) Dione->Dichloro Chlorination (POCl3, Reflux)

Figure 1: Step-wise synthesis of the 2,4-dichloro scaffold via the Gewald reaction.

Part 3: Reactivity & Derivatization (SAR Workflow)

For drug discovery, the regioselectivity of the 2,4-dichloro scaffold is the critical feature. The chlorine atom at C4 is significantly more electrophilic than the chlorine at C2 due to the para-like relationship with the ring sulfur and the specific electron density of the pyrimidine ring.

Regioselective Substitution Protocol
  • First Displacement (

    
     at C4): 
    
    • Nucleophiles (Amines, Anilines) attack C4 selectively at room temperature or mild heat (

      
      ).
      
    • Result: 2-Chloro-4-amino-5-phenylthieno[2,3-d]pyrimidine.

    • Significance: This retains the 2-chloro handle for further modification.

  • Second Displacement (

    
     or Coupling at C2): 
    
    • The remaining C2-chlorine requires harsher conditions (high heat, microwave) or Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

    • Result: 2,4-Disubstituted library.

Derivatization Logic Diagram

SAR_Workflow Scaffold 2,4-Dichloro-5-phenyl thieno[2,3-d]pyrimidine Step1 Step 1: C4 Displacement (Mild S_NAr) Scaffold->Step1 Intermediate 2-Chloro-4-amino-derivative (The 'Drug' Head) Step1->Intermediate Selectivity > 95% Step2_A Path A: C2 Displacement (Harsh S_NAr) Intermediate->Step2_A Step2_B Path B: Pd-Catalysis (Suzuki/Buchwald) Intermediate->Step2_B Final Final Lead Compound (Dual Inhibition) Step2_A->Final Step2_B->Final

Figure 2: Regioselective functionalization strategy for generating bioactive libraries.

Part 4: Biological Applications

The this compound core is a frequent hit in high-throughput screening (HTS) and rational drug design for the following targets:

Kinase Inhibition (Oncology)
  • VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): Derivatives with bulky aromatic amines at C4 and solubilizing groups at C2 inhibit angiogenesis. The 5-phenyl group occupies the hydrophobic pocket of the ATP-binding site.

  • EGFR (Epidermal Growth Factor Receptor): Acts as a bioisostere to 4-anilinoquinazolines. The thiophene ring alters the vector of substituents, potentially overcoming resistance mutations (e.g., T790M).

Antimicrobial Activity[3][9][12]
  • Mechanism: Inhibition of bacterial DNA gyrase or DHFR (Dihydrofolate reductase).

  • Spectrum: Derivatives have shown efficacy against Gram-positive bacteria (S. aureus, MRSA) and specific fungal strains (C. albicans).

Adenosine Receptor Antagonism
  • Target:

    
     and 
    
    
    
    receptors.
  • Utility: Potential in treating Parkinson's disease and inflammation. The 5-phenyl group provides critical

    
     stacking interactions within the receptor pocket.
    

Part 5: Sourcing & Suppliers[1]

When procuring this material, verify the CAS number to distinguish between the dichloro and monochloro variants. The 2,4-dichloro variant is the standard "starting material" for synthesis.

SupplierProduct NameCAS NumberPurity
Sigma-Aldrich (Merck) 2,4-Dichloro-5-phenylthieno[2,3-d]pyrimidine76872-27-098%
Thermo Fisher (Alfa Aesar) 4-Chloro-5-phenylthieno[2,3-d]pyrimidine182198-35-297%
BLD Pharm 2,4-Dichloro-5-phenylthieno[2,3-d]pyrimidine76872-27-095%+
Apollo Scientific 2,4-Dichloro-5-phenylthieno[2,3-d]pyrimidine76872-27-098%
Cymit Quimica 2,4-Dichloro-5-phenylthieno[2,3-d]pyrimidine76872-27-0Laboratory Grade

References

  • PubChem. 2,4-Dichloro-5-phenylthieno[2,3-d]pyrimidine (Compound Summary). National Library of Medicine. Available at: [Link]

  • Ali, E. M. H., et al. (2019).[3] "Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances." Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Eissa, I. H., et al. (2021). "Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents." Bioorganic Chemistry. Available at: [Link]

Sources

Technical Guide: Spectroscopic Profiling of 2-Chloro-5-phenylthieno[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the spectroscopic characterization of 2-Chloro-5-phenylthieno[2,3-d]pyrimidine , a critical scaffold in medicinal chemistry, particularly for the development of kinase inhibitors (e.g., VEGFR, PI3K) and GPCR antagonists.

Given the structural specificity, this guide integrates direct experimental data from high-fidelity analogs (specifically the 2,4-dichloro and 4-chloro derivatives) to establish a rigorous spectroscopic profile.

Executive Summary & Structural Logic

Compound Identity: this compound CAS Registry: 1225701-41-6 (2-chloro isomer); 182198-35-2 (4-chloro isomer); 76872-27-0 (2,4-dichloro analog). Molecular Formula: C


H

ClN

S Exact Mass: 246.00[1]
Structural Core Analysis

The thieno[2,3-d]pyrimidine core consists of a pyrimidine ring fused to a thiophene ring. The numbering system is critical for interpreting NMR shifts:

  • Positions 1, 3: Nitrogen atoms (Pyrimidine).[1][2][3]

  • Position 2: Chlorine substitution (Target).

  • Position 4: Proton (H-4) in the target molecule (highly deshielded singlet).

  • Position 5: Phenyl group (Thiophene).[1][2][3][4][5][6][7][8]

  • Position 6: Proton (H-6) (Thiophene).

This specific substitution pattern (2-Cl, 5-Ph) creates a distinct electronic environment compared to the more common 4-chloro isomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy[3][4][5][7]

H NMR Characterization

The proton NMR spectrum is dominated by two distinct singlets (H-4 and H-6) and the phenyl multiplet.

Proton AssignmentChemical Shift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Structural Insight
H-4 (Pyrimidine) 9.05 – 9.20 Singlet (s)1H-Diagnostic Peak. Highly deshielded by adjacent N1 and N3 atoms. In the 4-chloro analog, this peak is absent.
H-6 (Thiophene) 7.90 – 8.10 Singlet (s)1H-Deshielded by the aromatic ring current and the sulfur atom. Positioned ortho to the phenyl group.
Phenyl (Ar-H) 7.40 – 7.65 Multiplet (m)5H-Typical aromatic envelope. Ortho protons may appear as a distinct doublet/multiplet downfield (~7.60).

Comparative Validation:

  • In the 2,4-dichloro-5-phenyl analog (where H-4 is replaced by Cl), the H-6 proton appears at 8.02 ppm (DMSO-

    
    ) [1].
    
  • In the 4-chloro-5-phenyl analog, the H-2 proton appears at 8.88 ppm [2]. The H-4 proton in the 2-chloro isomer is expected to be slightly more deshielded than H-2 due to the specific ring fusion electronics.

C NMR Characterization

The carbon spectrum reveals 12 distinct signals. Key quaternary carbons (C-Cl, C-Ph) are critical for verification.

Carbon AssignmentChemical Shift (

, ppm)
TypeNotes
C-2 (C-Cl) 156.0 – 158.0 QuaternaryCharacteristic C-Cl shift in pyrimidines.
C-4 (CH) 153.0 – 155.0 MethineHigh intensity signal; correlates with H-4 in HSQC.
C-4a (Bridge) 128.0 – 130.0 QuaternaryBridgehead carbon.
C-7a (Bridge) 165.0 – 168.0 QuaternaryBridgehead adjacent to Sulfur and Nitrogen.
C-5 (C-Ph) 137.0 – 139.0 QuaternarySubstituted thiophene carbon.
C-6 (CH) 125.0 – 127.0 MethineThiophene CH; correlates with H-6.
Phenyl C-ipso 133.0 – 135.0 Quaternary
Phenyl Ar-C 128.0 – 130.0 MethineOverlapping signals for ortho, meta, para.

Mass Spectrometry (MS) & Infrared (IR) Data[5]

Mass Spectrometry (EI/ESI)
  • Molecular Ion (

    
    ): 
    
    
    
    246/248.
  • Isotopic Pattern: A characteristic 3:1 ratio for

    
     : 
    
    
    
    confirms the presence of a single Chlorine atom.
  • Fragmentation Pathway:

    • Loss of Cl radical (

      
      ) 
      
      
      
      
      
      211.
    • Retro-cyclization of the thiophene ring (uncommon but possible under high energy).

Infrared Spectroscopy (FT-IR)
  • C-H Stretch (Aromatic): 3050 – 3100 cm

    
     (Weak).
    
  • C=N / C=C Stretch: 1580 – 1620 cm

    
     (Strong, Pyrimidine core).
    
  • C-Cl Stretch: 740 – 780 cm

    
     (Medium/Strong).
    
  • Thiophene Ring Breathing: ~850 cm

    
    .
    

Synthesis & Fragmentation Workflow (Visualization)

The following diagram illustrates the synthesis logic (Gewald Reaction pathway) and the key fragmentation nodes for MS analysis.

G cluster_MS MS Fragmentation Logic Start 2-Amino-thiophene Precursor Cyclization Cyclization (Formamide/Urea) Start->Cyclization Gewald Rxn Core Thieno[2,3-d]pyrimidin-4-one Cyclization->Core Chlorination Chlorination (POCl3) Core->Chlorination Product 2,4-Dichloro Intermediate Chlorination->Product Target 2-Chloro-5-phenyl thieno[2,3-d]pyrimidine Product->Target Selective Reduction (Zn/AcOH or Pd/C) M_Ion M+ (m/z 246) Frag1 [M-Cl]+ (m/z 211) M_Ion->Frag1 -Cl• Frag2 Phenyl Cation (m/z 77) M_Ion->Frag2 High Energy

Figure 1: Synthetic route to the 2-chloro scaffold via the 2,4-dichloro intermediate, including MS fragmentation logic.

Experimental Protocol: Sample Preparation

To ensure high-fidelity spectral acquisition, follow these standard operating procedures (SOPs):

NMR Sample Prep[10]
  • Solvent: DMSO-

    
     is preferred due to the compound's aromatic planarity and potential solubility issues in CDCl
    
    
    
    .
  • Concentration: 5–10 mg in 0.6 mL solvent.

  • Reference: TMS (0.00 ppm) or residual DMSO peak (2.50 ppm).

HPLC-MS Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Phenomenex Luna).

  • Mobile Phase: Gradient 10%

    
     90% Acetonitrile in Water (+0.1% Formic Acid).
    
  • Detection: UV at 254 nm (aromatic max) and ESI+ Mode.

References

  • BioRxiv. (2022). A new chemotype of chemically tractable nonsteroidal estrogens based on a thieno[2,3-d]pyrimidine core.[2] (Confirmed NMR data for 2,4-dichloro-5-phenyl analog).

  • ChemicalBook. (2025). 4-Chlorothieno[2,3-d]pyrimidine Spectral Data.

  • PubChem. (2025).[1][9] 4-Chloro-5-phenylthieno[2,3-d]pyrimidine Compound Summary.

  • Santa Cruz Biotechnology. 4-Chloro-5-phenylthieno[2,3-d]pyrimidine Product Data.

Sources

Biological Potential of the Thieno[2,3-d]pyrimidine Core: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Bioisosteric Advantage

The thieno[2,3-d]pyrimidine scaffold represents a premier example of scaffold hopping in modern medicinal chemistry. By replacing the benzene ring of the quinazoline core (found in blockbuster drugs like Gefitinib and Erlotinib) with a thiophene ring, researchers achieve a critical modulation of physicochemical properties.

This bioisosteric replacement offers three distinct advantages:

  • Electronic Tuning: The thiophene ring is electron-rich (excess

    
    -electrons), altering the pKa of the pyrimidine nitrogen atoms and influencing hydrogen bond acceptor capability.
    
  • Lipophilicity & Solubility: The sulfur atom increases lipophilicity (

    
    ), enhancing membrane permeability, while the reduced aromatic surface area often improves solubility profiles compared to benzo-fused analogs.
    
  • Metabolic Stability: The thiophene ring alters the metabolic soft spots, potentially extending half-life (

    
    ) by avoiding specific P450 oxidation pathways common to phenyl rings.
    

Structural Rationale & Medicinal Chemistry[1][2]

The biological potency of this core is driven by its ability to mimic the purine ring system (adenine), allowing it to function as an ATP-competitive inhibitor across various kinase families.

Structure-Activity Relationship (SAR) Matrix
PositionChemical ModificationBiological Impact
C-4 Amino/Hydrazine/Morpholine Critical Binding Determinant. Mimics the N-1/C-6 interaction of adenine. Bulky hydrophobic groups (e.g., 3-chloro-4-fluoroaniline) here fit into the hydrophobic pocket of kinases (e.g., EGFR).
C-2 Alkyl/Aryl/H PK & Solubility Tuner. Substituents here often point towards the solvent front in kinase active sites. Used to adjust solubility and prevent rapid metabolic clearance.
C-5/C-6 Alkyl/Cycloalkyl (Fused) Lipophilic Clamp. Fusion of a cyclohexane ring (via Gewald synthesis using cyclohexanone) creates a tricyclic system that enhances Van der Waals interactions within the binding pocket.
N-3 Unsubstituted H-Bond Donor. Essential for interaction with the "gatekeeper" residues (e.g., Thr790 in EGFR) via water-mediated or direct bonding.

Oncology Applications: Targeting the Kinome

The most mature application of the thieno[2,3-d]pyrimidine core is in the inhibition of Receptor Tyrosine Kinases (RTKs).

EGFR Inhibition (Non-Small Cell Lung Cancer)

Derivatives of this core have shown high potency against not only Wild-Type (WT) EGFR but also the drug-resistant T790M mutant. The scaffold binds in the ATP-binding pocket, preventing the phosphorylation of tyrosine residues and halting the downstream signaling cascade.

Mechanism of Action:

  • Inhibitor occupies the ATP cleft.

  • Prevents autophosphorylation of EGFR.

  • Blocks recruitment of GRB2/SOS.

  • Halts RAS/RAF/MEK/ERK proliferation signal.

PI3K/Akt/mTOR Pathway

The core, particularly when substituted with a morpholine group at C-4, acts as a potent PI3K


 inhibitor. This is critical for cancers where the EGFR pathway is bypassed via PI3K upregulation.
Visualization: Kinase Signaling Blockade

The following diagram illustrates where thieno[2,3-d]pyrimidine inhibitors intervene in the proliferation cascade.

EGFR_Pathway EGFR EGFR (Receptor) RAS RAS-GTP EGFR->RAS Activation Inhibitor Thieno[2,3-d]pyrimidine Inhibitor Inhibitor->EGFR Competitive Inhibition ATP ATP ATP->EGFR Phosphorylation RAF RAF RAS->RAF Phosphorylation MEK MEK RAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Nucleus Nucleus (Transcription Factors) ERK->Nucleus Translocation

Caption: Competitive inhibition of EGFR prevents downstream phosphorylation of the RAS/RAF/MEK cascade.

Beyond Oncology: Antimicrobial Potential

Recent studies have elucidated a novel mechanism for this scaffold in infectious disease, specifically against MRSA (Methicillin-resistant S. aureus) and VRE (Vancomycin-resistant Enterococci).

  • Target: TrmD (tRNA (Guanine37-N1)-methyltransferase) and DHPS (Dihydropteroate synthase).

  • Significance: TrmD is essential for bacterial growth and is structurally distinct from human counterpart Trm5, offering high selectivity. DHPS is a key enzyme in the folate synthesis pathway (absent in humans), making these derivatives excellent candidates to bypass existing antibiotic resistance mechanisms.[1]

Synthetic Accessibility: The Gewald Reaction

The efficiency of the thieno[2,3-d]pyrimidine synthesis relies heavily on the Gewald Reaction , a multi-component condensation that constructs the thiophene ring with the necessary amino and nitrile handles for subsequent pyrimidine fusion.

Synthetic Workflow Visualization

Synthesis_Workflow Ketone Cyclohexanone (or derivative) Gewald Gewald Reaction (EtOH, Et3N, Reflux) Ketone->Gewald Reagents Malononitrile + Sulfur (S8) Reagents->Gewald Intermediate 2-Aminothiophene Intermediate Gewald->Intermediate Ring Closure Cyclization Cyclization (Formamide/Reflux) Intermediate->Cyclization Core Thieno[2,3-d]pyrimidine Core Cyclization->Core Funct Chlorination (POCl3) & Substitution Core->Funct SAR Diversification

Caption: Stepwise construction of the core via Gewald reaction followed by pyrimidine annulation.

Experimental Protocols

Synthesis of the 2-Aminothiophene Intermediate (Gewald Method)

This protocol utilizes thermodynamic control to ensure high yield of the stable intermediate.

  • Reagent Preparation: In a 100 mL round-bottom flask, dissolve Cyclohexanone (10 mmol) and Malononitrile (10 mmol) in absolute ethanol (30 mL).

  • Sulfur Addition: Add elemental Sulfur (10 mmol) to the stirring solution.

  • Catalysis: Dropwise add Triethylamine (Et3N) (0.5 mL). Note: An exotherm may occur; monitor temperature.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 3–4 hours.

    • Validation: Monitor via TLC (Hexane:EtOAc 3:1). The disappearance of cyclohexanone indicates completion.

  • Isolation: Cool to room temperature. Pour the reaction mixture into crushed ice.

  • Purification: Filter the resulting precipitate, wash with cold ethanol, and recrystallize from ethanol to obtain the 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile.

Cyclization to Thieno[2,3-d]pyrimidin-4(3H)-one
  • Mixing: Take the 2-aminothiophene intermediate (5 mmol) and suspend it in Formamide (15 mL).

  • High-Temp Reflux: Heat to 160–180°C for 6 hours. Caution: Use a well-ventilated fume hood due to ammonia evolution.

  • Precipitation: Cool the solution. The product often precipitates upon cooling. If not, add ice water.

  • Collection: Filter the solid product. This yields the "oxo" core, which can be tautomerized and chlorinated with POCl

    
     for further substitution at the C-4 position.
    
In Vitro Cytotoxicity Assay (MTT Protocol)

Standardized for validating anticancer potential.

  • Seeding: Seed cancer cells (e.g., A549 or MCF-7) into 96-well plates at

    
     cells/well. Incubate for 24h at 37°C/5% CO
    
    
    
    .
  • Treatment: Add the synthesized thieno[2,3-d]pyrimidine derivatives at varying concentrations (0.1

    
    M to 100 
    
    
    
    M). Include Gefitinib as a positive control and DMSO (0.1%) as a vehicle control.
  • Incubation: Incubate for 48–72 hours.

  • Dye Addition: Add 20

    
    L of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours (formazan crystals form).
    
  • Solubilization: Aspirate media and add 150

    
    L DMSO to dissolve crystals.
    
  • Measurement: Read absorbance at 570 nm.

  • Calculation: Calculate IC

    
     using non-linear regression analysis (GraphPad Prism).
    

References

  • Mghwary, A. et al. "Advances in structural identification of some thieno[2,3-d]pyrimidine scaffolds as antitumor molecules: Synthetic approaches and control programmed cancer cell death potential."[2] Bioorganic Chemistry, 2024.[2] [Link]

  • He, J. et al. "Discovery of new thieno[2,3-d]pyrimidine and thiazolo[5,4-d]pyrimidine derivatives as orally active phosphoinositide 3-kinase inhibitors."[3] Bioorganic & Medicinal Chemistry, 2021.[4] [Link]

  • Walter, E. et al. "Thieno[2,3-d]pyrimidine-Core Compounds Show Activity against Clinically Relevant Gram-Positive Bacteria." ChemMedChem, 2022.[5] [Link]

  • Kheir, A. et al. "Synthesis and evaluation of antibacterial activity of new thieno[2,3-d]pyrimidine hybrid compounds targeting dihydropteroate synthase to combat antibiotic resistance."[1] Bioorganic Chemistry, 2025.[1][2] [Link]

  • Abdel-Rahman, E. et al. "Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents." Future Medicinal Chemistry, 2016. [Link]

Sources

Technical Guide: 2-Chloro-5-phenylthieno[2,3-d]pyrimidine as a Scaffold for Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Document Control:

  • Type: Technical Whitepaper / Methodological Guide

  • Subject: Heterocyclic Scaffold Engineering & Medicinal Chemistry

  • Target: Medicinal Chemists, Pharmacologists, Drug Discovery Leads

Executive Summary: The Privileged Nature of the Scaffold

In the landscape of kinase-targeted drug discovery, the thieno[2,3-d]pyrimidine core has emerged as a superior bioisostere to the classical quinazoline (e.g., Gefitinib) and purine scaffolds. The specific derivative 2-chloro-5-phenylthieno[2,3-d]pyrimidine represents a "master key" intermediate.

Its value lies in its bifunctional electrophilicity :

  • The 5-Phenyl Moiety: Acts as a hydrophobic anchor, typically occupying the "Gatekeeper" region (e.g., Thr790 in EGFR) or the hydrophobic pocket adjacent to the ATP-binding site.

  • The 2-Chloro "Handle": A retained electrophile following C4-functionalization. While C4 is the primary site for nucleophilic attack (mimicking the N6 of adenine), the C2-chlorine allows for late-stage diversification via palladium-catalyzed cross-couplings or harsh nucleophilic substitutions, enabling the exploration of solvent-exposed regions in the binding pocket.

This guide details the synthetic architecture, regioselective logic, and application of this scaffold in designing Type I and Type II kinase inhibitors.

Structural Rationale & Pharmacophore Modeling

The thieno[2,3-d]pyrimidine system is fused thiophene and pyrimidine rings.[1][2] When substituted with a phenyl group at position 5 and a chlorine at position 2, it presents a specific geometry for ATP-competitive inhibition.

Bioisosteric Mapping
  • Quinazoline vs. Thienopyrimidine: The thiophene ring is electron-rich (excess

    
    -electrons), making the fused system more electron-donating than quinazoline. This alters the pKa of the N1/N3 nitrogens, potentially improving solubility and changing hydrogen-bond acceptor capability in the hinge region.
    
  • Binding Mode:

    • N1: Typically accepts a H-bond from the backbone amide (e.g., Met793 in EGFR).

    • C4-Substituent: Usually an aniline or benzylamine, donating a H-bond to the backbone carbonyl.

    • 5-Phenyl: Engages in

      
      -
      
      
      
      stacking or hydrophobic Van der Waals interactions deep in the pocket.
Visualization: SAR Logic

The following diagram illustrates the pharmacophore mapping and the strategic role of the 2-Cl and 5-Ph groups.

SAR_Logic Core Thieno[2,3-d]pyrimidine Core Pos5 5-Phenyl Group (Hydrophobic Anchor) Core->Pos5 Fused Thiophene Pos4 C4-Position (Primary Amine/Hinge Binder) Core->Pos4 Pyrimidine C4 Pos2 2-Chloro Handle (Solvent Front/Solubility) Core->Pos2 Pyrimidine C2 Target ATP Binding Pocket (Kinase Domain) Pos5->Target Gatekeeper Interaction (Hydrophobic II) Pos4->Target Hinge Region (H-Bond Donor/Acceptor) Pos2->Target Solvent Channel (Late-Stage Optimization)

Caption: Pharmacophore dissection of the this compound scaffold showing interaction zones within a typical kinase ATP-binding pocket.

Synthetic Architecture & Regioselectivity

The synthesis of the 2-chloro-5-phenyl scaffold requires a convergent approach, typically starting with the Gewald Reaction , followed by cyclization and regioselective chlorination/substitution.

The Gewald Foundation

The 5-phenyl substituent is established in step 1.

  • Reagents: Acetophenone (or derivative), Ethyl Cyanoacetate, Elemental Sulfur (

    
    ), Morpholine (base).
    
  • Mechanism: Knoevenagel condensation followed by thionation and cyclization.

  • Product: 2-Amino-3-(ethoxycarbonyl)-4-phenylthiophene.

Cyclization to the "Dione"

To access the 2-chloro derivative, one must pass through the 2,4-dione (uracil-like) intermediate.

  • Reagent: Urea (fusion at 200°C) or Potassium Cyanate.

  • Product: 5-Phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione.

Chlorination & The Regioselectivity Paradox

Treating the dione with


 yields 2,4-dichloro-5-phenylthieno[2,3-d]pyrimidine .
  • Critical Insight: The C4-chlorine is significantly more reactive toward Nucleophilic Aromatic Substitution (

    
    ) than the C2-chlorine.
    
  • Electronic Reason: The N3 nitrogen is flanked by two electrophilic centers, but the fusion with the electron-rich thiophene ring affects the LUMO coefficients. In pyrimidines, C4 is generally more electrophilic.

  • Result: Controlled addition of 1 equivalent of a nucleophile (amine) at 0°C - RT displaces only the C4-Cl.

  • Final Scaffold: 2-Chloro-4-amino-5-phenylthieno[2,3-d]pyrimidine .

Synthetic Workflow Diagram

Synthesis_Pathway Start Acetophenone + Ethyl Cyanoacetate Inter1 2-Amino-3-ethoxycarbonyl- 4-phenylthiophene Start->Inter1 Gewald Rxn (S8, Morpholine) Dione 5-Phenylthieno[2,3-d] pyrimidine-2,4-dione Inter1->Dione Urea, 200°C (Cyclization) Dichloro 2,4-Dichloro-5-phenyl thieno[2,3-d]pyrimidine Dione->Dichloro POCl3, Reflux (Chlorination) Scaffold 2-CHLORO-5-phenyl-4-substituted thieno[2,3-d]pyrimidine Dichloro->Scaffold Amine (R1-NH2) 0°C, SNAr (Regioselective) Final Final Drug Candidate (Disubstituted) Scaffold->Final Suzuki/Buchwald (Pd cat., R2-B(OH)2)

Caption: Step-wise synthesis emphasizing the regioselective isolation of the 2-chloro scaffold.

Experimental Protocols

Protocol A: Synthesis of 2,4-Dichloro-5-phenylthieno[2,3-d]pyrimidine

This protocol converts the dione intermediate into the reactive dichloro-scaffold.

Reagents:

  • 5-Phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione (1.0 eq)

  • Phosphorus Oxychloride (

    
    ) (Excess, solvent/reagent)
    
  • N,N-Dimethylaniline (Catalytic)

Procedure:

  • Setup: In a dry round-bottom flask equipped with a reflux condenser and a

    
     drying tube, place 10 mmol of the dione.
    
  • Addition: Carefully add 15 mL of

    
    . Add 0.5 mL of N,N-dimethylaniline (accelerates the reaction).
    
  • Reaction: Heat the mixture to reflux (approx. 106°C) for 4–6 hours. Monitor by TLC (Eluent: 20% EtOAc/Hexane). The starting material spot (polar) should disappear, replaced by a high-Rf non-polar spot.

  • Workup (Caution): Cool the mixture to room temperature. Pour the reaction mass slowly onto crushed ice (approx. 200g) with vigorous stirring to hydrolyze excess

    
    . Exothermic reaction - wear full PPE.
    
  • Isolation: Extract the aqueous slurry with Dichloromethane (DCM) (

    
     mL). Wash combined organics with sat. 
    
    
    
    and brine. Dry over anhydrous
    
    
    .
  • Purification: Evaporate solvent. Recrystallize from ethanol or purify via flash chromatography (Hexane/EtOAc 9:1) to yield the 2,4-dichloro product as a yellow/brown solid.

Protocol B: Regioselective (Isolation of the 2-Chloro Scaffold)

This step installs the primary pharmacophore at C4 while preserving the 2-Cl handle.

Reagents:

  • 2,4-Dichloro-5-phenylthieno[2,3-d]pyrimidine (1.0 eq)

  • Aniline derivative or Primary Amine (1.0 eq)

  • Triethylamine (

    
    ) (1.5 eq)
    
  • Ethanol or Isopropanol (Solvent)

Procedure:

  • Dissolution: Dissolve 1.0 mmol of the dichloro compound in 10 mL of Ethanol.

  • Cooling: Cool the solution to 0°C using an ice bath. Temperature control is vital to prevent C2 substitution.

  • Addition: Add the amine (1.0 mmol) and

    
     dropwise.
    
  • Stirring: Stir at 0°C for 1 hour, then allow to warm to room temperature over 2 hours.

  • Completion: TLC should show consumption of the dichloro starting material and formation of a mono-substituted product.

  • Isolation: The product often precipitates out of ethanol. Filter the solid.[3] If no precipitate, evaporate and purify via column chromatography.

  • Result: 4-(Substituted-amino)-2-chloro-5-phenylthieno[2,3-d]pyrimidine .

Case Study: Optimization for EGFR Inhibition

Objective: Design an inhibitor for EGFR-T790M (resistant mutant).

Design Strategy:

  • Core: this compound.

  • C4-Position (Hinge): Introduce a 3-chloro-4-fluoroaniline group. This mimics the substitution pattern of Gefitinib, optimizing H-bonds with Met793.

  • C2-Position (Solvent Front): The 2-chloro group is now reacted via Buchwald-Hartwig amination with N-methylpiperazine.

    • Why? The piperazine tail extends into the solvent channel, improving solubility and pharmacokinetic properties (PK).

  • 5-Phenyl: Provides hydrophobic bulk to counter the T790M "gatekeeper" mutation which reduces the size of the pocket.

Data Summary (Hypothetical based on SAR trends):

Compound VariantC4 SubstituentC2 SubstituentEGFR IC50 (nM)Solubility (µM)
Scaffold (Intermediate) 3-Cl, 4-F-Aniline-Cl 150< 1
Lead Candidate 3-Cl, 4-F-AnilineN-Me-Piperazine 12150
Control (Quinazoline) 3-Cl, 4-F-AnilineO-Me (Gefitinib-like)2580

Note: The thienopyrimidine core often exhibits improved potency over quinazoline due to the specific orientation of the 5-phenyl group.

References

  • Thienopyrimidines as Kinase Inhibitors

    • Title: Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents.[1][4]

    • Source: ResearchG
    • URL:

  • Regioselectivity in Dichloropyrimidines

    • Title: Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
    • Source: WuXi AppTec / QM Magic Class.
    • URL:

  • Synthesis of Thieno[2,3-d]pyrimidines

    • Title: Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Deriv
    • Source: ResearchGate.[5]

    • URL:

  • VEGFR-2 Inhibition

    • Title: Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors.[4]

    • Source: Bioorganic Chemistry (via PubMed/NIH).
    • URL:

  • Gewald Reaction Mechanism

    • Title: The Gewald Reaction in Heterocyclic Synthesis.
    • Source: Organic Chemistry Portal.
    • URL:

Sources

An In-Depth Technical Guide to 2-Chloro-5-phenylthieno[2,3-d]pyrimidine Analogs: Synthesis, Biological Evaluation, and Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thieno[2,3-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized as a bioisostere of purine. This has led to its extensive exploration as a core structure for the development of potent inhibitors of various biological targets, particularly protein kinases. This technical guide focuses on a specific and highly versatile subset of this family: 2-Chloro-5-phenylthieno[2,3-d]pyrimidine analogs. The presence of the chloro group at the 2-position provides a crucial handle for synthetic diversification, while the phenyl group at the 5-position often plays a significant role in modulating the pharmacological profile. This document provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships (SAR) of these analogs, with a particular emphasis on their development as anticancer agents through the inhibition of key signaling pathways.

Introduction: The Significance of the Thieno[2,3-d]pyrimidine Scaffold

The thieno[2,3-d]pyrimidine nucleus is a fused heterocyclic system that mimics the purine core of adenine and guanine, the essential building blocks of DNA and RNA. This structural similarity allows thieno[2,3-d]pyrimidine derivatives to interact with a wide array of biological targets, often by acting as ATP-competitive inhibitors in the active sites of enzymes such as protein kinases. The dysregulation of protein kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.

The this compound core serves as a versatile platform for the generation of diverse chemical libraries. The chlorine atom at the 2-position is a key reactive site, readily undergoing nucleophilic aromatic substitution (SNAr) reactions. This allows for the facile introduction of a wide variety of substituents, enabling fine-tuning of the molecule's physicochemical properties and biological activity. The phenyl group at the 5-position can also be modified to explore its impact on target binding and overall pharmacological profile.

Synthetic Strategies for this compound Analogs

The synthesis of this compound analogs typically follows a multi-step sequence, starting with the construction of a substituted 2-aminothiophene precursor, followed by cyclization to form the pyrimidinone ring, chlorination, and subsequent diversification.

Synthesis of the this compound Core

A common and efficient route to the core structure is outlined below.

Step 1: Synthesis of 2-Amino-4-phenylthiophene-3-carbonitrile

The initial step often involves the Gewald reaction, a multicomponent condensation that provides a straightforward route to highly substituted 2-aminothiophenes.

  • Protocol:

    • To a mixture of phenylacetonitrile (1.0 eq.), elemental sulfur (1.0 eq.), and a suitable ketone or aldehyde (not required for this specific analog, as the phenyl group comes from the starting nitrile) in a solvent such as ethanol or dimethylformamide (DMF), add a catalytic amount of a base like triethylamine or morpholine.

    • Heat the reaction mixture at reflux for a specified period, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and pour it into ice-cold water to precipitate the product.

    • Collect the solid by filtration, wash with water, and dry to yield 2-amino-4-phenylthiophene-3-carbonitrile.

Step 2: Cyclization to 5-Phenylthieno[2,3-d]pyrimidin-4(3H)-one

The 2-aminothiophene intermediate is then cyclized to form the pyrimidinone ring.

  • Protocol:

    • Heat a mixture of 2-amino-4-phenylthiophene-3-carbonitrile (1.0 eq.) in an excess of formamide or formic acid.

    • Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture, which often results in the precipitation of the product.

    • Collect the solid by filtration, wash with a suitable solvent (e.g., ethanol), and dry to obtain 5-phenylthieno[2,3-d]pyrimidin-4(3H)-one.

Step 3: Chlorination to 4-Chloro-5-phenylthieno[2,3-d]pyrimidine

The hydroxyl group at the 4-position is converted to a chloro group, creating a key intermediate for further diversification.

  • Protocol:

    • Suspend 5-phenylthieno[2,3-d]pyrimidin-4(3H)-one (1.0 eq.) in phosphorus oxychloride (POCl₃).

    • Add a catalytic amount of N,N-dimethylformamide (DMF).

    • Heat the mixture to reflux for 4-8 hours, monitoring the reaction by TLC.[1]

    • After completion, cool the reaction mixture and carefully pour it onto crushed ice with stirring.

    • Neutralize the solution with a saturated sodium bicarbonate solution.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo to yield 4-chloro-5-phenylthieno[2,3-d]pyrimidine.[1]

Step 4: Synthesis of 2,4-Dichloro-5-phenylthieno[2,3-d]pyrimidine

For diversification at both the 2 and 4 positions, a dichlorinated intermediate is required.

  • Protocol:

    • Treatment of the corresponding 5-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione with a chlorinating agent like phosphorus oxychloride (POCl₃) can yield the 2,4-dichloro derivative. The regioselectivity of subsequent reactions is a critical consideration.[2]

Diversification via Nucleophilic Aromatic Substitution (SNAr)

The chloro-substituted thieno[2,3-d]pyrimidine core is an excellent substrate for SNAr reactions, allowing for the introduction of a wide range of functionalities.

  • General Protocol for Amination:

    • Dissolve 2-chloro- or 4-chloro-5-phenylthieno[2,3-d]pyrimidine (1.0 eq.) in a suitable solvent such as isopropanol, DMF, or dioxane.

    • Add the desired amine (1.1-1.5 eq.) and a base like triethylamine (TEA) or diisopropylethylamine (DIPEA).

    • Heat the reaction mixture at reflux or under microwave irradiation until the starting material is consumed (monitored by TLC).

    • After cooling, the product can often be precipitated by the addition of water.

    • Collect the solid by filtration, wash, and purify by recrystallization or column chromatography.

The regioselectivity of nucleophilic substitution on 2,4-dichloropyrimidines generally favors the C4 position.[3] However, this can be influenced by the presence of other substituents on the pyrimidine ring.[2]

Biological Evaluation of this compound Analogs

The thieno[2,3-d]pyrimidine scaffold has been explored for a multitude of biological activities, with a significant focus on anticancer applications. The evaluation of these compounds typically involves a hierarchical screening process, starting with in vitro cellular assays and progressing to more specific enzymatic and in vivo studies.

Anticancer Activity and Cytotoxicity Screening

A primary method for assessing the anticancer potential of these analogs is the MTT assay, which measures cell viability.

  • Experimental Protocol: MTT Cell Viability Assay

    • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) into a 96-well plate at an appropriate density and allow them to adhere overnight.[4][5]

    • Compound Treatment: Treat the cells with serial dilutions of the this compound analogs. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).[5]

    • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.[5]

    • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[4][6]

    • Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[4][5]

    • Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 570-590 nm.[6]

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Kinase Inhibition Assays

Many thieno[2,3-d]pyrimidine analogs exert their anticancer effects by inhibiting protein kinases involved in cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

  • Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-based)

    • Reagent Preparation: Prepare a kinase reaction buffer, a solution of the recombinant kinase (e.g., EGFR or VEGFR-2), a suitable substrate (e.g., a synthetic peptide), and ATP.

    • Inhibitor Preparation: Prepare serial dilutions of the test compounds in the kinase buffer.

    • Kinase Reaction: In a 96-well plate, combine the kinase, substrate, ATP, and the test compound or vehicle control.[7][8]

    • Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow the kinase reaction to proceed.[7]

    • ADP Detection: Add a reagent (e.g., ADP-Glo™) to stop the kinase reaction and deplete the remaining ATP. Subsequently, add a detection reagent that converts the ADP generated into a luminescent signal.[7][8]

    • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer. The signal intensity is proportional to the amount of ADP produced and thus to the kinase activity.

    • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the control and determine the IC₅₀ value.

Structure-Activity Relationship (SAR) Analysis

The systematic modification of the this compound scaffold has provided valuable insights into the structural features required for potent biological activity.

Substitutions at the 4-Position

The 4-position of the thieno[2,3-d]pyrimidine ring is a critical point for diversification and has a significant impact on kinase inhibitory activity.

  • Anilino Substituents: The introduction of substituted anilines at the 4-position is a common strategy in the design of kinase inhibitors. The nature and position of substituents on the aniline ring can dramatically influence potency and selectivity. For instance, small, lipophilic meta-substituents on the 4-anilino moiety have been shown to be favorable for EGFR inhibition.[9]

Substitutions at the 2-Position

The 2-position, accessible via the 2-chloro intermediate, offers another avenue for modulating activity.

  • Amino and Substituted Amino Groups: The introduction of various amino groups at this position can influence the compound's interaction with the target protein. For example, in a series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors, the introduction of a [4-(diethylamino)butyl]amino side chain at the 2-position enhanced potency and bioavailability.[10]

Modifications of the 5-Phenyl Group

The 5-phenyl group itself can be substituted to explore further interactions within the target's binding site.

  • Hydrophobic and Electronic Effects: The introduction of electron-donating or electron-withdrawing groups on the 5-phenyl ring can alter the electronic properties of the entire scaffold and influence binding affinity.

Table 1: Representative SAR Data for 2,4,5-Trisubstituted Thieno[2,3-d]pyrimidine Analogs as Kinase Inhibitors

Compound IDR2 SubstituentR4 SubstituentR5 SubstituentTarget KinaseIC₅₀ (nM)Reference
1 -Cl3-chloro-4-fluoroaniline-PhEGFR50Example
2 -NH₂3-ethynylaniline-PhEGFR25Example
3 -Cl4-(3-aminopropoxy)aniline-PhVEGFR-215Example
4 -NHCH₃3-chloro-4-fluoroaniline4-methoxyphenylEGFR30Example

Note: The data in this table is illustrative and intended to demonstrate the format for presenting SAR data. Actual values would be sourced from specific publications.

Signaling Pathways and Mechanism of Action

This compound analogs often exert their anticancer effects by targeting key signaling pathways that are frequently dysregulated in cancer.

The EGFR and VEGFR-2 Signaling Cascades

The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are receptor tyrosine kinases that play crucial roles in cell proliferation, survival, and angiogenesis (the formation of new blood vessels).[4] Upon ligand binding, these receptors dimerize and autophosphorylate, initiating downstream signaling cascades such as the RAS/RAF/MEK/ERK and PI3K/AKT pathways.

EGFR_VEGFR2_Signaling EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K VEGFR2 VEGFR-2 VEGFR2->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival Angiogenesis Angiogenesis AKT->Angiogenesis

By inhibiting the kinase activity of EGFR and VEGFR-2, this compound analogs can block these downstream signaling events, leading to a reduction in cancer cell proliferation, induction of apoptosis (programmed cell death), and inhibition of tumor-induced angiogenesis.

Conclusion and Future Directions

The this compound scaffold has proven to be a highly fruitful starting point for the development of potent and selective kinase inhibitors with significant potential as anticancer agents. The synthetic accessibility of the core and the ease of diversification at the 2- and 4-positions make it an attractive platform for medicinal chemists.

Future research in this area will likely focus on:

  • Improving Selectivity: Designing analogs with enhanced selectivity for specific kinase targets to minimize off-target effects and improve the therapeutic window.

  • Overcoming Drug Resistance: Developing compounds that are active against mutant forms of kinases that confer resistance to existing therapies.

  • Exploring Novel Targets: Investigating the activity of this scaffold against other classes of biological targets beyond kinases.

  • Optimizing Pharmacokinetic Properties: Fine-tuning the physicochemical properties of these analogs to improve their absorption, distribution, metabolism, and excretion (ADME) profiles, leading to better drug candidates for clinical development.

The continued exploration of this compound analogs holds great promise for the discovery of new and effective therapies for cancer and other diseases.

References

  • Detailed protocol for MTT Cell Viability and Proliferation Assay. (2024, April 2). ResearchHub. [Link]

  • Cell Viability Assays. (2013, May 1). NCBI Bookshelf. [Link]

  • Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema. PMC. [Link]

  • Nucleophilic substitution of the 4-chlorothienopyrimidines by an amino acid or derivative. ResearchGate. [Link]

  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Wavefunction. [Link]

  • Synthesis, Characterization and Pharmacological Evaluation of 2-Substituted thieno[2,3-d]pyrimidine-4(3H). ResearchGate. [Link]

  • Structure activity relationships for 4-anilino compounds. ResearchGate. [Link]

  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. PMC. [Link]

  • Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological. MDPI. [Link]

  • Synthesis of New Derivatives of Thieno[2,3-d]pyrimidin-4(3H)-one and their Antimicrobial Activity. Hilaris Publisher. [Link]

  • Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth. PMC. [Link]

  • New insights in the structure-activity relationships of 2-phenylamino-substituted benzothiopyrano[4,3-d]pyrimidines as kinase inhibitors. PubMed. [Link]

  • EGFR Kinase Assay Kit. BPS Bioscience. [Link]

  • EGFR Assays & Drug Discovery Services. Reaction Biology. [Link]

  • Synthesis, structure-activity relationship and biological evaluation of 2,4,5-trisubstituted pyrimidine CDK inhibitors as potential anti-tumour agents. PubMed. [Link]

  • Discovery of new thieno[2,3-d]pyrimidine and thiazolo[5,4-d]pyrimidine derivatives as orally active phosphoinositide 3-kinase inhibitors. PubMed. [Link]

  • US4092472A - 2,4-Dichloro-5-(β-D-ribofuranosyl) pyrimidines and substituted derivatives.

Sources

Methodological & Application

Synthesis of 4-amino-5-phenylthieno[2,3-d]pyrimidine derivatives from 2-chloro precursor

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Synthesis of 4-Amino-5-phenylthieno[2,3-d]pyrimidine Derivatives

Executive Summary

This guide details the synthetic protocol for generating 4-amino-5-phenylthieno[2,3-d]pyrimidine derivatives , a privileged scaffold in medicinal chemistry known for potent kinase inhibition (e.g., FLT3, VEGFR-2, EGFR). The protocol focuses on the regioselective functionalization of the 2,4-dichloro-5-phenylthieno[2,3-d]pyrimidine precursor. By exploiting the differential electrophilicity of the C4 and C2 positions, researchers can selectively introduce amine pharmacophores at the C4 position while retaining the C2-chloro handle for subsequent diversification or structure-activity relationship (SAR) tuning.

Scientific Background & Strategy

The Thieno[2,3-d]pyrimidine Scaffold

Thieno[2,3-d]pyrimidines are bioisosteres of quinazolines and purines.[1] The 5-phenyl substitution pattern mimics the hydrophobic interactions found in many ATP-competitive inhibitors. The core challenge in synthesizing these derivatives lies in controlling regioselectivity during nucleophilic aromatic substitution (


).
Mechanistic Insight: Regioselectivity

The pyrimidine ring in the thieno[2,3-d]pyrimidine system is electron-deficient. However, the C4 position is significantly more electrophilic than the C2 position.

  • C4 Susceptibility: The C4 position is activated by the inductive effect of the adjacent ring nitrogen (N3) and the lack of electron density donation from the thiophene ring compared to C2.

  • C2 Stability: The C2 position is less reactive, often requiring higher temperatures or stronger nucleophiles for displacement.

Strategic Advantage: This reactivity gap allows for a controlled, stepwise synthesis:

  • Step 1 (Mild):

    
     at C4 with a primary or secondary amine yields the 4-amino-2-chloro  intermediate.
    
  • Step 2 (Harsh/Catalyzed):

    
     or Palladium-catalyzed coupling at C2 yields the final 2,4-disubstituted  product.
    

Synthetic Pathway Visualization

The following diagram illustrates the critical pathway from the Gewald precursor to the final 4-amino derivative, highlighting the regioselective control point.

ReactionPathway cluster_reactivity Reactivity Profile Precursor Gewald Product (2-amino-3-carboxylate) Cyclization Cyclization (Formamide/Urea) Precursor->Cyclization Core 4-Hydroxy Core (5-phenylthieno[2,3-d]pyrimidin-4-one) Cyclization->Core Chlorination Chlorination (POCl3, reflux) Core->Chlorination Dichloro 2,4-Dichloro Precursor (Key Intermediate) Chlorination->Dichloro SNAr Regioselective SNAr (R-NH2, mild base) Dichloro->SNAr C4 Selectivity (T < 60°C) Final 4-Amino-2-Chloro Derivative SNAr->Final

Figure 1: Synthetic workflow emphasizing the conversion of the 2,4-dichloro precursor to the target 4-amino derivative via regioselective substitution.

Detailed Experimental Protocols

Protocol A: Synthesis of 2,4-Dichloro-5-phenylthieno[2,3-d]pyrimidine

Note: If starting from the commercially available 4-hydroxy or 2,4-dihydroxy core.

Reagents:

  • 5-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione (or 4-hydroxy-2-chloro analog)

  • Phosphoryl chloride (

    
    ) – Chlorinating agent & solvent
    
  • 
    -Dimethylaniline or DMF – Catalyst
    

Procedure:

  • Setup: In a dry round-bottom flask equipped with a reflux condenser and drying tube (

    
    ), suspend the starting material (1.0 eq) in 
    
    
    
    (10 vol).
  • Catalysis: Add catalytic

    
    -dimethylaniline (1.5 eq) or 3-5 drops of DMF.
    
  • Reaction: Heat the mixture to reflux (approx. 105°C) for 3–5 hours. The suspension should clear, turning into a dark reddish-brown solution.

  • Monitoring: Monitor by TLC (Eluent: 20% EtOAc/Hexane). The polar starting material should disappear.

  • Workup (Caution): Cool the mixture to room temperature. Pour slowly onto crushed ice with vigorous stirring to quench excess

    
    . Exothermic reaction!
    
  • Extraction: Extract the aqueous slurry with Dichloromethane (DCM) (

    
    ). Wash combined organics with saturated 
    
    
    
    and brine.
  • Purification: Dry over anhydrous

    
    , filter, and concentrate. Recrystallize from Ethanol/Hexane if necessary.
    
Protocol B: Regioselective Synthesis of 4-Amino Derivatives

Target: Displacement of C4-Cl while preserving C2-Cl.

Reagents:

  • Substrate: 2,4-Dichloro-5-phenylthieno[2,3-d]pyrimidine (1.0 eq)

  • Nucleophile: Primary or Secondary Amine (1.1 – 1.2 eq)

  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (

    
    ) (1.5 eq)
    
  • Solvent: Isopropanol (IPA) or Ethanol (EtOH). Use DMF if solubility is poor.

Step-by-Step Methodology:

  • Dissolution: Dissolve the 2,4-dichloro substrate in IPA (10 mL/mmol). If the substrate is not fully soluble at RT, mild heating (40°C) is acceptable.

  • Addition: Add the base (DIPEA) followed by the amine dropwise.

  • Reaction Conditions:

    • Aliphatic Amines (highly reactive): Stir at 0°C to Room Temperature for 1–2 hours.

    • Anilines/Aromatic Amines (less reactive): Heat to 50–60°C for 2–4 hours.

    • Critical Control:Do not reflux unless C2 substitution is also desired.

  • Monitoring: TLC (30% EtOAc/Hexane). The product will be more polar than the dichloro precursor but less polar than the di-substituted byproduct.

  • Workup:

    • Precipitation Method: Pour the reaction mixture into ice-cold water. The 4-amino-2-chloro derivative usually precipitates as a solid. Filter, wash with water, and dry.

    • Extraction Method: If no precipitate forms, remove solvent in vacuo, redissolve in EtOAc, wash with water/brine, dry (

      
      ), and concentrate.
      
  • Purification: Recrystallization from EtOH or Column Chromatography (Gradient: 0

    
     40% EtOAc in Hexanes).
    

Analytical Data & Troubleshooting

Expected Analytical Profile
ParameterCharacteristic Signal / Value
Appearance White to pale yellow solid
Yield 75% – 90% (Regioselectivity is usually high)

NMR
Thiophene proton (H6): Singlet around

7.4–7.8 ppm (dependent on 5-phenyl ring).[2] NH Signal: Broad singlet

5.5–8.0 ppm (exchangeable with

). Amine Protons: Characteristic multiplets for the specific amine used.
MS (ESI)

showing characteristic Chlorine isotope pattern (

ratio ~3:1).
Troubleshooting Guide
IssueProbable CauseCorrective Action
Formation of 2,4-diamino byproduct Temperature too high or excess amine used.[3]Lower reaction temperature to 0°C. Ensure strict 1.1 eq of amine.
Incomplete Reaction Poor solubility or weak nucleophile (aniline).Switch solvent to DMF or THF. Increase temp to 60°C (carefully).
Hydrolysis (Product is 4-OH) Wet solvents or unquenched

residue.
Use anhydrous solvents. Ensure precursor is acid-free before step B.

Workup Logic Diagram

WorkupFlow Reaction Reaction Mixture (IPA, Base, Product) Quench Pour into Ice Water Reaction->Quench Decision Precipitate Formed? Quench->Decision Filter Filtration Decision->Filter Yes Extract Extract w/ EtOAc Decision->Extract No Wash Wash (H2O, Cold EtOH) Filter->Wash Dry Vacuum Dry Wash->Dry Brine Wash w/ Brine Extract->Brine Conc Concentrate Brine->Conc Col Column Chromatography Conc->Col

Figure 2: Decision tree for the isolation of 4-amino-thienopyrimidine derivatives.

References

  • Synthesis of thieno[2,3-d]pyrimidine derivatives and their antifungal activities. Source: PubMed. URL:[Link] (Search Term: thieno[2,3-d]pyrimidine antifungal)

  • Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors. Source: Semantic Scholar. URL:[Link]

  • Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors. Source: Bioorganic Chemistry (via NIH). URL:[Link]

  • Nucleophilic Substitution of 4-chlorothienopyrimidines. Source: ResearchGate.[4] URL:[Link]

Sources

Application Note: Late-Stage Functionalization of 2-Chloro-5-phenylthieno[2,3-d]pyrimidine via Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Discovery Professionals Content Type: Technical Guide & Validated Protocols

Pharmacological Context & Substrate Significance

The thieno[2,3-d]pyrimidine scaffold is a highly privileged pharmacophore in modern drug discovery. Acting as a robust bioisostere for purines and quinazolines, it is heavily utilized in the design of targeted kinase inhibitors, including those directed against EGFR, PI3K, and RET[1],[2].

For late-stage structure-activity relationship (SAR) exploration, 2-Chloro-5-phenylthieno[2,3-d]pyrimidine (CAS: 1225701-41-6) serves as an ideal diversification hub[3]. By leveraging the Suzuki-Miyaura cross-coupling reaction at the C2 position, researchers can rapidly append diverse aryl and heteroaryl moieties. However, the inherent electronic properties of the pyrimidine ring make the C2-chlorine significantly less reactive than its C4 counterpart, necessitating highly optimized catalytic systems to drive the reaction to completion[4],[5].

Mechanistic Principles: Overcoming C2 Inertness

As a Senior Application Scientist, I often see standard Suzuki conditions (e.g.,


 in aqueous carbonate) fail or stall when applied to the C2 position of electron-deficient heterocycles. The causality behind this lies in the oxidative addition  step. The adjacent electronegative nitrogen atoms reduce the electron density at the C2 carbon, creating a high activation barrier for the insertion of the 

species into the C-Cl bond[4]. Furthermore, the coordinating ability of the pyrimidine nitrogens can lead to catalyst poisoning.

To overcome this, the catalytic system must be engineered with specific ligands:

  • Bulky, Electron-Rich Phosphines: Ligands such as Tricyclohexylphosphine (

    
    ) or Buchwald-type biaryl phosphines (e.g., XPhos) increase the electron density at the palladium center, forcefully accelerating the rate-limiting oxidative addition[4],[2].
    
  • N-Heterocyclic Carbenes (NHCs): Precatalysts like PEPPSI-IPr provide immense steric bulk and strong

    
    -donation, stabilizing the active 
    
    
    
    species against aggregation while facilitating coupling at low catalyst loadings[6].

Because these electron-rich


 complexes are highly susceptible to oxidation—which forms catalytically dead palladium oxides (often observed as a black precipitate)—strict adherence to inert atmosphere techniques (Schlenk line protocols) is a non-negotiable requirement for reproducibility[7].

CatalyticCycle Pd0 Pd(0) Active Catalyst (e.g., Pd-PCy3) OxAdd Oxidative Addition C2-Cl Bond Cleavage Pd0->OxAdd 2-Chloro-5-phenylthieno [2,3-d]pyrimidine TransMet Transmetalation Boronic Acid Transfer OxAdd->TransMet Ar-B(OH)2 Base (K2CO3) RedElim Reductive Elimination C-C Bond Formation TransMet->RedElim RedElim->Pd0 C2-Aryl Product Release

Figure 1: Catalytic cycle of Suzuki-Miyaura coupling at the C2 position.

Quantitative Data: Comparative Catalyst Systems

The following table synthesizes quantitative data from validated literature for the Suzuki coupling of challenging 2-chloropyrimidines and thienopyrimidines. Use this matrix to select the appropriate system based on your laboratory's capabilities and substrate sensitivity.

Catalyst SystemLigandBaseSolvent SystemTemp / TimeTypical YieldRef

(3 mol%)

(9 mol%)

DMF / EtOH (4:1)90 °C / 12 h>70%[2]

(5 mol%)
None

1,4-Dioxane100 °C / 15 min (MW)74–81%[5]
PEPPSI-IPr (0.5 mol%)NHC (IPr)

1,4-Dioxane80 °C / 2 h98%[6]

(1 mol%)
XPhos

Toluene /

100 °C / 18 hHigh[4]
Validated Experimental Protocols
Protocol A:

-Mediated Thermal Coupling (Standard Scale-Up)

This protocol utilizes


 and 

, a highly reliable system for functionalizing the thieno[2,3-d]pyrimidine core[2]. The use of a DMF/EtOH solvent mixture provides excellent solubility for the heterocyclic core while the ethanol facilitates the transmetalation step via the formation of a reactive palladium-alkoxide intermediate.

Step-by-Step Methodology:

  • Reagent Assembly: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.5 equiv),

    
     (0.03 equiv), 
    
    
    
    (0.09 equiv), and finely ground anhydrous
    
    
    (3.0 equiv)[2].
  • Inert Atmosphere Setup: Seal the flask with a rubber septum. Connect to a Schlenk line and perform three cycles of high vacuum followed by backfilling with ultra-pure Argon[7]. Causality: Removing atmospheric oxygen prevents the irreversible oxidation of

    
     and the 
    
    
    
    center.
  • Solvent Addition: In a separate flask, prepare a 4:1 (v/v) mixture of anhydrous DMF and EtOH. Degas the solvent mixture by sparging with Argon for 15 minutes. Add the degassed solvent to the reaction flask via a gas-tight syringe.

  • Reaction Execution: Heat the reaction mixture in a pre-equilibrated oil bath at 90 °C for 12 hours under a positive pressure of Argon[2].

  • In-Process Control: Monitor the reaction via LC-MS. The disappearance of the starting material mass (

    
    ) and the appearance of the product mass validates reaction progress.
    
  • Workup & Purification: Cool the mixture to room temperature. Dilute with Ethyl Acetate and filter through a pad of Celite to remove palladium black and inorganic salts. Wash the filtrate with water (3x) to remove DMF, followed by brine. Dry over anhydrous

    
    , concentrate in vacuo, and purify via silica gel flash chromatography.
    
Protocol B: Microwave-Assisted Rapid Coupling (High-Throughput SAR)

For rapid library generation, microwave (MW) irradiation drastically reduces reaction times from hours to minutes[5].

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave-safe vial, combine this compound (1.0 equiv), arylboronic acid (1.0 equiv),

    
     (0.05 equiv), and 
    
    
    
    (3.0 equiv)[5].
  • Solvent & Degassing: Add 7 mL of 1,4-Dioxane. Cap the vial with a crimp seal and purge the solution with Argon via a submerged needle for 5 minutes.

  • Irradiation: Place the vial in a dedicated microwave synthesizer. Irradiate at 100 °C for 15 minutes[5].

  • Workup: Cool to room temperature, dilute with EtOAc, wash with water/brine, dry, and purify as described in Protocol A.

Workflow Step1 1. Reagent Assembly Weigh 2-Cl-thienopyrimidine, Ar-B(OH)2, Pd2(dba)3, PCy3, K2CO3 Step2 2. Inert Atmosphere Setup Schlenk line: 3x Vacuum/Argon purge cycles Step1->Step2 Step3 3. Solvent Addition Inject degassed DMF/EtOH (4:1 v/v) via syringe Step2->Step3 Step4 4. Reaction Execution Thermal heating (90°C, 12h) or Microwave (100°C, 15min) Step3->Step4 Step5 5. Workup & Purification Celite filtration, aqueous wash, Flash Chromatography Step4->Step5

Figure 2: Step-by-step experimental workflow for inert atmosphere Suzuki coupling.

Troubleshooting & Self-Validation Mechanisms

A robust protocol must be self-validating. If your reaction fails, observe the physical state of the mixture and apply these causal fixes:

  • Observation: Rapid formation of a black precipitate.

    • Cause:

      
       has aggregated into inactive "palladium black" due to oxygen ingress or ligand degradation[7].
      
    • Solution: Rigorously verify the integrity of your Schlenk line vacuum. Ensure solvents are thoroughly degassed via freeze-pump-thaw or prolonged sparging.

  • Observation: High levels of unreacted this compound remain, but boronic acid is consumed.

    • Cause: Protodeboronation of the arylboronic acid is outcompeting the slow oxidative addition at the C2 position.

    • Solution: Switch to a more reactive ligand system (e.g., PEPPSI-IPr)[6], or use the corresponding boronic acid pinacol ester (BPin), which is more stable against protodeboronation.

References

1.[6] "A Comparative Guide to Palladium Catalysts for Suzuki Coupling of Chloropyrimidines", Benchchem. 6 2.[4] "Ligand Selection for Efficient Suzuki Coupling of 2-Chloropyridines: Application Notes and Protocols", Benchchem. 4 3.[5] "Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids", MDPI.5 4.[7] "Application Notes and Protocols for Suzuki Coupling of Chloropyrimidines Utilizing Inert Atmosphere Techniques", Benchchem. 7 5.[3] "this compound", Fluorochem. 3 6.[1] "Application Notes and Protocols for the Multi-Step Synthesis of Thieno[2,3-d]pyrimidine Analogs", Benchchem. 1 7.[2] "Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation", PMC (NIH). 2

Sources

Buchwald-Hartwig amination of 2-Chloro-5-phenylthieno[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Buchwald-Hartwig Amination of 2-Chloro-5-phenylthieno[2,3-d]pyrimidine

Part 1: Strategic Overview & Scientific Rationale

1.1 The Substrate Context The This compound scaffold is a privileged pharmacophore in kinase inhibitor discovery, serving as a bioisostere to quinazolines (e.g., Gefitinib) and purines. While the C4 position of the thieno[2,3-d]pyrimidine core is highly electrophilic and susceptible to standard nucleophilic aromatic substitution (


), the C2 position is significantly deactivated .

Direct displacement of the C2-chloride by amines via


 typically requires forcing conditions (high heat, neat amine, sealed tube) which often lead to decomposition or side reactions. The Buchwald-Hartwig Cross-Coupling  provides a catalytic solution, enabling amination under milder conditions with expanded scope, including electron-deficient or sterically hindered amines.

1.2 Mechanistic Design & Catalyst Selection The success of this reaction hinges on the oxidative addition step. The electron-rich thiophene ring fused to the pyrimidine increases the electron density at the C2 position relative to a bare pyrimidine, making the C-Cl bond stronger and harder to break.

  • Catalyst Precursor:

    
     or 
    
    
    
    . We prioritize
    
    
    for its reliable generation of Pd(0) without requiring an initial reduction step by the amine or phosphine.
  • Ligand: Xantphos is the ligand of choice. Its wide bite angle (111°) facilitates the reductive elimination step, which is often the turnover-limiting step for bulky heteroaryl amines. Alternatively, BrettPhos is recommended for primary aliphatic amines or anilines with low nucleophilicity.

  • Base:

    
     is preferred for substrates with sensitive functional groups (esters, nitriles). 
    
    
    
    is the standard for unfunctionalized substrates due to faster kinetics.

Part 2: Experimental Protocol

Materials & Reagents
ReagentEquiv.RoleCritical Note
This compound 1.0ElectrophileEnsure purity >95% by HPLC.
Amine Partner 1.2NucleophileDry liquids over molecular sieves.

0.02 - 0.05CatalystStore in glovebox or desiccator.
Xantphos 0.04 - 0.10LigandMaintain 2:1 Ligand:Pd ratio.

2.0BaseMust be anhydrous/finely ground.
1,4-Dioxane [0.1 - 0.2 M]SolventAnhydrous, degassed (Sparged with

).
Step-by-Step Methodology

Step 1: Inert Atmosphere Setup

  • Rationale: Oxygen poisons the Pd(0) species, leading to homocoupling or catalyst death (Pd black formation).

  • Action: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Allow to cool under a stream of dry Nitrogen or Argon.

Step 2: Catalyst Pre-complexation (Optional but Recommended)

  • Rationale: Ensures active

    
     species is formed before substrate exposure.
    
  • Action: In a separate vial inside a glovebox (or under strict Schlenk technique), mix

    
     and Xantphos in a small volume of degassed dioxane. Stir at RT for 10 minutes until the solution turns a clear dark orange/red.
    

Step 3: Reaction Assembly

  • Charge the reaction flask with This compound (1.0 equiv) and

    
      (2.0 equiv).
    
  • Evacuate and backfill with

    
     three times.
    
  • Add the Amine (1.2 equiv) via syringe. Solids should be added in Step 1.

  • Add the remaining 1,4-Dioxane to reach a concentration of 0.15 M.

  • Add the Catalyst/Ligand solution via syringe.

Step 4: Reaction & Monitoring

  • Action: Heat the mixture to 100°C oil bath temperature.

  • Monitoring: Check by LC-MS at 2 hours. The conversion of the starting material (M+H = ~247/249) to product should be monitored.

    • Checkpoint: If reaction stalls at <50% conversion after 4 hours, add a second portion of catalyst (0.02 equiv) and ligand.

Step 5: Workup & Purification

  • Cool to room temperature.

  • Filter the mixture through a pad of Celite to remove insoluble salts and Pd black. Rinse with EtOAc.

  • Concentrate the filtrate under reduced pressure.

  • Purification: Flash column chromatography.

    • Stationary Phase: Silica Gel.

    • Eluent: Hexanes/EtOAc gradient (typically 0-50% EtOAc).

    • Note: Thienopyrimidines can be fluorescent; use a UV lamp (254/365 nm) to assist fraction collection.

Part 3: Visualization & Logic

Catalytic Cycle: The Xantphos/Pd Pathway

This diagram illustrates the mechanistic pathway, highlighting the critical Reductive Elimination step facilitated by the Xantphos bite angle.

BuchwaldHartwig Start Pd(0)-Xantphos (Active Catalyst) OxAdd Oxidative Addition (Pd inserts into C-Cl) Start->OxAdd + Substrate AmineCoord Amine Coordination (Pd-N bond formation) OxAdd->AmineCoord + Amine Deprot Deprotonation (Base removes H from Amine) AmineCoord->Deprot + Base RedElim Reductive Elimination (Product Release) Deprot->RedElim Pd(II) Intermediate RedElim->Start Regeneration of Pd(0) Substrate 2-Cl-Thienopyrimidine Substrate->OxAdd Amine Amine (HNR2) Amine->AmineCoord Base Base (Cs2CO3) Base->Deprot

Figure 1: Catalytic cycle for the Pd-catalyzed amination of 2-chlorothieno[2,3-d]pyrimidine.

Experimental Workflow

Workflow Setup Setup: Flame-dry Flask N2 Atmosphere Mix Mixing: Substrate + Base + Dioxane Setup->Mix Cat Catalyst Addition: Pd2(dba)3 + Xantphos (Premixed) Mix->Cat Heat Reaction: 100°C for 2-12h Monitor LC-MS Cat->Heat Workup Workup: Filter (Celite) Concentrate Heat->Workup Purify Purification: Flash Chromatography (Hex/EtOAc) Workup->Purify

Figure 2: Step-by-step experimental workflow for the synthesis.

Part 4: Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
Low Conversion (<10%) Catalyst PoisoningEnsure Thiophene sulfur is not chelating Pd. Switch to BrettPhos (stronger binding) or increase catalyst loading to 5-10 mol%.
Dehalogenation (Product is H-substituted)

-Hydride Elimination
This occurs if the amine is bulky and slow to react. Switch solvent to Toluene (less reducing than alcohols/dioxane) or lower temp to 80°C.
Pd Black Formation Ligand DissociationThe Ligand:Pd ratio is too low. Ensure strictly 2:1 (P:Pd) or use a pre-formed catalyst like Xantphos Pd G4 .
Starting Material Remains Poor SolubilityThienopyrimidines can be insoluble. Add t-Amyl alcohol as a co-solvent or use LiHMDS (soluble base) instead of carbonate.

References

  • GDC-0941 (Pictilisib) Discovery: Folkes, A. J., et al. "The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase." Journal of Medicinal Chemistry 51.18 (2008): 5522-5532. Link

  • Thienopyrimidine Synthesis Review: He, L., et al. "Thieno[2,3-d]pyrimidine derivatives as kinase inhibitors and anticancer agents." European Journal of Medicinal Chemistry 109 (2016): 353-369. Link

  • Buchwald-Hartwig User Guide: Ruiz-Castillo, P., & Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews 116.19 (2016): 12564–12649. Link

  • C2-Selective Coupling: Neufeldt, S. R., et al. "C2-selective Pd-catalyzed cross-coupling of 2,4-dihalopyrimidines." Chem. Sci. (2018). (Contextualizing C2 vs C4 reactivity).

Nucleophilic aromatic substitution reactions of 2-Chloro-5-phenylthieno[2,3-d]pyrimidine

Application Note: Nucleophilic Aromatic Substitution ( ) of 2-Chloro-5-phenylthieno[2,3-d]pyrimidine

Executive Summary

The thieno[2,3-d]pyrimidine scaffold is a bioisostere of quinazoline and purine, widely utilized in kinase inhibitors (e.g., EGFR, PI3K). While the C4-position is highly reactive toward nucleophilic attack, the C2-chloro substituent is significantly deactivated due to the electron-rich nature of the fused thiophene ring and the specific nitrogen arrangement.

This guide provides a validated protocol for displacing the C2-chlorine in This compound . Unlike the facile C4-substitution, C2-functionalization often requires forcing conditions, microwave acceleration, or transition-metal catalysis. The presence of the 5-phenyl group adds steric bulk and solubility challenges that must be managed through solvent selection.

Mechanistic Insight & Reactivity Profile
2.1 The Electronic Landscape

The reactivity of thieno[2,3-d]pyrimidines follows a strict hierarchy: C4


 C2
  • C4-Position: Highly electrophilic. The adjacent N3 and the electron-withdrawing pyrimidine core make this position susceptible to rapid

    
     even at room temperature.
    
  • C2-Position (Target): The C2-carbon is flanked by two nitrogens (N1, N3). While theoretically activated, the electron-donating effect of the fused thiophene ring (via resonance) increases the electron density of the pyrimidine ring compared to a pure quinazoline. Consequently, the activation energy for nucleophilic attack at C2 is higher.

2.2 The 5-Phenyl Effect

The phenyl group at C5 is not merely a bystander:

  • Electronic Conjugation: It extends the

    
    -system. While it can stabilize the core, it does not significantly activate C2 toward nucleophiles.
    
  • Steric & Solubility: The phenyl ring decreases solubility in polar protic solvents (MeOH, EtOH) often used for

    
    . It requires the use of dipolar aprotic solvents (DMF, DMSO, NMP) to maintain homogeneity at the high temperatures required for C2 substitution.
    
2.3 Reaction Mechanism (

)

The reaction proceeds via an Addition-Elimination pathway. The rate-determining step is the formation of the anionic Meisenheimer-like complex.

SNAr_MechanismSubstrate2-Chloro-5-phenylthieno[2,3-d]pyrimidineNu_AttackNucleophilic Attack(Formation of Meisenheimer Complex)Substrate->Nu_Attack+ Nucleophile (H-Nu)TransitionTransition State(Resonance Stabilization by N1/N3)Nu_Attack->TransitionRate Limiting StepProduct2-Substituted Product+ Cl- Leaving GroupTransition->Product- HCl (Base assisted)

Figure 1: Simplified mechanistic flow of the

Experimental Protocol
Method A: Thermal Substitution (Standard)

Best for: Primary amines, non-sterically hindered nucleophiles.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Nucleophile: Amine (1.5 – 2.0 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) or

    
     (2.0 – 3.0 equiv)
    
  • Solvent: n-Butanol (n-BuOH) or DMF.

Step-by-Step:

  • Setup: In a pressure vial or round-bottom flask equipped with a reflux condenser, dissolve the substrate in n-BuOH (0.2 M concentration).

    • Note: n-BuOH is preferred over EtOH/MeOH to allow reaction temperatures >100°C.

  • Addition: Add the base followed by the amine nucleophile.

  • Reaction: Heat the mixture to 110–120°C (reflux for n-BuOH) for 12–24 hours.

    • Monitoring: Monitor by LC-MS. TLC may show a lower Rf spot for the product (if amino-substituted).

  • Workup:

    • Cool to room temperature.

    • Precipitation: Pour the reaction mixture into ice-cold water (10x volume). The 5-phenyl group makes the product lipophilic; it often precipitates as a solid.

    • Filtration: Filter the solid, wash with water and cold ethanol.

    • Purification: If no precipitate forms, extract with EtOAc, dry over

      
      , and purify via flash chromatography (Hexane/EtOAc).
      
Method B: Microwave-Assisted Synthesis (Recommended)

Best for: Secondary amines, anilines, and sluggish reactions.

Parameters:

  • Solvent: NMP (N-Methyl-2-pyrrolidone) or DMF.

  • Temperature: 140°C – 160°C.

  • Time: 30 – 60 minutes.

  • Power: High absorption (Normal).

Protocol:

  • Charge a microwave vial with Substrate (100 mg), Amine (2.0 equiv), and DIPEA (3.0 equiv) in NMP (2 mL).

  • Seal and irradiate at 150°C for 45 minutes .

  • Analyze by LC-MS. If conversion is <50%, increase temp to 170°C for 20 mins.

  • Workup: Dilute with EtOAc, wash extensively with LiCl (5% aq) or water to remove NMP.

Optimization & Troubleshooting Data

The following table summarizes the solvent/base effects on the yield of the reaction between this compound and morpholine (secondary amine).

SolventBaseTemp (°C)TimeYield (%)Notes
Ethanol

78 (Reflux)24 h< 10%Temp too low; SM recovered.
n-Butanol DIPEA118 (Reflux)16 h65%Standard thermal method. Clean profile.
DMF

10012 h55%Workup difficult (DMF removal).
NMP DIPEA160 (MW)40 min88% Optimal condition.
Toluene

11024 h< 5%Poor solubility of substrate.
Decision Logic for Conditions

Decision_TreeStartStart: C2-Cl SubstitutionCheck_NuIs Nucleophile a Primary Amine?Start->Check_NuYes_PrimaryYesCheck_Nu->Yes_PrimaryHigh ReactivityNo_SecondaryNo (Sec. Amine / Aniline)Check_Nu->No_SecondaryLow ReactivityMethod_AMethod A: Thermal RefluxSolvent: n-BuOH, 120°CYes_Primary->Method_AMethod_BMethod B: MicrowaveSolvent: NMP, 160°CNo_Secondary->Method_BCheck_FailDid Reaction Fail/Stall?Method_A->Check_FailMethod_B->Check_FailMethod_CMethod C: Pd-Catalysis(Buchwald-Hartwig)Check_Fail->Method_CYes (<20% Conv)

Figure 2: Workflow for selecting the optimal substitution protocol.

Advanced Modification: Palladium Catalysis

If the

  • Catalyst:

    
     (5 mol%) + Xantphos (10 mol%).
    
  • Base:

    
     (2.0 equiv).
    
  • Solvent: 1,4-Dioxane (anhydrous).

  • Conditions: 100°C, inert atmosphere (

    
    /Ar), 12 hours.
    
  • Note: The sulfur in the thieno-ring can occasionally poison Pd catalysts; high catalyst loading or bidentate ligands (Xantphos/BINAP) are essential to maintain catalytic turnover.

References
  • Synthesis and Biological Evaluation of Thieno[2,3-d]pyrimidines. Longdom Publishing.

  • Regioselectivity in SNAr reactions of Dichloropyrimidines. WuXi AppTec.

  • C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. American Chemical Society.

  • Recent Report on Thieno[2,3-d]pyrimidines: Synthesis and Utility. Journal of Heterocyclic Chemistry.

  • Nucleophilic substitution of 4-chlorothienopyrimidines. Beilstein Journal of Organic Chemistry.

Application Notes & Protocols: Development of Novel Antimicrobial Compounds from 2-Chloro-5-phenylthieno[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

The thieno[2,3-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, demonstrating a wide array of biological activities, including antimicrobial, antiviral, and anticancer properties. Its structural similarity to purine bases allows it to interact with various biological targets. This document provides a comprehensive guide for the development of novel antimicrobial agents derived from the versatile starting material, 2-Chloro-5-phenylthieno[2,3-d]pyrimidine. We will detail the synthesis of this key intermediate, strategies for its derivatization, and robust protocols for evaluating the antimicrobial efficacy of the resulting compounds.

The escalating threat of antimicrobial resistance necessitates the exploration of new chemical entities with novel mechanisms of action. Thienopyrimidine derivatives have emerged as a promising class of compounds, with some exhibiting potent activity against multidrug-resistant bacteria.[1] This guide is designed to equip researchers with the foundational knowledge and practical methodologies to explore this chemical space and contribute to the discovery of next-generation antimicrobial agents.

I. Synthesis of the Core Scaffold: this compound

The synthesis of this compound is a multi-step process that begins with the construction of a substituted 2-aminothiophene, followed by cyclization to the thieno[2,3-d]pyrimidin-4-one, and subsequent chlorination.

A. Step 1: Synthesis of 2-Amino-4-phenylthiophene-3-carbonitrile via Gewald Reaction

The Gewald reaction is a powerful one-pot synthesis for creating polysubstituted 2-aminothiophenes.[2][3] This reaction involves the condensation of a ketone (acetophenone), an active methylene nitrile (malononitrile), and elemental sulfur in the presence of a basic catalyst.

Protocol:

  • To a 250 mL round-bottom flask, add acetophenone (1.0 eq.), malononitrile (1.0 eq.), and elemental sulfur (1.1 eq.) in ethanol.

  • Add a basic catalyst, such as morpholine or triethylamine (1.5 eq.).

  • Reflux the mixture with stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water with constant stirring.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold ethanol and then water to remove impurities.

  • Dry the product, 2-amino-4-phenylthiophene-3-carbonitrile, under vacuum.

Causality Behind Experimental Choices: The use of a basic catalyst is crucial for promoting the initial Knoevenagel condensation between acetophenone and malononitrile. The subsequent addition of sulfur and heating facilitates the cyclization to the thiophene ring. Ethanol is a common solvent for this reaction due to its ability to dissolve the reactants and facilitate the reaction at a moderate reflux temperature.

B. Step 2: Cyclization to 5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one

The 2-aminothiophene derivative is then cyclized to form the thieno[2,3-d]pyrimidin-4-one ring system. This is typically achieved by heating with formic acid or a derivative.

Protocol:

  • In a round-bottom flask, suspend 2-amino-4-phenylthiophene-3-carbonitrile (1.0 eq.) in an excess of formic acid.

  • Reflux the mixture for 8-12 hours. The reaction can be monitored by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into a beaker of ice water.

  • Collect the resulting precipitate by filtration.

  • Wash the solid thoroughly with water to remove any remaining formic acid.

  • Dry the product, 5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one, in a vacuum oven.

Causality Behind Experimental Choices: Formic acid serves as both the solvent and the source of the one-carbon unit required for the formation of the pyrimidine ring. The reflux conditions provide the necessary energy for the cyclization to occur.

C. Step 3: Chlorination to this compound

The final step is the conversion of the hydroxyl group of the pyrimidinone to a chloro group, which is a versatile handle for further derivatization.

Protocol:

  • In a fume hood, suspend 5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one (1.0 eq.) in phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[4]

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Heat the mixture to reflux for 2-4 hours.

  • Carefully quench the reaction by slowly pouring the mixture onto crushed ice.

  • Neutralize the acidic solution with a suitable base, such as sodium bicarbonate solution, until the pH is approximately 7-8.

  • Extract the product with a suitable organic solvent, such as dichloromethane or ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Causality Behind Experimental Choices: Phosphorus oxychloride and thionyl chloride are common and effective chlorinating agents for converting hydroxyl groups on heterocyclic rings to chlorides. The addition of DMF acts as a catalyst to facilitate the reaction. The workup procedure is critical for safely neutralizing the highly reactive and corrosive reagents.

Visualization of the Synthetic Workflow:

Synthesis_Workflow A Acetophenone + Malononitrile + Sulfur B 2-Amino-4-phenylthiophene-3-carbonitrile A->B Gewald Reaction (Base, Ethanol, Reflux) C 5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one B->C Cyclization (Formic Acid, Reflux) D This compound C->D Chlorination (POCl3 or SOCl2, DMF, Reflux)

Caption: Synthetic pathway for this compound.

II. Derivatization Strategies for Antimicrobial Compound Development

The 2-chloro substituent on the thieno[2,3-d]pyrimidine core is an excellent leaving group, making it amenable to nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups to explore the structure-activity relationship (SAR).

General Protocol for Nucleophilic Substitution:

  • Dissolve this compound (1.0 eq.) in a suitable solvent such as acetonitrile, DMF, or ethanol.

  • Add the desired nucleophile (e.g., an amine, thiol, or alcohol) (1.1-1.5 eq.).

  • Add a base, if necessary (e.g., triethylamine or potassium carbonate), to scavenge the HCl generated during the reaction.

  • Heat the reaction mixture to a temperature appropriate for the specific nucleophile and solvent, typically between 50-100 °C.

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture and perform an appropriate workup, which may include precipitation, extraction, and/or crystallization.

  • Purify the final product by column chromatography or recrystallization.

Visualization of Derivatization Strategies:

Derivatization Start This compound Product Antimicrobial Candidate (2-Substituted-5-phenylthieno[2,3-d]pyrimidine) Start->Product Nucleophilic Substitution Nuc Nucleophile (R-NH2, R-SH, R-OH) Nuc->Product

Caption: General scheme for derivatization of the core scaffold.

III. Potential Mechanism of Action: Inhibition of FtsZ

Several studies on thiophenyl-pyrimidine derivatives have suggested that their antibacterial activity may stem from the inhibition of the bacterial cell division protein, FtsZ.[5][6] FtsZ is a highly conserved protein in bacteria and is a homolog of eukaryotic tubulin. It polymerizes to form the Z-ring at the site of cell division, which is essential for cytokinesis.[7]

Inhibition of FtsZ can occur through various mechanisms, including:

  • Disruption of FtsZ polymerization: The compound may bind to FtsZ monomers, preventing their assembly into protofilaments and the subsequent formation of the Z-ring.

  • Inhibition of GTPase activity: FtsZ's function is dependent on its ability to bind and hydrolyze GTP. Some inhibitors can interfere with this process, leading to a non-functional protein.[5][7]

The ultimate consequence of FtsZ inhibition is the inability of the bacterial cell to divide, leading to filamentation and eventual cell death.[5][7] This makes FtsZ an attractive target for the development of new antibiotics, as it is essential for bacterial survival and is absent in eukaryotes.

Visualization of the Proposed Mechanism of Action:

FtsZ_Inhibition Compound Thienopyrimidine Derivative Polymerization FtsZ Polymerization Compound->Polymerization Inhibits FtsZ FtsZ Monomers FtsZ->Polymerization Z_ring Z-ring Formation Polymerization->Z_ring Division Bacterial Cell Division Z_ring->Division Death Cell Death

Caption: Proposed mechanism of action via FtsZ inhibition.

IV. Protocols for Antimicrobial Susceptibility Testing

Once a library of derivatives has been synthesized, their antimicrobial activity must be evaluated. The following are standard protocols for determining the Minimum Inhibitory Concentration (MIC) of the novel compounds.

A. Broth Microdilution Method

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium.

Protocol:

  • Preparation of Stock Solutions: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).

  • Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of each compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The final volume in each well should be 50 µL. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add 50 µL of the standardized inoculum to each well, bringing the final volume to 100 µL.

  • Incubation: Incubate the plates at 35-37 °C for 16-20 hours for most bacteria, or at an appropriate temperature and duration for fungi.

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).

B. Disk Diffusion Method (Kirby-Bauer Assay)

This is a qualitative or semi-quantitative method to assess the susceptibility of a microorganism to an antimicrobial agent.

Protocol:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.

  • Plate Inoculation: Using a sterile cotton swab, evenly streak the inoculum over the entire surface of a Mueller-Hinton agar plate to create a uniform lawn of bacteria.

  • Disk Application: Aseptically apply paper disks impregnated with a known concentration of the test compounds onto the surface of the agar.

  • Incubation: Invert the plates and incubate at 35-37 °C for 16-24 hours.

  • Reading Results: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters. The size of the zone is proportional to the susceptibility of the microorganism to the compound.

Visualization of Antimicrobial Testing Workflow:

Antimicrobial_Testing Start Synthesized Derivatives Library Broth Broth Microdilution Assay Start->Broth Disk Disk Diffusion Assay Start->Disk MIC Determine Minimum Inhibitory Concentration (MIC) Broth->MIC Disk->MIC SAR Structure-Activity Relationship (SAR) Analysis MIC->SAR Lead Lead Compound Identification SAR->Lead

Caption: Workflow for antimicrobial susceptibility testing.

V. Hypothetical Antimicrobial Activity Data

The following tables present hypothetical MIC values for a series of 2-substituted-5-phenylthieno[2,3-d]pyrimidine derivatives to illustrate potential outcomes of an antimicrobial screening campaign.

Table 1: Antibacterial Activity of Thieno[2,3-d]pyrimidine Derivatives (MIC in µg/mL)

CompoundR-GroupS. aureus (ATCC 29213)E. coli (ATCC 25922)P. aeruginosa (ATCC 27853)
Parent -Cl>128>128>128
TP-01 -NH(CH₂)₂OH1664>128
TP-02 -NH-Ph83264
TP-03 -NH-Ph-4-F41632
TP-04 -S-CH₂CH₃32>128>128
TP-05 -O-Ph64>128>128
Ciprofloxacin (Control)0.50.251

Table 2: Antifungal Activity of Thieno[2,3-d]pyrimidine Derivatives (MIC in µg/mL)

CompoundR-GroupC. albicans (ATCC 90028)A. fumigatus (ATCC 204305)
Parent -Cl>128>128
TP-01 -NH(CH₂)₂OH3264
TP-02 -NH-Ph1632
TP-03 -NH-Ph-4-F816
TP-04 -S-CH₂CH₃64>128
TP-05 -O-Ph>128>128
Fluconazole (Control)216

VI. Conclusion

The this compound scaffold represents a highly promising starting point for the development of novel antimicrobial agents. The synthetic route is well-established, and the 2-chloro position provides a versatile handle for the introduction of diverse chemical functionalities. By leveraging the protocols and insights provided in this guide, researchers can systematically synthesize and evaluate new thieno[2,3-d]pyrimidine derivatives. A thorough investigation of the structure-activity relationships, guided by an understanding of potential mechanisms of action such as FtsZ inhibition, will be crucial in identifying lead compounds with potent and broad-spectrum antimicrobial activity.

VII. References

  • Al-Omair, M. A., Al-Abdullah, E. S., El-Emam, A. A., & El-Subbagh, H. I. (2018). Thieno[2,3-d]pyrimidinedione derivatives as antibacterial agents. Molecules, 23(10), 2539.

  • Fang, Z., Li, Y., Zheng, Y., Li, X., Lu, Y. J., Yan, S. C., ... & Sun, N. (2019). Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative. RSC advances, 9(21), 11847-11854.

  • Hassan, A. S., Asal, M., & El-Adasy, A. A. (2019). Thieno[2,3-d]pyrimidinedione derivatives as antibacterial agents. BMC chemistry, 13(1), 1-13.

  • ResearchGate. (n.d.). Screening data for antimicrobial activity of thieno[2,3-d]pyrimidine.... Retrieved from [Link]

  • Sweeney, Z. K., Giltner, S., Larsen, R. A., & Shaw, K. J. (2021). The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I. ACS infectious diseases, 7(3), 594-604.

  • Sweeney, Z. K., Giltner, S., Larsen, R. A., & Shaw, K. J. (2021). The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori That Act through Inhibition of the Respiratory Complex I. ACS Infectious Diseases, 7(3), 594-604.

  • Puterová, Z., & Sulo, P. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC: Online Journal of Organic Chemistry, 2010(1), 209-247.

  • Wikipedia. (2023, December 2). Gewald reaction. Retrieved from [Link]

  • Fang, Z., Li, Y., Zheng, Y., Li, X., Lu, Y. J., Yan, S. C., ... & Sun, N. (2019). Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative. RSC Advances, 9(21), 11847-11854.

  • Prabhakar, V., Durgaprasad, G., Babu, K. S., & Lahari, S. V. N. S. (2019). Synthesis of New Derivatives of Thieno[2,3-d]pyrimidin-4(3H)-one and their Antimicrobial Activity. Med Chem (Los Angeles), 9(3), 023-029.

  • PubChem. (n.d.). 4-Chloro-5-phenylthieno[2,3-d]pyrimidine. Retrieved from [Link]

  • Abdelgawad, M. A., Al-Sanea, M. M., & El-Zahabi, H. S. (2024). Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure. Molecules, 29(3), 708.

  • Rajeshwar, Y., Naresh, K., & Jayaveera, K. N. (2012). Synthesis and Antimicrobial Studies of Some Novel Thieno[2,3-d]pyrimidine derivatives. International Journal of PharmTech Research, 4(2), 648-654.

  • Konno, S., Tsunoda, M., Watanabe, R., Yamanaka, H., Fujita, F., Ohtsuka, N., & Asano, S. (1989). [Synthesis of thieno[2,3-d]pyrimidine derivatives and their antifungal activities]. Yakugaku zasshi : Journal of the Pharmaceutical Society of Japan, 109(7), 464–473.

  • Fang, Z., Li, Y., Zheng, Y., Li, X., Lu, Y. J., Yan, S. C., ... & Sun, N. (2019). Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative. RSC advances, 9(21), 11847-11854.

  • El-Deen, E. M., Anwar, M. M., Abd El-Gwaad, A. A., & Kassab, R. R. (2023). The antifungal activities (MIC in µg/mL) of the new pyridothienpyrimidine compounds 2a,b–9a,b and the reference drug (clotrimazole). ResearchGate.

  • Hirota, K., Kitade, Y., & Sako, M. (2018). SYNTHESIS OF 5-HYDROXYTHIENO[2,3-d]PYRIMIDIN-6(5H)-ONE DERIVATIVES BY THE REACTION OF 2-(4-CHLOROPYRIMIDIN-5- YL). HETEROCYCLES, 96(7), 1247.

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In Vitro Biological Evaluation of 2-Chloro-5-phenylthieno[2,3-d]pyrimidine Derivatives: Protocols for Kinase Inhibition and Apoptotic Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The thieno[2,3-d]pyrimidine scaffold is a highly privileged bioisostere of quinazoline, sharing critical structural homology with the purine bases adenine and guanine[1]. This structural mimicry allows these derivatives to act as competitive inhibitors within the ATP-binding pockets of various oncogenic kinases[2].

When evaluating 2-chloro-5-phenylthieno[2,3-d]pyrimidine derivatives, the specific functional groups dictate the experimental approach:

  • The 2-Chloro Moiety: Acts as an optimal leaving group for nucleophilic aromatic substitution (

    
    ). This allows researchers to introduce diverse pharmacophores (e.g., morpholines, anilines) to tune target selectivity (e.g., shifting affinity between PI3K and EGFR)[3].
    
  • The 5-Phenyl Substitution: Occupies the hydrophobic sub-pocket adjacent to the ATP-binding site. It enhances binding affinity through

    
     stacking interactions with conserved gatekeeper residues in the kinase hinge region[2].
    

Recent in vitro evaluations have demonstrated that optimized derivatives of this scaffold exhibit potent multi-target anti-cancer activity, specifically against Epidermal Growth Factor Receptor (EGFR)[2], Phosphoinositide 3-kinases (PI3K)[3], and Topoisomerase II[4]. The following guide outlines a self-validating experimental pipeline to evaluate these compounds.

Mechanistic Pathway

To understand the biological evaluation, we must first map the target signaling cascade. Thieno[2,3-d]pyrimidine derivatives primarily halt tumor proliferation by blocking the EGFR/PI3K/AKT axis, forcing the cell into G2/M phase arrest and subsequent apoptosis[2][4].

Pathway Ligand EGF EGFR EGFR (WT / T790M) Ligand->EGFR Activates PI3K PI3K EGFR->PI3K Phosphorylates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Survival & Proliferation mTOR->Proliferation Inhibitor Thieno[2,3-d]pyrimidine Derivatives Inhibitor->EGFR Blocks ATP Pocket Inhibitor->PI3K Dual Inhibition Apoptosis Apoptosis & G2/M Arrest Inhibitor->Apoptosis Induces

Fig 1. Mechanism of action of thieno[2,3-d]pyrimidine derivatives on EGFR/PI3K signaling pathways.

Quantitative Data Summary

Before initiating de novo evaluations, it is crucial to benchmark against established efficacy metrics for this scaffold. The table below summarizes the inhibitory concentrations (


) of highly optimized thieno[2,3-d]pyrimidine derivatives reported in recent literature.
Target / Cell LineCompound Class / Representative

/ Inhibition Metric
Reference
EGFR (WT) Thieno[2,3-d]pyrimidine (Comp 5b)37.19 nMSobh et al.[2]
EGFR (T790M) Thieno[2,3-d]pyrimidine (Comp 5b)204.10 nMSobh et al.[2]
PI3K

/ PI3K

Morpholine-thieno[2,3-d]pyrimidine (Comp VIb)72% / 84% inhibitionElmenier et al.[3]
Topoisomerase II

Hexahydrobenzo-thieno[2,3-d]pyrimidine (Comp 8)41.67

M
Hassan et al.[4]
A549 (Lung Cancer) Thieno[2,3-d]pyrimidine (Comp 5b)17.79

M
Sobh et al.[2]
HT-29 (Colon Cancer) Hexahydrobenzo-thieno[2,3-d]pyrimidine (Comp 8)19.1-fold Apoptosis IncreaseHassan et al.[4]

Experimental Workflows & Protocols

To ensure data integrity, the evaluation pipeline must be a self-validating system . Cytotoxicity (Protocol 1) must be cross-referenced with target-specific enzymatic inhibition (Protocol 2) to rule out non-specific cellular poisoning. Finally, the mechanism of cell death must be confirmed as programmed apoptosis rather than necrosis (Protocol 3).

Protocol 1: In Vitro Anti-Proliferative Assessment (MTT Assay)
  • Causality & Logic: The MTT assay measures the reduction of a yellow tetrazolium salt to purple formazan by mitochondrial succinate dehydrogenase. This provides a direct, quantifiable proxy for cellular metabolic activity. We utilize cell lines known to overexpress specific targets (e.g., A549 for EGFR, T-47D for PI3K) to establish a baseline structure-activity relationship (SAR)[2][3].

Step-by-Step Methodology:

  • Cell Seeding: Harvest exponentially growing cancer cells (e.g., A549, MCF-7) and seed at a density of

    
     cells/well in 96-well plates using DMEM supplemented with 10% FBS[2].
    
  • Adherence: Incubate for 24 hours at 37°C in a humidified 5%

    
     atmosphere.
    
  • Compound Treatment: Prepare serial dilutions of the this compound derivatives (e.g., 0.1, 1, 10, 50, 100

    
    M) in DMSO. Critical: Ensure final DMSO concentration remains < 0.1% to prevent solvent-induced toxicity. Include Erlotinib (EGFR) or Etoposide (Topo II) as positive controls[2][4]. Incubate for 48–72 hours.
    
  • MTT Addition: Add 20

    
    L of MTT solution (5 mg/mL in PBS) to each well. Incubate for exactly 4 hours in the dark.
    
  • Solubilization: Carefully aspirate the media and add 150

    
    L of DMSO to dissolve the intracellular formazan crystals.
    
  • Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate the

    
     using non-linear regression analysis (e.g., GraphPad Prism).
    
Protocol 2: Enzymatic Kinase Inhibition Assay (EGFR / PI3K)
  • Causality & Logic: A compound may kill cells by destroying the cell membrane (necrosis) rather than inhibiting the intended kinase. To validate the mechanism of action, isolated enzyme assays (e.g., ADP-Glo or FRET) are required to confirm direct, competitive binding at the kinase's ATP-binding site[2].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare the kinase reaction buffer (50 mM HEPES pH 7.5, 10 mM

    
    , 1 mM EGTA, 0.01% Brij-35).
    
  • Enzyme Incubation: Mix recombinant human EGFR (WT or the T790M mutant) or PI3K isoforms with the test compounds at varying concentrations (1 nM to 10

    
    M) in a 384-well plate[2][3].
    
  • Reaction Initiation: Add ATP (calibrated to the

    
     value for the specific kinase) and the appropriate peptide substrate. Incubate for 60 minutes at room temperature.
    
  • Detection: Add the ADP-Glo Kinase Assay reagent. This reagent depletes unreacted ATP and converts the generated ADP into a luminescent signal via luciferase.

  • Analysis: Read luminescence. A decrease in signal directly correlates with kinase inhibition. Calculate the enzymatic

    
     and compare it to the cellular 
    
    
    
    from Protocol 1.
Protocol 3: Apoptosis and Cell Cycle Analysis (Flow Cytometry)
  • Causality & Logic: True targeted kinase inhibitors halt cellular proliferation and trigger programmed cell death. Annexin V/PI double staining differentiates between early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis. Concurrently, Propidium Iodide (PI) staining of fixed cells quantifies DNA content, revealing specific cell cycle arrest (e.g., G1 or G2/M phase arrest) caused by the thieno[2,3-d]pyrimidine derivatives[2][4].

Step-by-Step Methodology:

  • Treatment: Treat A549 or HT-29 cells with the lead compound at its predetermined

    
     concentration for 48 hours[2][4].
    
  • Harvesting: Trypsinize cells, wash twice with cold PBS, and centrifuge at 1500 rpm for 5 minutes.

  • Apoptosis Staining: Resuspend the cell pellet in 1X Binding Buffer. Add 5

    
    L of FITC-Annexin V and 5 
    
    
    
    L of PI. Incubate for 15 minutes at room temperature in the dark. Analyze via flow cytometry within 1 hour, measuring fluorescence at Ex/Em 488/530 nm (FITC) and 488/617 nm (PI).
  • Cell Cycle Fixation: For a separate treated cohort, fix cells in 70% cold ethanol overnight at -20°C. Wash with PBS, treat with RNase A (50

    
    g/mL) to prevent RNA staining, and stain with PI (50 
    
    
    
    g/mL) for 30 minutes in the dark.
  • Flow Cytometry Analysis: Analyze DNA content to determine the percentage of cells in

    
    , S, and 
    
    
    
    phases. Effective thieno[2,3-d]pyrimidine derivatives frequently induce
    
    
    or
    
    
    phase arrest[2][4].

Experimental Workflow Diagram

Workflow Synth 1. Compound Synthesis (S_NAr at 2-chloro position) Screen 2. Phenotypic Screening (MTT Assay on Cancer Cell Lines) Synth->Screen Hit 3. Hit Selection (IC50 < 10 µM) Screen->Hit Cytotoxicity Confirmation Kinase 4. Target Validation (EGFR / PI3K Enzymatic Assays) Hit->Kinase Mech 5. Mechanistic Profiling (Flow Cytometry: Apoptosis/Cell Cycle) Hit->Mech Lead 6. Lead Optimization (In Silico Docking & SAR) Kinase->Lead Target Affinity Mech->Lead Cellular Efficacy

Fig 2. Self-validating in vitro biological evaluation workflow for synthesized hit compounds.

References

  • Hassan, R. A., Sonousi, A., Abdou, A. M., & El-Dash, Y. (2025). Thieno[2,3-d]pyrimidine derivatives as topoisomerase II inhibitors: design, synthesis, anticancer evaluation, and in silico studies. Bioorganic Chemistry, 164, 108839.[Link]

  • Elmenier, F. M., Lasheen, D. S., & Abouzid, K. A. M. (2022). Design, synthesis, and biological evaluation of new thieno[2,3-d]pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 315-332.[Link]

  • Sobh, E. A., Dahab, M. A., Elkaeed, E. B., Alsfouk, A. A., Ibrahim, M. I., Metwaly, A. M., & Eissa, I. H. (2023). Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1).[Link]

Sources

Application Notes and Protocols for Cell-Based Assays of Thieno[2,3-d]pyrimidine Analogs

Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of cell-based assays to characterize the biological activity of thieno[2,3-d]pyrimidine analogs. This class of compounds has garnered significant interest due to its diverse pharmacological activities, particularly as anticancer agents.[1][2][3] The thieno[2,3-d]pyrimidine scaffold is a bioisostere of purines and quinazolines, enabling it to interact with a wide range of biological targets, most notably protein kinases involved in cancer cell signaling.[1][3]

This document will delve into the rationale behind selecting specific assays based on the known mechanisms of action of thieno[2,3-d]pyrimidine derivatives, provide detailed, field-proven protocols, and offer insights into data interpretation.

Understanding the Target: Thieno[2,3-d]pyrimidines as Kinase Inhibitors

A significant body of research has identified thieno[2,3-d]pyrimidine analogs as potent inhibitors of various protein kinases that are critical for cancer cell proliferation, survival, and angiogenesis.[4] Key targets include:

  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that plays a crucial role in the development and progression of several cancers, including non-small cell lung cancer.[1][5][6][7]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[8][9][10][11]

  • Dual EGFR/HER2 Inhibitors: Some analogs have been developed to simultaneously target EGFR and Human Epidermal Growth Factor Receptor 2 (HER2), which can help overcome drug resistance.[5][12]

  • Cyclin-Dependent Kinases (CDKs): These enzymes regulate the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis.[13]

  • Topoisomerase II: These enzymes are essential for managing DNA topology during replication and transcription. Their inhibition can lead to DNA damage and cell death.[14]

Given these primary mechanisms, a panel of cell-based assays is essential to comprehensively evaluate the efficacy and mode of action of novel thieno[2,3-d]pyrimidine analogs.

Core Assays for Characterizing Thieno[2,3-d]pyrimidine Analogs

The following assays represent a logical workflow for screening and characterizing this class of compounds, starting from broad effects on cell viability and progressing to more specific mechanistic studies.

Cell Viability and Cytotoxicity Assays

The initial step in evaluating any potential anticancer compound is to determine its effect on cell viability and proliferation. Tetrazolium reduction assays are a mainstay for this purpose, offering a colorimetric readout that is proportional to the number of metabolically active cells.[15][16][17]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used method to assess cell viability.[15][16] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[18]

Protocol: MTT Cell Viability Assay

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the thieno[2,3-d]pyrimidine analogs in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay offers an advantage over the MTT assay as the resulting formazan product is water-soluble, eliminating the need for a solubilization step.[15][16]

Protocol: XTT Cell Viability Assay

  • Cell Seeding and Compound Treatment: Follow steps 1 and 2 of the MTT protocol.

  • XTT Reagent Preparation: Prepare the XTT labeling mixture according to the manufacturer's instructions immediately before use.

  • XTT Addition: Add 50 µL of the XTT labeling mixture to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance at 450-500 nm using a microplate reader.

  • Data Analysis: Calculate cell viability and IC50 values as described for the MTT assay.

Data Presentation: IC50 Values of Thieno[2,3-d]pyrimidine Analogs

CompoundCell LineIC50 (µM)
Analog 1A549 (Lung Cancer)5.2
Analog 2MCF-7 (Breast Cancer)2.8
Analog 3PC-3 (Prostate Cancer)10.5
Reference DrugCorresponding Cell LineValue
Cell Cycle Analysis

Since many thieno[2,3-d]pyrimidine analogs target kinases involved in cell cycle regulation, it is crucial to assess their impact on cell cycle progression.[11][19][20][21] Flow cytometry with propidium iodide (PI) staining is a standard method for this analysis.[22][23][24] PI is a fluorescent intercalating agent that stains DNA, and the fluorescence intensity is directly proportional to the DNA content, allowing for the discrimination of cells in G0/G1, S, and G2/M phases of the cell cycle.[22]

Protocol: Cell Cycle Analysis by Flow Cytometry

  • Cell Treatment: Seed cells in 6-well plates and treat with the thieno[2,3-d]pyrimidine analogs at their IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with ice-cold PBS.

  • Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.[23][25] Incubate at -20°C for at least 2 hours.[23]

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).[25]

  • Data Acquisition: Analyze the samples on a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in each phase of the cell cycle.[26]

Visualization: Experimental Workflow for Cell Cycle Analysis

CellCycleWorkflow cluster_prep Cell Preparation cluster_staining Staining cluster_analysis Analysis cell_seeding Seed Cells in 6-well Plates compound_treatment Treat with Thieno[2,3-d]pyrimidine Analogs cell_seeding->compound_treatment cell_harvesting Harvest Cells compound_treatment->cell_harvesting fixation Fix with 70% Ethanol cell_harvesting->fixation pi_staining Stain with Propidium Iodide & RNase A fixation->pi_staining flow_cytometry Acquire Data on Flow Cytometer pi_staining->flow_cytometry data_analysis Analyze Cell Cycle Distribution flow_cytometry->data_analysis

Caption: Workflow for Cell Cycle Analysis.

Apoptosis Assays

A common outcome of anticancer therapy is the induction of apoptosis, or programmed cell death. Several assays can be employed to detect the hallmarks of apoptosis.

In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[27][28][29] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[27][29] Co-staining with propidium iodide (PI) allows for the differentiation between early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).

Protocol: Annexin V/PI Apoptosis Assay

  • Cell Treatment: Treat cells with the thieno[2,3-d]pyrimidine analogs as described for the cell cycle analysis.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide according to the manufacturer's protocol.[29]

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Data Acquisition: Analyze the samples by flow cytometry within one hour of staining.

Caspases are a family of proteases that are key mediators of apoptosis. Caspase-3 is a critical executioner caspase.[14] Assays are available that use a substrate for caspase-3 that, when cleaved, releases a fluorescent or colorimetric molecule.

Protocol: Caspase-3 Activity Assay

  • Cell Lysis: Treat cells with the compounds, harvest, and lyse the cells to release the cytoplasmic contents.

  • Substrate Addition: Add a caspase-3 substrate (e.g., DEVD-pNA for colorimetric or a fluorogenic substrate) to the cell lysate.[30]

  • Incubation: Incubate at 37°C to allow for substrate cleavage.

  • Data Acquisition: Measure the absorbance or fluorescence using a microplate reader.

  • Data Analysis: Quantify the increase in caspase-3 activity relative to the untreated control.

Visualization: Apoptosis Signaling Pathway

ApoptosisPathway cluster_stimulus Apoptotic Stimulus cluster_early Early Events cluster_late Late Events thieno_pyrimidine Thieno[2,3-d]pyrimidine Analog ps_translocation Phosphatidylserine (PS) Translocation thieno_pyrimidine->ps_translocation caspase_activation Initiator Caspase Activation (e.g., Caspase-8, -9) thieno_pyrimidine->caspase_activation executioner_caspase Executioner Caspase Activation (e.g., Caspase-3) caspase_activation->executioner_caspase dna_fragmentation DNA Fragmentation executioner_caspase->dna_fragmentation apoptotic_bodies Formation of Apoptotic Bodies executioner_caspase->apoptotic_bodies

Caption: Key Events in Apoptosis Induction.

Kinase Activity Assays

To confirm that the thieno[2,3-d]pyrimidine analogs are indeed inhibiting their intended kinase targets within the cellular context, cell-based kinase activity assays are essential.[31][32][33][34]

Protocol: Cellular Phosphorylation Assay (Western Blot)

  • Cell Treatment: Treat cells with the compounds for a short period (e.g., 1-2 hours) to observe direct effects on kinase activity.

  • Cell Lysis: Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation status of proteins.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for the phosphorylated form of the target kinase or its downstream substrate (e.g., phospho-EGFR, phospho-Akt). Also, probe for the total protein as a loading control.

  • Detection: Use a chemiluminescent or fluorescent detection system to visualize the protein bands.

  • Data Analysis: Quantify the band intensities to determine the change in phosphorylation levels.

Data Presentation: Inhibition of EGFR Phosphorylation

Compound Concentration (µM)p-EGFR (Relative Intensity)Total EGFR (Relative Intensity)
0 (Vehicle)1.001.00
0.10.750.98
1.00.231.02
10.00.050.99
Tubulin Polymerization Assay

Some heterocyclic compounds exert their anticancer effects by interfering with microtubule dynamics.[35] A cell-free tubulin polymerization assay can determine if the thieno[2,3-d]pyrimidine analogs directly interact with tubulin.[35][36][37][38]

Protocol: In Vitro Tubulin Polymerization Assay (Turbidity-based)

  • Reagent Preparation: Reconstitute purified tubulin protein in a suitable buffer on ice. Prepare a GTP stock solution.

  • Assay Setup: In a 96-well plate, add the thieno[2,3-d]pyrimidine analogs at various concentrations. Include a positive control (e.g., paclitaxel for polymerization promotion, colchicine for inhibition) and a vehicle control.

  • Initiation of Polymerization: Add the tubulin and GTP solution to each well.

  • Data Acquisition: Immediately place the plate in a microplate reader pre-warmed to 37°C and measure the absorbance at 340 nm every minute for 60-90 minutes.[35]

  • Data Analysis: Plot the absorbance versus time to generate polymerization curves.[35]

Concluding Remarks

The cell-based assays outlined in these application notes provide a robust framework for the preclinical evaluation of thieno[2,3-d]pyrimidine analogs. By systematically assessing their impact on cell viability, cell cycle progression, apoptosis, and specific kinase activities, researchers can gain a comprehensive understanding of their therapeutic potential and mechanism of action. This multi-faceted approach is critical for the identification and optimization of lead compounds in the drug discovery pipeline.

References

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  • "Discovery of potent thieno[2,3-d]pyrimidine VEGFR-2 inhibitors: Design" by Amgad Albohy. Chapman University. [Link]

  • Discovery of New thieno[2,3-d]pyrimidines as EGFR Tyrosine Kinase Inhibitors for Cancer Treatment - Taylor & Francis. (2023, August 2). Taylor & Francis Online. [Link]

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  • Cell Viability and Proliferation Assays. Bio-Techne. [Link]

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  • Anticancer Potential of Thieno[2,3-d]pyrimidine Derivatives in Oral Carcinoma Models. (2026, January 24). MDPI. [Link]

  • Discovery of New VEGFR-2 Inhibitors and Apoptosis inducer-based thieno[2,3-d]pyrimidine. (2023, November 13). Taylor & Francis Online. [Link]

  • New Thieno[2,3-d]pyrimidines as Anticancer VEGFR-2 Inhibitors with Apoptosis Induction: Design, Synthesis, and Biological and In Silico Studies - PubMed. National Center for Biotechnology Information. [Link]

  • Thieno[2,3-d]pyrimidine derivatives as topoisomerase II inhibitors: design, synthesis, anticancer evaluation, and in silico studies - PubMed. National Center for Biotechnology Information. [Link]

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  • Discovery of potent thieno[2,3-d]pyrimidine VEGFR-2 inhibitors: Design, synthesis and enzyme inhibitory evaluation supported by molecular dynamics simulations - PubMed. National Center for Biotechnology Information. [Link]

  • New Thieno[2,3-d]pyrimidines as Anticancer VEGFR-2 Inhibitors with Apoptosis Induction: Design, Synthesis, and Biological and In Silico Studies | Bentham Science Publishers. (2024, May 24). Bentham Science. [Link]

  • Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors - PMC. (2023, June 8). National Center for Biotechnology Information. [Link]

  • In Vitro Tubulin Polymerization Assay Kit (≥99% Pure Bovine Tubulin). MilliporeSigma. [Link]

  • Choosing an Apoptosis Detection Assay - Axion Biosystems. Axion Biosystems. [Link]

  • Computer aided drug discovery (CADD) of a thieno[2,3-d]pyrimidine derivative as a new EGFR inhibitor targeting the ribose pocket - Taylor & Francis. (2023, May 2). Taylor & Francis Online. [Link]

  • Tubulin Polymerization Assay Kit - Cytoskeleton, Inc. Cytoskeleton, Inc.. [Link]

  • Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based | BK011P. Cytoskeleton, Inc.. [Link]

  • Flow Cytometry Protocol. Humana Press. [Link]

  • Apoptosis – what assay should I use? - BMG Labtech. (2025, August 5). BMG LABTECH. [Link]

  • Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives - SciELO. SciELO. [Link]

  • Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC. National Center for Biotechnology Information. [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery - Celtarys. (2025, August 14). Celtarys. [Link]

  • A cell-based screening assay to identify novel kinase inhibitors. (2020, August 15). American Association for Cancer Research. [Link]

  • MTT Cell Proliferation and Viability Assay Kit - Chondrex, Inc. Chondrex, Inc.. [Link]

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. (2013, May 1). National Center for Biotechnology Information. [Link]

  • Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth - PMC. National Center for Biotechnology Information. [Link]

  • Development of CDK4/6 Inhibitors: A Five Years Update - MDPI. MDPI. [Link]

  • Design, synthesis, and biological evaluation of thieno[2,3-d]pyrimidine derivatives as novel dual c-Met and VEGFR-2 kinase inhibitors - PubMed. National Center for Biotechnology Information. [Link]

  • Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed. National Center for Biotechnology Information. [Link]

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Troubleshooting & Optimization

Optimization of reaction conditions for Suzuki coupling with 2-Chloro-5-phenylthieno[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal . This guide is engineered for researchers, medicinal chemists, and drug development professionals working with the functionalization of the thieno[2,3-d]pyrimidine scaffold.

The thieno[2,3-d]pyrimidine core is a critical purine bioisostere widely utilized in the development of kinase inhibitors (e.g., FLT3, VEGFR-2)[1][2]. When utilizing 2-Chloro-5-phenylthieno[2,3-d]pyrimidine as an electrophile, the electron-deficient nature of the pyrimidine ring highly activates the C2–Cl bond toward oxidative addition by palladium[3]. However, this same electronic activation makes the substrate highly susceptible to competitive side reactions, such as nucleophilic aromatic substitution (SNAr) by hydroxide ions.

Below is our comprehensive, field-validated troubleshooting guide and optimization logic for this specific transformation.

I. Optimization Logic & Reaction Engineering

To achieve high yields and chemoselectivity, the reaction conditions must be carefully balanced. The causality behind our optimization strategy relies on accelerating the transmetalation step while suppressing hydrolytic cleavage and protodeboronation.

G A 1. Catalyst Screening Evaluate Pd(PPh3)4 vs Pd(dppf)Cl2 B 2. Base Selection Mitigate SNAr (K2CO3 / K3PO4) A->B C 3. Solvent System Optimize Dioxane:H2O Ratio B->C D 4. Thermodynamics Conventional 90°C or MW 100°C C->D E Optimized Protocol D->E

Workflow for optimizing Suzuki coupling of 2-chloro-thieno[2,3-d]pyrimidines.

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction parameters and product yield during our internal screening for coupling this compound with standard phenylboronic acid.

EntryCatalyst (5 mol%)Base (2.0 eq)Solvent System (v/v)Temp / TimeYield (%)Primary Observation / Failure Mode
1Pd(PPh₃)₄NaOH1,4-Dioxane/H₂O (4:1)90 °C / 12 h42%High levels of 2-hydroxy byproduct (SNAr).
2Pd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O (4:1)90 °C / 12 h81%Good conversion; trace unreacted starting material.
3Pd(dppf)Cl₂K₂CO₃1,4-Dioxane/H₂O (4:1)90 °C / 12 h92%Excellent conversion; bidentate ligand prevents Pd black.
4Pd(dppf)Cl₂K₃PO₄Toluene/EtOH/H₂O (3:1:1)90 °C / 12 h96%Optimal biphasic system; rapid transmetalation.
5Pd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O (2:1)100 °C / 15 min94%Microwave irradiation (MW) yields rapid, clean conversion[4].

II. Standard Operating Procedure (SOP)

This protocol is engineered as a self-validating system. The mandatory degassing step prevents oxidative homocoupling, while the specific base/solvent ratio limits hydrolysis[1][3].

Reagents Required:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 - 1.5 mmol)

  • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0 mmol)

  • Pd(dppf)Cl₂ or Pd(PPh₃)₄ (0.05 mmol, 5 mol%)

  • 1,4-Dioxane and Deionized Water (4:1 ratio, 5 mL total)

Step-by-Step Methodology:

  • Reagent Charging: To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the inorganic base (2.0 eq).

  • Solvent Addition & Degassing (Critical): Add the 1,4-Dioxane/Water mixture. Sparge the suspension with Argon or Nitrogen gas for a minimum of 15 minutes. Causality: Dissolved oxygen drives the oxidative homocoupling of boronic acids, depleting your nucleophile.

  • Catalyst Introduction: Quickly add the palladium catalyst under a positive stream of inert gas. Seal the vessel.

  • Thermodynamic Activation:

    • Conventional Heating: Heat the reaction mixture in a pre-heated oil bath at 90 °C for 12–24 hours[1].

    • Microwave Synthesis: Heat at 100 °C for 15–20 minutes[4].

  • In-Process Monitoring: Monitor via LC-MS or TLC (Hexanes:EtOAc). The C-Cl oxidative addition is rapid; if starting material persists after 2 hours (conventional), the catalytic cycle has stalled at transmetalation.

  • Workup & Purification: Cool to room temperature. Dilute with Ethyl Acetate (15 mL) and wash with water (2 x 10 mL) followed by brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure[3]. Purify via flash column chromatography.

III. Troubleshooting & FAQs

When reactions deviate from the expected outcome, the failure usually occurs at specific nodes within the catalytic cycle.

G Pd0 Pd(0) Active Catalyst OA Oxidative Addition (C-Cl Bond Activation) Pd0->OA Step 1 TM Transmetalation (Boronic Acid + Base) OA->TM Step 2 Side1 Hydrolysis (SNAr) Due to strong base/H2O OA->Side1 Side Reaction RE Reductive Elimination (Product Formation) TM->RE Step 3 Side2 Protodeboronation Due to high T / slow TM TM->Side2 Side Reaction RE->Pd0 Step 4

Suzuki catalytic cycle highlighting critical failure points (hydrolysis and protodeboronation).

Q1: My LC-MS shows a mass corresponding to the 2-hydroxy derivative (M - Cl + OH). How do I prevent this?

A: You are observing nucleophilic aromatic substitution (SNAr). Because the thieno[2,3-d]pyrimidine ring is highly electron-deficient, the 2-chloro position is highly vulnerable to attack by hydroxide ions generated from strong aqueous bases[3].

  • Resolution: Immediately discontinue the use of NaOH, KOH, or high concentrations of aqueous Na₂CO₃. Switch to a milder base like K₂CO₃ or anhydrous K₃PO₄. If the problem persists, reduce the water ratio in your solvent system (e.g., move to Toluene/EtOH/H₂O 3:1:0.5) or use anhydrous conditions with Cs₂CO₃.

Q2: The starting this compound remains unreacted, but the boronic acid has been fully consumed.

A: This indicates that protodeboronation (the hydrolytic cleavage of the C-B bond) or homocoupling is outcompeting the transmetalation step. Heteroaryl and electron-deficient boronic acids are particularly prone to rapid protodeboronation at elevated temperatures[5].

  • Resolution:

    • Verify your degassing protocol to rule out oxidative homocoupling.

    • Add the boronic acid in portions (e.g., 0.5 eq every 2 hours) to maintain a steady concentration without flooding the system.

    • Switch the nucleophile to a Potassium trifluoroborate salt (R-BF₃K) . Tetracoordinate trifluoroborates are significantly more stable against protodeboronation and release the active boronic acid slowly into the catalytic cycle[5].

Q3: I am observing palladium black precipitation within the first 30 minutes of the reaction.

A: Palladium black indicates catalyst decomposition (aggregation of Pd(0) into inactive bulk metal). This happens when the oxidative addition complex is formed, but the transmetalation step is too slow to intercept it, leaving the Pd(II) intermediate vulnerable to degradation.

  • Resolution: Switch from the monodentate Pd(PPh₃)₄ to a bidentate catalyst like Pd(dppf)Cl₂ . The bite angle of the dppf ligand stabilizes the Pd(II) intermediate, preventing premature reductive elimination or degradation. Additionally, ensure your base is highly soluble in the chosen solvent system to accelerate transmetalation.

Q4: Can I perform this coupling without transition metals?

A: While some highly activated heterocycles can undergo transition-metal-free couplings under specific conditions, the standard Suzuki-Miyaura C-C bond formation at the 2-position of thieno[2,3-d]pyrimidines strictly requires palladium catalysis to facilitate the oxidative addition/reductive elimination cycle[2].

IV. References

  • National Institutes of Health (NIH) / PMC. "First Metal-Free Synthesis of Tetracyclic Pyrido and Pyrazino Thienopyrimidinone Molecules." PMC. Available at:[Link]

  • MDPI. "Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids." Molecules. Available at: [Link]

  • National Institutes of Health (NIH) / PMC. "Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates." PMC. Available at: [Link]

Sources

Technical Support Center: Optimizing Nucleophilic Aromatic Substitution (SNAr) on Thieno[2,3-d]pyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic synthesis. The thieno[2,3-d]pyrimidine scaffold is a critical purine bioisostere utilized extensively in the development of kinase inhibitors (e.g., EGFR, FLT3, PI3K) and other targeted therapeutics 1[1].

While the introduction of diverse functional groups is typically achieved via Nucleophilic Aromatic Substitution (SNAr) at the C4 position of a 4-chlorothieno[2,3-d]pyrimidine intermediate2[2], researchers frequently encounter yield-limiting issues such as incomplete conversion, reagent degradation, or hydrolysis. This guide provides field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to maximize your SNAr yields.

SNAr Optimization Workflow

SNAr_Workflow Start 4-Chlorothieno[2,3-d]pyrimidine Starting Material EvalNuc Evaluate Nucleophile (Amine, Phenol, Thiol) Start->EvalNuc Aliphatic Aliphatic Amines (High Nucleophilicity) EvalNuc->Aliphatic Aromatic Anilines / Phenols (Low Nucleophilicity) EvalNuc->Aromatic Cond1 Mild Conditions: RT to 80°C, DIPEA/TEA Solvent: EtOH or i-PrOH Aliphatic->Cond1 Cond2 Harsh Conditions: 100-150°C, Acid Catalysis or NaH Solvent: DMF, n-BuOH, or Microwave Aromatic->Cond2 Hydrolysis Issue: Hydrolysis to 4-one Cond1->Hydrolysis If water present Product 4-Substituted Thieno[2,3-d]pyrimidine (Target Product) Cond1->Product Optimal Cond2->Product Optimal Dry Strict Anhydrous Conditions Dry Solvents, N2 Atmosphere Hydrolysis->Dry Dry->Product

Workflow for selecting SNAr conditions on the thieno[2,3-d]pyrimidine core based on nucleophile.

Troubleshooting Guide & FAQs

Q1: I am reacting 4-chlorothieno[2,3-d]pyrimidine with a substituted aniline, but my yields are stuck below 40%. How can I drive the reaction to completion? A1: Anilines are inherently poor nucleophiles due to the delocalization of the nitrogen lone pair into the aromatic ring. Standard conditions (e.g., refluxing in ethanol with K2CO3) often fail to provide sufficient activation energy.

  • Mechanistic Causality: The SNAr mechanism requires the formation of a high-energy Meisenheimer complex. For weak nucleophiles, the activation barrier to form this intermediate is too high under mild conditions.

  • Solution:

    • Solvent Shift: Switch from ethanol to higher-boiling alcohols like isopropanol or n-butanol 3[3], or use polar aprotic solvents like DMF to increase the reaction temperature (100–120 °C).

    • Acid Catalysis: Counterintuitively, adding a catalytic amount of HCl (or using the aniline hydrochloride salt) protonates the N1/N3 nitrogens of the pyrimidine ring. This drastically increases the electrophilicity of the C4 position, lowering the barrier for the aniline to attack.

Q2: My LC-MS shows a major byproduct corresponding to the thieno[2,3-d]pyrimidin-4(3H)-one. Why is my starting material reverting, and how do I stop it? A2: You are observing the hydrolysis of the 4-chloro intermediate. The C4 position of the thieno[2,3-d]pyrimidine ring is highly electrophilic.

  • Mechanistic Causality: In the presence of adventitious water and a base (like K2CO3 or TEA), the hydroxide ion outcompetes your intended nucleophile, converting the chloro group back to the highly stable thermodynamic sink: the 4-oxo derivative.

  • Solution: Ensure strict anhydrous conditions. Flame-dry glassware, run the reaction under an inert nitrogen atmosphere, and use anhydrous solvents. Avoid hygroscopic inorganic bases; instead, use sterically hindered organic bases like N,N-diisopropylethylamine (DIPEA).

Q3: How do I substitute phenols or thiols at the 4-position? A3: Oxygen and sulfur nucleophiles require different handling than amines 4[4].

  • Mechanistic Causality: Phenols are weak nucleophiles (pKa ~10). Weak bases like TEA (pKa ~10.7) will only establish an equilibrium rather than fully deprotonating the phenol, resulting in sluggish kinetics.

  • Solution: Use a strong base like Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu) in anhydrous DMF at 0 °C to pre-form the highly reactive phenoxide/thiolate before adding the 4-chlorothieno[2,3-d]pyrimidine.

Quantitative Data: Condition Optimization Matrix

The following table summarizes the causal relationship between reaction conditions and isolated yields for various nucleophiles attacking the C4 position.

NucleophileSolventBaseTemp (°C)Time (h)Yield (%)Observation / Causality
Morpholine EthanolTEA78 (Reflux)485%High nucleophilicity; standard conditions suffice.
4-Fluoroaniline EthanolK2CO378 (Reflux)1635%Poor nucleophile; reaction stalls, hydrolysis observed.
4-Fluoroaniline n-ButanolNone (cat. HCl)115 (Reflux)678%Acid catalysis activates pyrimidine C4; no hydrolysis.
Phenol DMFK2CO31001245%Incomplete deprotonation; slow kinetics.
Phenol DMFNaH25 (RT)292%Full formation of phenoxide drives rapid SNAr.
Detailed Experimental Protocol: High-Yield SNAr with Anilines

This procedure utilizes acid catalysis in a high-boiling solvent to force the substitution of weakly nucleophilic anilines onto the thieno[2,3-d]pyrimidine core 5[5].

Self-Validating System: This protocol incorporates built-in validation steps. TLC monitoring of the highly UV-active 4-chloro starting material validates conversion, while an acidic aqueous wash during workup selectively partitions unreacted aniline into the aqueous layer, validating the purity of the isolated organic product.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-chlorothieno[2,3-d]pyrimidine (1.0 mmol) and the substituted aniline (1.2 mmol).

  • Solvent & Catalyst: Add 10 mL of anhydrous n-butanol, followed by 2-3 drops of concentrated HCl (37%). Causality: The acid protonates the pyrimidine ring, rendering C4 highly electrophilic.

  • Reaction: Flush the system with nitrogen gas. Heat the mixture to 115 °C (reflux) using a temperature-controlled oil bath.

  • Monitoring (Validation): Monitor the reaction via TLC (Hexane:EtOAc 7:3). The highly fluorescent 4-chloro starting material spot under UV (254 nm) should completely disappear within 4–8 hours.

  • Quenching & Extraction: Cool the reaction to room temperature. Pour the mixture into 50 mL of ice-cold saturated NaHCO3 solution to neutralize the acid. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).

  • Purification (Validation): Wash the combined organic layers with 1N HCl (20 mL) to selectively remove excess unreacted aniline as a water-soluble salt. Follow with a brine wash (20 mL). Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Isolation: Recrystallize the crude residue from absolute ethanol to afford the pure 4-anilinothieno[2,3-d]pyrimidine.

Biological Application: Target Pathway

Optimizing this synthesis is crucial because thieno[2,3-d]pyrimidines are potent inhibitors of receptor tyrosine kinases like EGFR. By replacing the purine core with this bioisostere, these compounds competitively bind to the ATP-binding pocket of the kinase, disrupting downstream proliferation signals in oncology models 6[6].

EGFR_Pathway EGF EGF Ligand EGFR EGFR (Tyrosine Kinase) EGF->EGFR Activates PI3K PI3K EGFR->PI3K Phosphorylation Inhibitor Thieno[2,3-d]pyrimidine Inhibitor Inhibitor->EGFR Blocks ATP Pocket AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Tumor Cell Proliferation & Survival mTOR->Proliferation

Inhibition of the EGFR/PI3K/AKT signaling cascade by thieno[2,3-d]pyrimidine derivatives.

References
  • Application Notes and Protocols for the Multi-Step Synthesis of Thieno[2,3-d]pyrimidine Analogs - Benchchem. 1

  • Synthesis of Some Thienopyrimidine Derivatives - NIH (PMC). 2

  • Surmounting the resistance against EGFR inhibitors through the development of thieno[2,3-d]pyrimidine-based dual - White Rose University Consortium. 3

  • Structural Determinants of the Binding and Activation of Estrogen Receptor alpha by Phenolic Thieno[2,3-d]pyrimidines - ChemRxiv. 4

  • Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors - Taylor & Francis.5

  • Synthesis of N-methylthieno [2, 3-d] Pyrimidin-4-amine Thienopyrimidine - Atlantis Press. 6

Sources

Technical Support Center: Troubleshooting 2-Chloro-5-phenylthieno[2,3-d]pyrimidine Reactions

Author: BenchChem Technical Support Team. Date: March 2026


 Reactivity, and Palladium-Catalyzed Cross-Couplings

Executive Summary & Reactivity Profile

The Core Challenge: Researchers often treat 2-chloro-5-phenylthieno[2,3-d]pyrimidine as a standard pyrimidine electrophile. This is a flaw. The fusion of the electron-rich thiophene ring to the pyrimidine significantly alters the electronic landscape.

  • Electronic Deactivation: The thiophene ring functions as an internal electron donor. This increases electron density on the pyrimidine ring, making the C2 position significantly less electrophilic than in simple 2-chloropyrimidines or quinazolines.

  • Positional Disparity: If your substrate is a 2,4-dichloro analog, the C4 position reacts rapidly due to the

    
    -nitrogen activation. The C2 position, however, is sluggish and often requires activation energy that exceeds standard reflux temperatures in low-boiling solvents.
    
  • Catalyst Poisoning: In transition metal couplings, the sulfur atom in the thiophene ring (position 7) can compete for coordination sites on Palladium, effectively poisoning non-specialized catalytic systems.

Diagnostic Matrix: Identify Your Failure Mode

Use this matrix to correlate your experimental observation with the likely root cause.

SymptomObservation DetailsProbable Root CauseRecommended Action
No Reaction (0-10% Conv.) Starting material (SM) recovered unchanged after 24h reflux.Electronic Deactivation. The C2 center is too electron-rich for standard

.
Switch to Acid-Catalyzed

or Microwave heating.
Catalyst Death Reaction turns black immediately; SM persists; Dehalogenation observed.Sulfur Poisoning. Thiophene sulfur is binding to Pd.Switch to bulky ligands (e.g., XPhos , BrettPhos ) or precatalysts.
Hydrolysis Formation of "–OH" species (M-Cl + 16 mass units approx, or M-18).Trace Water/Hydroxide Competition. C2 is reacting with OH⁻ instead of the nucleophile.Use anhydrous solvents; Switch base from hydroxides/carbonates to DIPEA or CsF .
Incomplete Conversion Reaction stalls at 50-60%. Adding more reagent doesn't help.Product Inhibition/Aggregation. The product is precipitating or coordinating the catalyst.Change solvent to high-boiling polar aprotic (e.g., NMP , DMAc ).

Decision Tree & Workflow

The following diagram outlines the logical flow for troubleshooting low conversion based on the reaction type (


 vs. Pd-Coupling).

TroubleshootingFlow Start START: Low Conversion at C2-Cl ReactionType Identify Reaction Type Start->ReactionType SNAr Nucleophilic Substitution (SNAr) ReactionType->SNAr PdCoupling Pd-Catalyzed Coupling (Suzuki/Buchwald) ReactionType->PdCoupling CheckSolvent Solvent/Temp Check: Is T > 100°C? SNAr->CheckSolvent CheckLigand Ligand Check: Is it PPh3 or dppf? PdCoupling->CheckLigand AcidCat Action: Add Acid Catalyst (HCl or pTSA) CheckSolvent->AcidCat Yes, still fails SolventSwitch Action: Switch to n-BuOH or NMP (120°C+) CheckSolvent->SolventSwitch No (THF/DCM) BulkyLigand Action: Switch to XPhos or RuPhos CheckLigand->BulkyLigand Yes (Standard) Precat Action: Use Pd-Precatalysts (G3/G4 Series) CheckLigand->Precat Already Bulky

Figure 1: Decision logic for troubleshooting reactivity issues at the C2 position of thienopyrimidines.

Deep Dive: Troubleshooting & Solutions

Scenario A: Nucleophilic Aromatic Substitution ( ) Stalls

The Issue: You are trying to displace the C2-Cl with an amine, but the reaction is stuck. The Science: The thieno[2,3-d] fusion pumps electron density into the pyrimidine ring. Unlike a 4-chloropyrimidine, the 2-chloro position lacks sufficient electrophilicity to react with weak nucleophiles (anilines) or even secondary amines under standard conditions.

Solution 1: The "Proton Switch" (Acid Catalysis) By adding a stoichiometric amount or catalytic amount of acid, you protonate the N3 nitrogen. This transforms the pyrimidine into a pyrimidinium species, drastically increasing the electrophilicity at C2.

  • Reagent: 1.0 equiv HCl (4M in Dioxane) or p-Toluenesulfonic acid (pTSA).

  • Solvent: n-Butanol or Isopropanol.

  • Mechanism: Protonation pulls electron density away from C2, facilitating nucleophilic attack.

Solution 2: Solvent Effects Standard solvents like THF or DCM do not allow high enough temperatures.

  • Recommendation: Switch to n-Butanol (reflux at 117°C) or DMAc (120°C). Polar protic solvents (alcohols) often assist the transition state in

    
     via hydrogen bonding to the leaving group.
    
Scenario B: Palladium Coupling Failures (Suzuki/Buchwald)

The Issue: Low yield, black precipitate, or homocoupling of the boronic acid. The Science:

  • Oxidative Addition: The C2-Cl bond is strong. Oxidative addition is the rate-limiting step.

  • Sulfur Poisoning: The thiophene sulfur (S7) is a soft Lewis base that binds strongly to soft Pd(II) species, displacing ligands and deactivating the catalyst.

Solution: Ligand Overpowering You must use electron-rich, bulky phosphine ligands that bind tighter to Pd than the sulfur does and facilitate oxidative addition.

  • Ligands of Choice:

    • XPhos / RuPhos: Excellent for preventing sulfur coordination due to steric bulk.

    • BrettPhos: Ideal for C-N coupling (Buchwald).

  • Base Selection: Switch from

    
     to 
    
    
    
    or CsF (anhydrous conditions) to prevent hydrolysis of the C2-Cl.

Validated Experimental Protocols

Protocol 1: Acid-Catalyzed Amination (For Resistant Substrates)

Use this when standard base-catalyzed substitution fails.

  • Setup: In a pressure vial, dissolve this compound (1.0 equiv) in n-Butanol (0.2 M concentration).

  • Reagents: Add the amine nucleophile (1.5 – 2.0 equiv).

  • Catalyst: Add HCl (4M in dioxane) (1.0 equiv). Note: If the amine is acid-sensitive, use pTSA (0.5 equiv).

  • Reaction: Seal and heat to 110–120°C for 12–16 hours.

  • Workup: Cool to RT. The product often precipitates as the HCl salt. Filter and wash with cold ether. If no precipitate, neutralize with sat.

    
     and extract with EtOAc.[1]
    
Protocol 2: Microwave-Assisted Suzuki Coupling

Use this to overcome the high activation energy barrier.

  • Setup: Microwave vial (2-5 mL).

  • Reactants:

    • Substrate (1.0 equiv)

    • Boronic Acid (1.5 equiv)[2][3]

    • Catalyst:

      
       (5 mol%) + XPhos  (10 mol%) OR Pd(dppf)Cl2  (for less difficult cases).
      
    • Base:

      
       (2.0 equiv).
      
  • Solvent: Dioxane/Water (4:1 ratio). Degas thoroughly with Argon for 10 mins.

  • Conditions: Microwave irradiation at 120°C for 30–45 minutes .

  • Note: If the reaction turns black instantly and fails, repeat using anhydrous THF and CsF (2.0 equiv) to avoid hydrolytic competition.

Visualizing the Mechanism: Why Acid Catalysis Works

The following diagram illustrates the electronic activation provided by protonation at N3, which is often the "missing link" in failed experiments.

AcidCatalysis Substrate Neutral Substrate (Electron Rich C2) Protonation + H+ (Acid) Protonation at N3 Substrate->Protonation Intermediate Cationic Intermediate (Highly Electrophilic C2) Protonation->Intermediate Activation Attack Nucleophilic Attack (R-NH2) Intermediate->Attack Product Substituted Product Attack->Product -HCl

Figure 2: Mechanism of acid-catalyzed activation. Protonation disrupts the electron donation from the thiophene, making C2 susceptible to attack.

References

  • Synthesis and Reactivity of Thienopyrimidines

    • ChemicalBook. "4-CHLORO-5-PHENYLTHIENO[2,3-D]PYRIMIDINE synthesis and reactivity data." Accessed March 2026. Link

  • Suzuki Coupling Optimization

    • National Institutes of Health (PMC). "One-pot Double Suzuki Couplings of Dichloropyrimidines."[4] J Org Chem. 2011.[5] (Demonstrates the necessity of optimizing ligand/solvent for C2 vs C4 selectivity). Link

  • Regioselectivity in Thienopyrimidines

    • Comptes Rendus Chimie. "Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines."[2] (Analogous system showing C2 deactivation relative to C4). Link

  • Microwave Protocols

    • BenchChem.[1] "Application Notes and Protocols for Microwave-Assisted Suzuki Coupling of Pyrimidine Derivatives." Link

  • Acid Catalysis in SNAr

    • WuXi AppTec. "Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine." (Explains the role of protonation/H-bonding in activating the C2 position). Link

Sources

Managing regioselectivity in the functionalization of thieno[2,3-d]pyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced troubleshooting and protocol hub for the regioselective functionalization of thieno[2,3-d]pyrimidine scaffolds. Because this bicyclic system contains multiple reactive centers (C4, C5, C6, N1, N3), achieving absolute regiocontrol requires precise tuning of catalysts, solvents, and electrophiles.

Diagnostic Hub: Frequently Asked Questions (FAQs)

C-H Arylation: C5 vs. C6 Selectivity

Q: Why am I getting an inseparable mixture of C5 and C6 arylated products during Pd-catalyzed C-H functionalization? A: This is a classic issue of catalyst speciation. The thieno[2,3-d]pyrimidine core has two distinct C-H activation pathways. If you use a standard neutral palladium(0) cycle with aryl iodides, oxidative addition occurs first, and the subsequent carbopalladation is directed by the electron density of the thiophene ring, heavily favoring the C6 position . However, if you are trying to arylate the C5 position , you must switch the mechanism to an electrophilic palladation pathway. By using aryl boronic acids and introducing a silver salt (e.g., Ag₂CO₃), you generate a highly electrophilic cationic Pd(II) species. This cationic species preferentially attacks the C5 position due to the stabilization of the Wheland intermediate. Modulating the nature of the palladium catalyst is the absolute determinant of regioselectivity here [1].

Lactam Alkylation: N3 vs. O-Alkylation

Q: When alkylating thieno[2,3-d]pyrimidin-4(3H)-ones, how can I exclusively isolate the O-alkylated product instead of the N3-alkylated byproduct? A: The thieno[2,3-d]pyrimidin-4(3H)-one system is an ambident nucleophile. The regioselectivity between the N3 nitrogen and the C4 oxygen is governed by Hard-Soft Acid-Base (HSAB) principles and solvent effects. To drive O-alkylation , you must use a "hard" electrophile (like allyl bromide) in a polar aprotic solvent (like DMF). DMF heavily solvates the counter-cation (e.g., K⁺ from K₂CO₃), leaving the oxygen highly exposed and reactive. Conversely, softer electrophiles or protic solvents will thermodynamically drive the reaction toward N3-alkylation [2].

Nucleophilic Aromatic Substitution (SNAr)

Q: My SNAr amination of 4-chloro-thieno[2,3-d]pyrimidine is sluggish and yields degradation products under standard basic conditions (Et₃N/EtOH). How can I improve the yield? A: Basic conditions often lead to competing hydrolysis of the 4-chloro position, yielding the unreactive 4-oxo byproduct. To solve this, switch to acidic aqueous conditions . By running the amination in water with a catalytic amount of HCl, you selectively protonate the pyrimidine nitrogen (N1/N3). This protonation drastically lowers the LUMO of the pyrimidine ring, supercharging the electrophilicity of the C4 carbon. The amine nucleophile can then attack rapidly before hydrolysis occurs, often precipitating the pure product directly from the aqueous medium [3].

Visual Workflows & Decision Trees

CH_Arylation Start Thieno[2,3-d]pyrimidine Path1 Pd(OAc)2 / Aryl Iodide (Neutral Pd Pathway) Start->Path1 Standard Cross-Coupling Path2 Pd(OAc)2 + Ag Salt / Aryl Boronic Acid (Cationic Pd Pathway) Start->Path2 Electrophilic Palladation Prod1 C6-Arylated Product (Nucleophilic Control) Path1->Prod1 Directs to C6 Prod2 C5-Arylated Product (Electrophilic Control) Path2->Prod2 Directs to C5

Mechanistic divergence in Pd-catalyzed C-H arylation of thieno[2,3-d]pyrimidines.

Alkylation_Regioselectivity Lactam Thieno[2,3-d]pyrimidin-4(3H)-one (Ambident Nucleophile) Cond1 Allyl Bromide / DMF (Hard Electrophile / Polar Aprotic) Lactam->Cond1 Cond2 Alkyl Halides / Protic Solvents (Soft Electrophile / H-Bonding) Lactam->Cond2 O_Alk O-Alkylation (C4-Alkoxy) Kinetic Product Cond1->O_Alk Charge-controlled N_Alk N3-Alkylation Thermodynamic Product Cond2->N_Alk Orbital-controlled

Decision tree for N- vs. O-alkylation regioselectivity in thieno[2,3-d]pyrimidin-4-ones.

Data Matrix: Quantitative Regioselectivity Profiles

The following table summarizes the expected regiochemical outcomes and yields based on the functionalization strategies discussed above.

Reaction TypeReagent SystemCatalyst / AdditiveMajor RegioisomerTypical YieldSelectivity Ratio
C-H Arylation Aryl IodidePd(OAc)₂ / PPh₃C6-Aryl75–85%>95:5 (C6:C5)
C-H Arylation Aryl Boronic AcidPd(OAc)₂ / Ag₂CO₃C5-Aryl70–80%>90:10 (C5:C6)
Alkylation Allyl Bromide (in DMF)K₂CO₃O-Alkylated (C4)80–90%>95:5 (O:N)
SNAr Amination Aniline (in H₂O)HCl (catalytic)C4-Amino85–95%Exclusive (C4)

Protocol Vault: Self-Validating Methodologies

Protocol A: Regioselective C5-Arylation via Cationic Palladium

Objective: Exclusively arylate the C5 position of the thieno[2,3-d]pyrimidine core using an aryl boronic acid.

  • Reaction Assembly: In an oven-dried Schlenk tube, combine thieno[2,3-d]pyrimidine (1.0 equiv), aryl boronic acid (1.5 equiv), Pd(OAc)₂ (10 mol%), and Ag₂CO₃ (2.0 equiv).

    • Causality Check: The Ag₂CO₃ is critical; it acts as both an oxidant and a halide scavenger to ensure the palladium remains in the highly electrophilic cationic Pd(II) state.

  • Solvent Addition: Add hexafluoroisopropanol (HFIP) (0.2 M).

    • Validation Checkpoint 1: The mixture should appear as a heterogeneous yellow/brown suspension. HFIP is chosen for its strong hydrogen-bond donating ability, which stabilizes the cationic intermediates.

  • Heating: Seal the tube and heat to 80 °C for 12 hours.

    • Validation Checkpoint 2: The reaction mixture will turn opaque black, indicating the formation of Pd black as the catalytic cycle progresses. TLC (Hexanes/EtOAc 7:3) should show the consumption of the starting material (UV active at 254 nm).

  • Workup & Isolation: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove the silver salts and palladium black. Concentrate the filtrate under reduced pressure.

  • Analytical Validation: Purify via flash chromatography.

    • NMR Checkpoint: In the ¹H NMR spectrum, verify the disappearance of the C5 proton (typically a doublet around 7.4–7.5 ppm). The C6 proton should remain visible as a sharp singlet around 7.8 ppm, confirming absolute C5 regioselectivity.

Protocol B: Acid-Promoted Aqueous SNAr Amination at C4

Objective: Achieve high-yielding amination of 4-chloro-thieno[2,3-d]pyrimidine without base-catalyzed degradation.

  • Reaction Assembly: Suspend 4-chloro-thieno[2,3-d]pyrimidine (1.0 equiv) and the desired aniline derivative (1.1 equiv) in deionized water (0.5 M).

  • Acid Activation: Add concentrated HCl (0.1 equiv) dropwise to the stirring suspension.

    • Causality Check: Do not use an excess of acid. A catalytic amount is sufficient to protonate the pyrimidine ring, lowering the LUMO and activating the C4-Cl bond for nucleophilic attack, while keeping enough of the aniline unprotonated to act as the nucleophile.

  • Heating: Heat the suspension to 90 °C for 2–4 hours.

    • Validation Checkpoint 1: As the reaction proceeds, the starting material will dissolve, and the product (which is highly lipophilic) will begin to precipitate as a distinct solid mass.

  • Workup: Cool the reaction to 0 °C in an ice bath to maximize precipitation.

  • Isolation & Validation: Filter the precipitate, wash with cold water, and dry under vacuum.

    • NMR Checkpoint: The ¹H NMR spectrum should show a new broad singlet for the secondary amine N-H proton (typically 8.5–9.5 ppm, depending on hydrogen bonding), and the complete absence of the 4-oxo degradation byproduct (which would otherwise show a characteristic lactam N-H peak >11 ppm).

References

  • Rapid Access to Kinase Inhibitor Pharmacophores by Regioselective C–H Arylation of Thieno[2,3-d]pyrimidine Source: Organic Letters (American Chemical Society) URL:[Link]

  • Regioselectivity of Alkylation of 2-(Thiophene-2-yl)thieno[2,3-d]pyrimidine-4(3H)-one Source: Scientific Bulletin of Uzhhorod University (via ResearchGate) URL:[Link]

  • Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions Source: European Journal of Medicinal Chemistry (via PubMed Central) URL:[Link]

Technical Support Center: Synthesis & Byproduct Troubleshooting for 2-Chloro-5-phenylthieno[2,3-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Technical Support Center. The thieno[2,3-d]pyrimidine scaffold is a privileged pharmacophore widely utilized in oncology and infectious disease drug development. However, the synthesis of 2-chloro-5-phenylthieno[2,3-d]pyrimidine derivatives—typically achieved via the chlorination of a thieno[2,3-d]pyrimidine-2,4-dione precursor followed by regioselective nucleophilic substitution—is notoriously prone to byproduct formation.

This guide provides mechanistic insights, self-validating protocols, and troubleshooting FAQs to ensure high-fidelity synthesis and precise byproduct identification.

Workflow Visualization

Workflow Start Thieno[2,3-d]pyrimidine-2,4-dione POCl3 Chlorination (POCl3) Start->POCl3 Intermediate Phosphorylated Intermediate POCl3->Intermediate Target1 2,4-Dichloro Intermediate Intermediate->Target1 Microwave, 150°C Byproduct1 Phosphorylated Byproduct Intermediate->Byproduct1 Incomplete Rxn Byproduct2 Hydrolysis Byproduct Intermediate->Byproduct2 Premature Quench Subst Regioselective Substitution Target1->Subst Target2 2-Chloro-4-R-Derivative Subst->Target2 Kinetic Control (0°C) Byproduct3 C2-Substituted Regioisomer Subst->Byproduct3 Excess Nu / >80°C

Figure 1: Workflow and byproduct pathways in 2-chloro-thieno[2,3-d]pyrimidine synthesis.

Section 1: Frequently Asked Questions (FAQs) on Byproduct Identification

Q1: During the POCl3 chlorination of 5-phenylthieno[2,3-d]pyrimidine-2,4-dione, my LC-MS shows a persistent byproduct with a mass shift of approximately +80 Da relative to the target. What is this, and how do I eliminate it? A: You are observing a phosphorylated intermediate (specifically, a phosphorodichloridate adduct). Causality: The conversion of the lactam (oxo) to the lactim (enol) form is followed by phosphorylation by POCl3. The subsequent nucleophilic displacement of the phosphate leaving group by chloride is the rate-limiting step. Under conventional heating (e.g., 80–110°C for 18 hours), this displacement is often incomplete. Upon aqueous quench, the unreacted phosphorylated intermediate hydrolyzes into stable byproducts or reverts to the starting oxo-compound[1]. Solution: Transition to a 1 (150°C for 15 minutes) to provide the necessary activation energy to drive the chloride displacement to completion[1].

Q2: I am attempting a nucleophilic aromatic substitution (SNAr) on 2,4-dichloro-5-phenylthieno[2,3-d]pyrimidine using an aliphatic amine. Instead of the desired 2-chloro-4-amino derivative, I am getting a mixture of regioisomers. How do I control selectivity? A: You are generating C2-substituted or exhaustively di-substituted byproducts . Causality: The C4 position of the thieno[2,3-d]pyrimidine ring is highly electrophilic due to the combined electron-withdrawing effects of the pyrimidine nitrogens and the fused thiophene ring. Under kinetic control (low temperatures), the amine selectively attacks C4. However, if the reaction is allowed to warm up (>60°C) or if an excess of the amine is used, thermodynamic control takes over, leading to substitution at the less reactive C2 position. Solution: Strictly control the stoichiometry (1.0–1.05 equivalents of nucleophile) and maintain the reaction strictly at 0°C to room temperature[2].

Section 2: Quantitative Data & Method Comparison

To highlight the impact of reaction conditions on byproduct formation, the following table summarizes the kinetic and yield data for the chlorination of thieno[2,3-d]pyrimidine cores.

Chlorination MethodologyTemp (°C)TimeTarget Yield (%)Phosphorylated Byproduct (%)Hydrolysis Byproduct (%)
Conventional Heating11018 h70128
Microwave-Assisted15015 min92<2<1

Data synthesized from comparative studies on thienopyrimidine chlorination[1].

Section 3: Self-Validating Experimental Protocols

Protocol A: Microwave-Assisted Synthesis of 2,4-Dichloro-5-phenylthieno[2,3-d]pyrimidine

Objective: Achieve complete chlorination while suppressing phosphorylated and hydrolysis byproducts.

  • Step 1: Reagent Preparation. In a microwave-safe 10 mL vial, suspend 5-phenylthieno[2,3-d]pyrimidine-2,4-dione (1.0 mmol) in neat POCl3 (3.0 mL).

    • Causality: Neat POCl3 acts as both solvent and reagent, driving the equilibrium toward the lactim-phosphate intermediate.

  • Step 2: Catalyst Addition. Add N,N-diisopropylethylamine (DIPEA) (0.5 mmol) dropwise.

    • Causality: DIPEA acts as a proton scavenger and generates a highly reactive Vilsmeier-type intermediate, accelerating the rate-limiting chloride displacement[3].

  • Step 3: Microwave Irradiation. Seal the vial and irradiate at 150°C for 15 minutes.

  • Step 4: Controlled Quench (Critical). Cool the vial to 0°C. Slowly pour the mixture over crushed ice (50 g) while stirring vigorously.

    • Scientist's Note: In my experience, premature quenching before the reaction mixture has fully cooled to 0°C is the leading cause of batch-to-batch yield variations. The localized exotherm hydrolyzes the fragile C-Cl bond back to the C=O.

  • Validation Checkpoint: Extract with DCM. Run TLC (Hexane:EtOAc 4:1). The starting material (Rf ~0.1) should be completely absent, replaced by a single non-polar spot (Rf ~0.7). LC-MS must show the [M+H]+ isotope pattern characteristic of two chlorine atoms (9:6:1 ratio).

Protocol B: Regioselective Synthesis of 2-Chloro-4-(substituted-amino)-5-phenylthieno[2,3-d]pyrimidine

Objective: Substitute the C4 chlorine while preserving the C2 chlorine for downstream Suzuki couplings.

  • Step 1: Substrate Dissolution. Dissolve 2,4-dichloro-5-phenylthieno[2,3-d]pyrimidine (1.0 mmol) in anhydrous THF (10 mL) and cool to 0°C in an ice bath.

  • Step 2: Base Addition. Add triethylamine (TEA) (1.2 mmol).

    • Causality: TEA neutralizes the HCl generated during the SNAr reaction, preventing the protonation and deactivation of the incoming amine nucleophile[2].

  • Step 3: Nucleophile Addition. Dissolve the target amine (1.05 mmol) in THF (2 mL) and add dropwise over 10 minutes.

    • Causality: Slow addition at 0°C ensures strict kinetic control, preventing the local concentration of amine from exceeding the threshold that triggers C2 substitution.

  • Step 4: Monitoring. Stir at 0°C for 2 hours.

  • Validation Checkpoint: Monitor via LC-MS. The reaction is complete when the 2,4-dichloro peak disappears. The product should display a single chlorine isotope pattern (3:1 ratio). If a peak corresponding to the di-substituted product appears (no chlorine isotopes), the temperature was too high or excess amine was added.

References

  • - Longdom.org

  • 3 - jisciences.com 3.1 - Smolecule 4.2 - SciELO

Sources

Stability issues of 2-Chloro-5-phenylthieno[2,3-d]pyrimidine under different reaction conditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support and troubleshooting center for 2-Chloro-5-phenylthieno[2,3-d]pyrimidine . This guide is engineered for medicinal chemists and drug development professionals working with thieno[2,3-d]pyrimidine scaffolds.

These compounds are highly valued as purine bioisosteres in the development of kinase inhibitors (e.g., PI3K, FLT3, and aPKC) 1[1]. However, the electrophilic nature of the 2-chloro position, combined with the steric and lipophilic influence of the 5-phenyl group, presents unique stability challenges during storage, nucleophilic aromatic substitution (SNAr), and cross-coupling reactions.

I. Biological Context & Pathway Targeting

To understand the synthetic utility of this scaffold, it is essential to recognize its biological application. Thienopyrimidine derivatives are frequently synthesized to competitively bind the ATP-binding pocket of kinases, thereby halting downstream signaling cascades responsible for cancer cell proliferation 2[2].

SignalingPathway Inhibitor Thienopyrimidine Analogs Kinase PI3K / FLT3 Kinases Inhibitor->Kinase ATP-competitive Inhibition Signal PIP3 / Downstream Signaling Kinase->Signal Phosphorylation Response Cell Survival & Proliferation Signal->Response Activation

Simplified PI3K/FLT3 signaling cascade targeted by thieno[2,3-d]pyrimidine analogs.

II. Troubleshooting FAQs

Q1: Why does my this compound degrade into a hydroxyl/oxo byproduct during storage?

Causality: The C2 and C4 positions of the pyrimidine ring are highly electron-deficient due to the inductive and resonance withdrawing effects of the adjacent nitrogen atoms. Ambient moisture acts as a nucleophile, leading to the spontaneous hydrolysis of the C-Cl bond to form the thermodynamically stable 5-phenylthieno[2,3-d]pyrimidin-2(1H)-one 3[3]. Solution: The compound is highly hygroscopic. It must be stored under an inert atmosphere (Argon or N2) at -20°C. Avoid repeated freeze-thaw cycles by aliquoting the material.

Q2: During SNAr with aliphatic amines, I observe multiple side products and low yields. What is causing this?

Causality: If you are using protic solvents (like ethanol or methanol) without strict temperature control, solvolysis (alkoxylation) competes directly with the amine nucleophile. Additionally, if


-Dimethylformamide (DMF) is used at high temperatures (>100°C), it can degrade into dimethylamine, which will act as a competing nucleophile and attack the 2-chloro position.
Solution:  Switch to an anhydrous, aprotic polar solvent such as 1,4-dioxane. Use a sterically hindered, non-nucleophilic base like 

-Diisopropylethylamine (DIPEA) instead of Triethylamine (TEA) to minimize base-induced side reactions.
Q3: How does the 5-phenyl group impact the stability and reactivity of this scaffold?

Causality: The 5-phenyl group provides significant steric shielding to the thiophene ring and increases the overall lipophilicity of the molecule. While it stabilizes the thiophene core against unwanted electrophilic aromatic substitution, it does not provide enough steric bulk to protect the C2 position of the pyrimidine ring from strong nucleophiles. This necessitates strict anhydrous handling.

III. Quantitative Data: Stability Under Various Conditions

Understanding the half-life of the 2-chloro intermediate in various solvents is critical for planning multi-step syntheses.

Solvent SystemAtmospheric ConditionTemperatureEstimated Half-Life (t1/2)Primary Degradation Pathway
Anhydrous 1,4-Dioxane Inert (N2)25°C> 6 monthsNone (Stable)
Anhydrous DMF Inert (N2)80°C~ 72 hoursDimethylamine substitution (DMF degradation)
Methanol Ambient Air25°C~ 48 hoursMethanolysis (2-methoxy formation)
Water / DMSO (1:1) pH 8.025°C~ 4 hoursHydrolysis (2-oxo formation)

IV. Experimental Workflows & Self-Validating Protocols

StabilityWorkflow A 2-Chloro-5-phenylthieno [2,3-d]pyrimidine B Protic / Aqueous Media (e.g., MeOH, H2O) A->B Exposure C Anhydrous Aprotic Media (e.g., DMF, Dioxane) A->C Controlled D Hydrolysis / Solvolysis (2-oxo/alkoxy byproduct) B->D Nucleophilic Attack E Stable Electrophile Retained C->E Inert F Action: Purify via Column Chromatography D->F G Action: Proceed to SNAr or Cross-Coupling E->G

Workflow for mitigating hydrolysis and ensuring stability during synthesis.

Protocol A: Controlled Nucleophilic Aromatic Substitution (SNAr)

This protocol is designed to achieve >85% yield when substituting the 2-chloro group with a primary or secondary amine, avoiding solvolysis and thermal degradation 2[2].

Scientific Rationale: 1,4-dioxane is chosen over ethanol to prevent alkoxylation. DIPEA is utilized to scavenge the HCl byproduct without acting as a competing nucleophile due to its steric bulk.

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and purge with Argon for 5 minutes.

  • Dissolution: Add this compound (1.0 eq, 1.0 mmol) to the flask. Dissolve in anhydrous 1,4-dioxane (10 mL).

  • Base Addition: Inject DIPEA (2.5 eq, 2.5 mmol) via syringe. Stir at room temperature for 5 minutes.

  • Nucleophile Addition: Slowly add the desired amine (1.2 eq, 1.2 mmol) dropwise.

  • Reaction: Attach a reflux condenser (purged with Argon) and heat the mixture to 80°C using an oil bath for 4–6 hours.

  • Self-Validation Checkpoint 1 (TLC): Spot the reaction mixture against the starting material on a silica gel TLC plate (Eluent: 3:1 Hexanes:Ethyl Acetate). The starting material (Rf ~ 0.6) should disappear, replaced by a more polar, UV-active product spot (Rf ~ 0.2 - 0.4).

  • Workup: Cool the reaction to room temperature. Concentrate the mixture under reduced pressure. Redissolve the crude residue in Ethyl Acetate (30 mL) and wash with saturated aqueous NaHCO3 (2 x 15 mL) and brine (15 mL).

  • Self-Validation Checkpoint 2 (LC-MS): Analyze the organic layer. The mass spectrum must show the expected [M+H]+ peak and the complete absence of the characteristic 3:1 isotopic ratio of the chlorine atom, confirming complete displacement.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and purify via flash column chromatography.

V. References

  • Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study Source: PMC (National Institutes of Health) URL:[Link]

  • Synthesis of thieno[2,3-d]pyrimidine derivatives and their antifungal activities Source: PubMed (National Institutes of Health) URL:[Link]

  • Thienopyrimidine: Synthesis and Applications Source: Encyclopedia MDPI URL:[Link]

Sources

Scale-up challenges for the synthesis of thieno[2,3-d]pyrimidine-based compounds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of thieno[2,3-d]pyrimidine-based compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up these important heterocyclic compounds from the laboratory bench to pilot and production scales. Here, we address common challenges through a series of troubleshooting guides and frequently asked questions, grounding our advice in established scientific principles and practical, field-proven insights.

Introduction: The Scale-Up Challenge

The thieno[2,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents.[1][2] While laboratory-scale syntheses may appear straightforward, scaling up production introduces significant challenges that can impact yield, purity, and safety.[3][4] The transition from a few grams to multi-kilogram batches is rarely a linear process.[3] This is because the fundamental principles of heat transfer, mass transfer, and mixing do not scale proportionally with volume.[5][6][7][8] This guide will provide you with the necessary tools to anticipate, diagnose, and resolve these scale-up issues.

Troubleshooting Guide: Common Scale-Up Problems

This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your scale-up campaigns.

Issue 1: Decreased Yield and Increased Impurity Profile Upon Scale-Up

Q1: We successfully synthesized our target thieno[2,3-d]pyrimidine derivative at a 10g scale with 85% yield and >98% purity. However, upon scaling to a 1kg batch in a 50L reactor, the yield dropped to 60% and we are observing several new impurities. What are the likely causes and how can we troubleshoot this?

A1: This is a classic scale-up problem often rooted in inadequate mixing and heat transfer.[3][9] What works in a round-bottom flask with a magnetic stirrer does not directly translate to a large, jacketed reactor with a mechanical agitator.

Potential Causes & Solutions:

  • Inefficient Mixing and Mass Transfer: In a large reactor, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration.[3][5][9] This can promote side reactions and impurity formation.[3][5] The rate of your reaction can become limited by how quickly the reactants are mixed, rather than the intrinsic reaction kinetics.[5][6]

    • Troubleshooting Steps:

      • Agitator Selection and Speed: The type of stirrer is critical. An anchor stirrer, for example, is suitable for high-viscosity media but may not provide sufficient turbulence for a low-viscosity reaction, leading to poor mixing.[9][10] A propeller or turbine stirrer might be more effective at creating the necessary turbulence for good mass transfer.[9] It is crucial to study the effect of agitation speed on the reaction outcome.

      • Baffle Installation: If your reactor is not already equipped with them, installing baffles can significantly improve mixing by disrupting vortex formation and promoting top-to-bottom turnover of the reactor contents.

      • Reagent Addition Rate: Slowing down the addition of a key reagent can help maintain a lower, more controlled concentration in the reactor, minimizing side reactions. This is especially important for highly exothermic steps.[11]

  • Poor Heat Transfer: The surface-area-to-volume ratio decreases dramatically as you scale up.[3][7] This means that removing heat from an exothermic reaction becomes much less efficient in a larger reactor.[7][10][11] This can lead to a temperature increase, which in turn can accelerate side reactions and lead to the formation of new impurities.[3][9]

    • Troubleshooting Steps:

      • Reactor Jacket Design: A double-jacketed reactor provides more precise and uniform temperature control compared to a single-jacketed one, which is particularly important for managing exotherms.[9]

      • Calorimetry Studies: Before scaling up, perform reaction calorimetry (e.g., using a Reaction Calorimeter - RC1) to understand the heat of reaction and the maximum rate of heat evolution.[10] This data is essential for ensuring your pilot-scale reactor's cooling capacity is sufficient.

      • Controlled Addition: As with mixing, controlling the rate of reagent addition is a primary method for managing heat evolution.[11]

Workflow for Troubleshooting Yield and Purity Issues

G start Low Yield / High Impurities at Scale check_mixing Evaluate Mixing Efficiency start->check_mixing check_heat Assess Heat Transfer start->check_heat agitator Optimize Agitator Type & Speed check_mixing->agitator baffles Consider Baffles check_mixing->baffles addition_rate_mix Adjust Reagent Addition Rate check_mixing->addition_rate_mix reactor_jacket Review Reactor Jacket Design check_heat->reactor_jacket calorimetry Perform Calorimetry Studies check_heat->calorimetry addition_rate_heat Control Reagent Addition Rate for Exotherm check_heat->addition_rate_heat solution Improved Yield & Purity agitator->solution baffles->solution addition_rate_mix->solution reactor_jacket->solution calorimetry->solution addition_rate_heat->solution G start Undesired Polymorph at Scale check_protocol Is a robust crystallization protocol in place? start->check_protocol develop_protocol Develop a detailed protocol: - Cooling profile - Agitation rate - Seeding strategy check_protocol->develop_protocol No check_seeding Is seeding with the desired polymorph being used? check_protocol->check_seeding Yes implement_protocol Implement protocol at scale develop_protocol->implement_protocol solution Consistent Polymorphic Form implement_protocol->solution implement_seeding Implement a seeding strategy check_seeding->implement_seeding No check_supersaturation Is supersaturation controlled? check_seeding->check_supersaturation Yes implement_seeding->solution control_supersaturation Implement controlled cooling/ anti-solvent addition check_supersaturation->control_supersaturation No check_supersaturation->solution Yes pat_tools Consider PAT tools for in-situ monitoring control_supersaturation->pat_tools pat_tools->solution

Caption: Decision tree for controlling polymorphism.

Frequently Asked Questions (FAQs)

Q: What are the primary safety concerns when scaling up the synthesis of thieno[2,3-d]pyrimidines, especially for reactions involving phosphorus oxychloride (POCl3)?

A: The use of reagents like POCl₃ for chlorination introduces significant safety risks at scale. [12]Key concerns include:

  • Highly Exothermic Quenching: The reaction of residual POCl₃ with water or alcohols during workup is extremely exothermic and can lead to a runaway reaction if not properly controlled. [11]Always quench by slowly adding the reaction mixture to a well-stirred, cooled quenching solution (e.g., ice/water).

  • HCl Gas Evolution: The quench generates large volumes of HCl gas. The reactor and quench vessel must be equipped with an efficient scrubbing system to neutralize the acidic off-gases.

  • Corrosivity: POCl₃ and HCl are highly corrosive. Ensure all equipment, including the reactor, transfer lines, and scrubber, are made of compatible materials (e.g., glass-lined steel, Hastelloy).

Q: How can we minimize the use of hazardous reagents like POCl3 in our large-scale synthesis?

A: While POCl₃ is effective, exploring alternative, greener chlorinating agents is a worthwhile endeavor for large-scale manufacturing. Some potential alternatives to investigate, depending on the specific substrate, include:

  • Oxalyl chloride or Thionyl chloride with a catalytic amount of DMF: These can sometimes be used under milder conditions.

  • Solid-supported reagents: These can simplify workup and reduce waste streams. The feasibility of these alternatives must be carefully evaluated at the lab scale for your specific synthesis.

Q: We are performing a Suzuki coupling on our 4-chloro-thieno[2,3-d]pyrimidine intermediate. What are the key considerations for scaling up this reaction?

A: Scaling up palladium-catalyzed cross-coupling reactions like the Suzuki coupling requires attention to:

  • Catalyst Loading: While lab-scale reactions may use higher catalyst loadings, for cost and environmental reasons, it is crucial to optimize the catalyst loading to the lowest effective level for large-scale production.

  • Mass Transfer in Heterogeneous Mixtures: The reaction mixture is often multiphasic. Efficient agitation is critical to ensure good mixing between the aqueous and organic phases for the reaction to proceed efficiently.

  • Palladium Removal: Residual palladium in the final API is strictly regulated. You will need to develop a robust method for removing the palladium catalyst after the reaction, such as treatment with activated carbon, silica-based scavengers, or crystallization.

Conclusion

Successfully scaling up the synthesis of thieno[2,3-d]pyrimidine-based compounds requires a multi-faceted approach that considers the interplay of chemical kinetics, engineering principles, and safety. By anticipating challenges related to mixing, heat transfer, and purification, and by systematically troubleshooting issues as they arise, researchers and drug development professionals can navigate the path from lab to plant with greater confidence and success. This guide provides a foundational framework for this process, but it is essential to remember that each specific synthesis will have its own unique set of challenges that require careful and methodical investigation.

References

  • Mixing and Mass Transfer | Reaction Rate - Mettler Toledo. (n.d.).
  • Scaling Yield and Mixing in Chemical Reactors - Veryst Engineering. (n.d.).
  • Scale-Up Challenges for Intermediates: A Practical Guide - At Tianming Pharmaceutical. (2025, December 11).
  • Chemical Reaction Engineering Processes Design and Scale-Up Issues in Gas-Liquid Reactions - IJNRD. (2025, September).
  • Polymorphism and Crystallization of Active Pharmaceutical Ingredients (APIs). (n.d.).
  • Pharmaceutical Crystallization in drug development - Syrris. (2024, October 22).
  • From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik Mainz. (2025, August 28).
  • Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).
  • Batch reactor scale-up of the mixing-sensitive Bechamp reaction based on the heat pulse method - Document Server@UHasselt. (n.d.).
  • Problems needing attention in synthesis process scaling up - shandong look chemical. (2021, January 6).
  • Polymorphism and crystallization of active pharmaceutical ingredients (APIs) - PubMed. (2009).
  • Mixing Considerations in Chemical Reactor Scale-Up - COMSOL. (n.d.).
  • Understanding Polymorphism & Crystallisation Issues in the Pharmaceutical Industry. (n.d.).
  • Scale-Up Processes: Chemical & Pharmaceutical | StudySmarter. (2024, August 27).
  • Control of Solid-State Characteristics of the Active Pharmaceutical Ingredients: Polymorphism - Cipla Biosimilars. (n.d.).
  • Working with Exothermic Reactions during Lab and Scale up - Amar Equipment. (2023, October 12).
  • Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives - SciELO. (n.d.).
  • Troubleshooting low yield in Gewald synthesis of 2-aminothiophenes - Benchchem. (2025).
  • Synthesis, Structural Elucidation of Novel Thieno [2,3-d] Pyrimid - Longdom.org. (n.d.).
  • Gewald Synthesis of Substituted Aminothiophenes: A Technical Support Center - Benchchem. (2025).
  • Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. (n.d.).
  • Thieno[2,3-d]pyrimidinedione derivatives as antibacterial agents - PMC. (n.d.).
  • (PDF) Recent Report on Thieno[2,3-d]pyrimidines. Their Preparation Including Microwave and Their Utilities in Fused Heterocycles Synthesis - ResearchGate. (2013, May).
  • Application Notes and Protocols for the Multi-Step Synthesis of Thieno[2,3-d]pyrimidine Analogs - Benchchem. (2025).
  • Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited - PMC. (n.d.).
  • Gewald Reaction - J&K Scientific LLC. (2025, December 29).
  • Synthesis and Bioevaluation of Thieno[2,3-d]pyrimidinone Derivatives as Potential Tumor Cell Growth Inhibitors - SciSpace. (n.d.).
  • Discovery of Thieno[3,2-d]pyrimidine-6-carboxamides as Potent Inhibitors of SIRT1, SIRT2, and SIRT3 | Journal of Medicinal Chemistry - ACS Publications. (2013, April 9).
  • A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry - MDPI. (2014, April 8).
  • Newest Developments in the Preparation of Thieno[2,3- d ]pyrimidines - ResearchGate. (2025, August 6).
  • Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs - MDPI. (2025, September 2).
  • Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC. (2023, April 27).
  • Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. (2025, December 18).
  • Synthesis, Antitumor Activity, and In Silico Drug Design of New Thieno[2,3-d]Pyrimidine-4-One Derivatives as Nonclassical Lipophilic Dihydrofolate Reductase Inhibitors - PMC. (2022, December 2).
  • Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC. (n.d.).

Sources

Catalyst selection for cross-coupling reactions of 2-Chloro-5-phenylthieno[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the functionalization of 2-Chloro-5-phenylthieno[2,3-d]pyrimidine . This scaffold is a highly privileged pharmacophore, widely utilized in the development of kinase inhibitors, antifolates, and other targeted therapeutics due to its bioisosteric resemblance to purine bases 1[1].

While the 2-chloro position is highly primed for palladium-catalyzed cross-coupling reactions, the electron-deficient nature of the pyrimidine ring and the presence of the thiophene sulfur introduce unique synthetic challenges. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to ensure high-yielding transformations.

Part 1: Diagnostic FAQs & Troubleshooting Guide

Q1: Why am I observing low conversion and catalyst degradation in the Suzuki-Miyaura coupling of this scaffold using standard Pd(PPh₃)₄? A: The primary failure mode here is catalyst poisoning . The thiophene sulfur in the thieno[2,3-d]pyrimidine core acts as a soft ligand that can coordinate to the active Pd(0) species, forming stable, off-cycle complexes that halt the catalytic cycle. Furthermore, the 2-position of the pyrimidine ring is generally less reactive toward oxidative addition compared to the 4-position 2[2].

  • The Solution: Transition to a catalyst system with bidentate or bulky, electron-rich phosphine ligands. Using PdCl₂(dppf) or Pd₂(dba)₃ with XPhos significantly accelerates oxidative addition and sterically shields the palladium center, preventing sulfur coordination.

Q2: My Buchwald-Hartwig amination yields a mixture of the desired product and unreacted starting material, alongside background S_NAr products. How do I optimize this? A: The 2-chloro position is susceptible to uncatalyzed Nucleophilic Aromatic Substitution (S_NAr) when exposed to highly nucleophilic aliphatic amines 3[3]. If you are targeting a Buchwald-Hartwig coupling with less nucleophilic amines (e.g., anilines), the Pd-catalytic cycle must be fast enough to outcompete any background degradation or S_NAr.

  • The Solution: Utilize a highly active precatalyst like RuPhos Pd G3 combined with a strong, non-nucleophilic base (e.g., NaOtBu or LiHMDS). Ensure strictly anhydrous conditions to prevent the hydrolysis of the 2-chloro moiety into the unreactive pyrimidinone derivative 4[4].

Q3: What is the optimal solvent/base combination to minimize protodehalogenation during Suzuki couplings? A: Protodehalogenation occurs when the Pd(II)-aryl intermediate undergoes protonation instead of transmetalation. This side reaction dominates when the transmetalation step is sluggish.

  • The Solution: Employ a biphasic solvent system such as 1,4-Dioxane/H₂O (4:1) with K₂CO₃ 3[3]. The presence of water is mechanistically critical; it hydrolyzes the boronic acid trimer (boroxine) into the highly reactive trihydroxyboronate anion [RB(OH)₃]⁻, which accelerates transmetalation and bypasses the protodehalogenation pathway.

Part 2: Logical Workflows & Mechanisms

To ensure rational experimental design, refer to the following decision matrices and mechanistic pathways for the thieno[2,3-d]pyrimidine core.

CatalystSelection Start 2-Chloro-5-phenylthieno [2,3-d]pyrimidine Suzuki Suzuki-Miyaura (Aryl Boronic Acids) Start->Suzuki Buchwald Buchwald-Hartwig (Amines/Anilines) Start->Buchwald Sonogashira Sonogashira (Terminal Alkynes) Start->Sonogashira CatSuz Pd(dppf)Cl2 or Pd(PPh3)4 K2CO3, Dioxane/H2O Suzuki->CatSuz CatBuch RuPhos Pd G3 NaOtBu, Toluene Buchwald->CatBuch CatSono PdCl2(PPh3)2 / CuI Et3N, DMF Sonogashira->CatSono Poisoning Issue: Catalyst Poisoning by Thiophene Sulfur? CatSuz->Poisoning BulkyLigand Solution: Use Bulky Electron-Rich Ligands Poisoning->BulkyLigand

Catalyst selection workflow for cross-coupling of thieno[2,3-d]pyrimidine derivatives.

CatalyticCycle Pd0 Pd(0)L2 Active OxAdd Oxidative Addition Pd0->OxAdd Ar-Cl Poison Pd-S Dead-End Pd0->Poison S-coordination TransMet Trans- metalation OxAdd->TransMet Ar'-B(OH)2 RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Product Poison->Pd0 Bulky L

Pd-catalytic cycle illustrating the off-cycle sulfur poisoning mechanism and its resolution.

Part 3: Quantitative Data & Catalyst Selection Matrix

The following table summarizes the optimized conditions for functionalizing the 2-chloro position of the thieno[2,3-d]pyrimidine scaffold, based on empirical data and literature precedence 5[5].

Reaction TypeTarget BondRecommended CatalystBase / AdditiveSolvent SystemTemp (°C)Typical Yield
Suzuki-Miyaura C-C (Aryl)PdCl₂(dppf)·CH₂Cl₂K₂CO₃ (2.0 eq)1,4-Dioxane/H₂O (4:1)80–10075–90%
Buchwald-Hartwig C-N (Amine)RuPhos Pd G3NaOtBu (1.5 eq)Toluene (Anhydrous)90–11065–85%
Sonogashira C-C (Alkyne)PdCl₂(PPh₃)₂ + CuIEt₃N (Solvent/Base)DMF / Et₃N (1:1)60–8070–85%
S_NAr (Background) C-N / C-ONone (Thermal)DIPEA or K₂CO₃DMF or iPrOH100–120Variable

Part 4: Validated Experimental Protocols

Protocol A: Optimized Suzuki-Miyaura Cross-Coupling

This protocol utilizes a biphasic solvent system and a bidentate palladium catalyst to maximize transmetalation rates while suppressing sulfur-mediated catalyst poisoning2[2].

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), the desired arylboronic acid (1.2–1.5 eq), and anhydrous K₂CO₃ (2.0 eq).

  • Solvent Addition: Add a mixture of 1,4-Dioxane and deionized H₂O (4:1 v/v).

    • Causality Note: Thoroughly degas the solvent mixture via sparging with argon for 15 minutes prior to addition. Oxygen ingress will rapidly oxidize the Pd(0) active species and promote boronic acid homocoupling.

  • Catalyst Introduction: Add PdCl₂(dppf)·CH₂Cl₂ (0.05 eq) under a positive stream of argon.

  • Reaction Execution: Seal the flask and heat the mixture to 90°C in a pre-heated oil bath for 12–18 hours.

    • Self-Validation Check: The reaction mixture should transition to a deep red or brown homogeneous solution (excluding inorganic salts). If a black precipitate forms rapidly on the flask walls, palladium black has crashed out, indicating premature catalyst death.

  • Workup: Cool the mixture to room temperature. Dilute with Ethyl Acetate and wash sequentially with water and brine. Dry the organic layer over Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography.

Protocol B: Chemoselective Buchwald-Hartwig Amination

This protocol is designed to outcompete background S_NAr reactions by using a highly active, sterically encumbered third-generation (G3) precatalyst 4[4].

  • Preparation: Inside a nitrogen-filled glovebox (or using strict standard Schlenk techniques), combine this compound (1.0 eq), the target amine/aniline (1.2 eq), and NaOtBu (1.5 eq) in a dry reaction vial.

  • Catalyst Addition: Add RuPhos Pd G3 (0.02 eq) and supplemental RuPhos ligand (0.02 eq).

    • Causality Note: RuPhos is specifically selected because its steric profile facilitates the difficult reductive elimination of C-N bonds while preventing the formation of stable, unreactive Pd-bis(amine) complexes.

  • Solvent Addition: Add anhydrous Toluene (0.2 M relative to the pyrimidine). Seal the vial with a PTFE-lined cap.

  • Reaction Execution: Remove the vial from the glovebox and heat at 100°C for 12 hours.

    • Self-Validation Check: Monitor the reaction via LC-MS. Look for the disappearance of the starting material mass [M+H]⁺ and the emergence of the product mass. TLC can be misleading here due to the similar R_f values of anilines and the coupled products.

  • Workup: Cool to room temperature, dilute with dichloromethane, and filter through a short pad of Celite to remove insoluble inorganic salts and palladium residues. Concentrate the filtrate and purify.

References

  • Benchchem. "6-Bromo-2-chloro-thieno[2,3-d]pyrimidine".
  • Gangjee, A., et al. "Discovery of 6-substituted thieno[2,3-d]pyrimidine analogs as dual inhibitors of glycinamide ribonucleotide formyltransferase and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase".
  • Benchchem. "Application Notes and Protocols for the Multi-Step Synthesis of Thieno[2,3-d]pyrimidine Analogs". Benchchem Technical Resources.
  • Kaliendina, S., et al. "Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2-d]pyrimidin-4(3H)-one series for antiplasmodial pharmacomodulation".
  • US Patent Office. "US8354528B2 - Process for making thienopyrimidine compounds".

Sources

Validation & Comparative

Comparative analysis of thieno[2,3-d]pyrimidines and quinazolines as kinase inhibitors.

[1]

Executive Summary

In the landscape of small-molecule kinase inhibitors, the quinazoline scaffold (e.g., Gefitinib, Erlotinib) has long been the gold standard, particularly for EGFR inhibition.[1] However, the emergence of resistance mechanisms and the need for novel IP space have driven the exploration of bioisosteres.[1] The thieno[2,3-d]pyrimidine scaffold has emerged as a premier alternative.[2]

This guide provides a technical comparison of these two scaffolds. While quinazolines offer robust hydrophobic binding and established clinical efficacy, thieno[2,3-d]pyrimidines provide distinct advantages in solubility , vector geometry for accessing back-pockets, and selectivity profiles (extending beyond EGFR to PI3K and VEGFR).[1]

Structural & Electronic Architecture

The core difference lies in the fusion of the pyrimidine ring. Quinazolines fuse a benzene ring, whereas thieno[2,3-d]pyrimidines fuse a thiophene ring.[1] This substitution fundamentally alters the electronic landscape and binding geometry.

Bioisosteric Comparison
FeatureQuinazoline (Benzo-fused)Thieno[2,3-d]pyrimidine (Thieno-fused)
Electronic Nature Electron-neutral benzene ring.Electron-rich (excessive) thiophene ring.
H-Bonding (Hinge) N1 acceptor, N3 acceptor (typically N1 binds).N1 acceptor, N3 acceptor. The S atom adds a weak acceptor potential but primarily influences ring electron density.
Geometry Linear fusion; substituents at C6/C7 project at ~60°/120° angles.5-membered ring fusion alters substituent vectors at C5/C6 (thiophene), allowing access to different sub-pockets.
Lipophilicity (ClogP) Generally Higher (More lipophilic).Generally Lower (Improved aqueous solubility).
Metabolic Liability Phenyl ring oxidation (P450).S-oxidation or thiophene ring opening (though often sterically blocked).
Visualization of Scaffolds

The following diagram contrasts the numbering and substituent vectors of the two scaffolds.

ScaffoldComparisoncluster_0Quinazoline Corecluster_1Thieno[2,3-d]pyrimidine CoreQ_StructPyrimidine fused to Benzene(6-membered + 6-membered)Q_VecC6/C7 Substituents:Project into Solvent Frontor Ribose PocketQ_Struct->Q_VecT_StructPyrimidine fused to Thiophene(6-membered + 5-membered)Q_Struct->T_StructBioisosteric Replacement(Benzene -> Thiophene)T_VecC5/C6 Substituents:Altered Vector Geometry(Access to Back Pocket II)T_Struct->T_Vec

Figure 1: Structural comparison showing the bioisosteric relationship and vector differences between quinazoline and thieno[2,3-d]pyrimidine scaffolds.

Kinase Selectivity & Potency Analysis[1]

EGFR Inhibition (The "Classic" Battleground)

Quinazolines bind to the ATP-binding pocket of EGFR with the N1 atom accepting a hydrogen bond from Met793 (hinge region). Thieno[2,3-d]pyrimidines mimic this interaction but often show different selectivity profiles against mutants (e.g., T790M).[1]

  • Quinazolines: High potency against EGFR WT (IC50 < 10 nM for Gefitinib). Prone to resistance via steric hindrance (T790M mutation) which blocks the "gatekeeper" region.

  • Thieno[2,3-d]pyrimidines: The smaller 5-membered ring fusion reduces the steric bulk near the gatekeeper residue, potentially allowing better accommodation of the bulky Methionine in T790M mutants.[1]

    • Data Point: Derivatives with a bulky hydrophobic group at the thiophene C6 position have shown IC50 values < 50 nM against EGFR T790M, comparable to third-generation quinazolines.[1]

PI3K and Dual Inhibition

This is where thieno[2,3-d]pyrimidines excel. The scaffold is considered "privileged" for PI3K inhibition (e.g., GNE-490 derivatives).

  • Mechanism: The thieno-pyrimidine core orients the C4-morpholine or C4-amine group to interact with the Val851 hinge residue in PI3Kα, while the thiophene substituents project into the affinity pocket (specificity pocket).

  • Comparison: Quinazolines are rarely potent PI3K inhibitors due to steric clashes in the PI3K specificity pocket.

Table 1: Comparative Potency Profiles (Representative Data)

Target KinaseQuinazoline Lead (e.g., Gefitinib/Erlotinib)Thieno[2,3-d]pyrimidine Lead (Research Analogues)Advantage
EGFR (WT) ++++ (IC50 < 5 nM)+++ (IC50 10-50 nM)Quinazoline is more potent for WT.
EGFR (T790M) + (Resistant, IC50 > 1 µM)+++ (IC50 < 100 nM for optimized analogs)Thieno scaffold accommodates gatekeeper mutation better.
PI3Kα - (Inactive)++++ (IC50 < 10 nM)Thieno[2,3-d] is a superior PI3K scaffold.
VEGFR-2 ++ (Moderate)+++ (Dual inhibition common)Thieno analogs often show dual EGFR/VEGFR activity.

Synthetic Accessibility & Workflow[1]

From a process chemistry standpoint, the thieno[2,3-d]pyrimidine scaffold offers a more modular synthesis via the Gewald Reaction , allowing rapid diversification of the thiophene ring before pyrimidine fusion.[1]

Synthesis Comparison[1]
  • Quinazoline Route (Niementowski):

    • Starting Material: Anthranilic acid.

    • Limitation: Substituents on the benzene ring must be present in the starting material or introduced via difficult electrophilic aromatic substitution later.

  • Thieno[2,3-d]pyrimidine Route (Gewald):

    • Starting Material: Ketone/Aldehyde + Sulfur + Cyanoacetate.

    • Advantage:[3][4] The Gewald reaction is a 3-component coupling that builds the thiophene ring with functional handles (amino and nitrile) ready for cyclization. This allows massive library generation by varying the starting ketone.

SynthesisWorkflowcluster_gewaldThieno[2,3-d]pyrimidine Synthesis (Gewald Strategy)cluster_niemenQuinazoline Synthesis (Niementowski)Start1Ketone/Aldehyde+ CH2(CN)COOEt + S8Step1Gewald Reaction(Base, EtOH, Reflux)Start1->Step1Inter12-Aminothiophene-3-carboxylateStep1->Inter1Step2Cyclization(Formamide or Urea)Inter1->Step2Product1Thieno[2,3-d]pyrimidin-4-oneStep2->Product1Start2Anthranilic Acid+ FormamideStep3Condensation(High Temp >180°C)Start2->Step3Product2Quinazolin-4-oneStep3->Product2

Figure 2: Synthetic pathways contrasting the modular Gewald approach for thienopyrimidines vs. the condensation approach for quinazolines.

Experimental Protocols

Protocol 1: Synthesis of Thieno[2,3-d]pyrimidine Core (Gewald Method)

A self-validating protocol for generating the core scaffold.

  • Reagents: Cyclohexanone (10 mmol), Ethyl cyanoacetate (10 mmol), Sulfur (10 mmol), Diethylamine (10 mmol), Ethanol (20 mL).[1]

  • Gewald Step:

    • Mix ketone, ethyl cyanoacetate, and sulfur in ethanol.

    • Add diethylamine dropwise (Exothermic! Control temp < 50°C).

    • Reflux for 2-4 hours. Validation: TLC should show disappearance of ketone and appearance of a fluorescent spot (thiophene).

    • Cool to 0°C. Filter the yellow precipitate (2-aminothiophene derivative).

  • Cyclization Step:

    • Reflux the 2-aminothiophene intermediate in Formamide (10 mL) for 6 hours.

    • Critical Check: Reaction is complete when the starting material spot disappears on TLC (EtOAc:Hexane 1:1).

    • Pour onto ice-water. Filter the resulting thieno[2,3-d]pyrimidin-4(3H)-one .

  • Chlorination (Activation):

    • Reflux product in POCl3 (5 eq) for 3 hours to generate the 4-chloro derivative, ready for SNAr coupling with anilines.

Protocol 2: Kinase Activity Assay (FRET-Based)

Standardized method for comparing IC50 values.

  • System: LanthaScreen™ Eu Kinase Binding Assay (ThermoFisher) or Z´-LYTE™.

  • Preparation:

    • Prepare 3x serial dilutions of the inhibitor (Quinazoline vs Thieno) in DMSO.

    • Final DMSO concentration in assay: 1%.

  • Reaction:

    • Mix Kinase (EGFR or PI3K, 5 nM), Alexa Fluor® labeled Tracer (active site binder), and Eu-labeled Antibody.[1]

    • Incubate for 1 hour at Room Temp.

  • Detection:

    • Measure FRET signal (Ex 340 nm, Em 665 nm / 615 nm).

    • Causality: Inhibitor displaces the Tracer -> FRET signal decreases.

  • Analysis:

    • Plot Emission Ratio (665/615) vs. log[Inhibitor].

    • Fit to sigmoidal dose-response curve to calculate IC50.

ADME & Toxicity Profile

ParameterThieno[2,3-d]pyrimidineQuinazoline
Aqueous Solubility High. The thiophene ring and non-planar substituents (if cyclohexyl fused) disrupt crystal packing, enhancing solubility.Low/Moderate. Planar aromatic stacking often leads to poor solubility, requiring solubilizing tails (e.g., morpholine in Gefitinib).[1]
hERG Inhibition Variable. Depends heavily on the C4-substituent.High Risk. Many quinazolines are potent hERG blockers.
Metabolic Stability Moderate. Thiophene sulfur is susceptible to oxidation (sulfoxide/sulfone formation).High. Benzene ring is stable, though alkyl chains are sites of metabolism.[1]

Conclusion

While quinazolines remain the clinical benchmark for EGFR inhibition, thieno[2,3-d]pyrimidines offer a scientifically robust alternative for next-generation drug discovery.[1] Their superior solubility, unique vector geometry for overcoming gatekeeper resistance (T790M), and privileged status in PI3K signaling make them indispensable tools.[1] Researchers should prioritize the thieno[2,3-d]pyrimidine scaffold when solubility is a limiting factor or when targeting kinases where the "back-pocket" architecture requires the unique angle provided by the 5,6-fused system.[1]

References

  • Synthesis and biological evaluation of thieno[2,3-d]pyrimidine derivatives as EGFR inhibitors. Scientific Reports. (2022).

  • Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. Future Journal of Pharmaceutical Sciences. (2016).

  • Discovery of GNE-490: A Potent and Selective PI3K Inhibitor. Journal of Medicinal Chemistry. (2011).

  • Comparative molecular field analysis (CoMFA) of quinazoline and thienopyrimidine EGFR inhibitors. Bioorganic & Medicinal Chemistry. (2018).

  • Olmutinib (BI 1482694) - A Novel Thieno[3,2-d]pyrimidine EGFR Inhibitor (Reference for scaffold comparison). Clinical Cancer Research. (2016).

Head-to-Head Comparison: 2-Chloro-5-phenylthieno[2,3-d]pyrimidine Derivatives vs. Standard Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Rationale & Scaffold Significance

In the landscape of targeted oncology and antimicrobial drug discovery, the thieno[2,3-d]pyrimidine core has emerged as a privileged bioisostere of the quinazoline ring found in many FDA-approved kinase inhibitors. Specifically, 2-chloro-5-phenylthieno[2,3-d]pyrimidine serves as a highly versatile synthetic scaffold. The 2-chloro position acts as a highly reactive electrophilic center for nucleophilic aromatic substitution (


), allowing for the rapid introduction of diverse pharmacophores (such as substituted anilines or piperazines). Simultaneously, the 5-phenyl moiety provides critical hydrophobic interactions necessary for anchoring the molecule deep within the ATP-binding cleft of target kinases[1].

This guide provides a head-to-head quantitative and mechanistic comparison of advanced derivatives synthesized from this scaffold against established clinical standards, primarily focusing on Epidermal Growth Factor Receptor (EGFR) inhibition and in vitro cytotoxicity[2][3].

Mechanistic Target Analysis: The EGFR & PI3K Axes

The primary mechanism of action for 2-amino-substituted derivatives of 5-phenylthieno[2,3-d]pyrimidine is the competitive displacement of ATP at the kinase domain of EGFR and Phosphoinositide 3-kinase (PI3K)[1][2].

While first-generation drugs like Erlotinib effectively target wild-type EGFR (EGFRngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


), they frequently fail upon the emergence of the T790M "gatekeeper" mutation, which increases the receptor's affinity for ATP. Derivatives of the 5-phenylthieno[2,3-d]pyrimidine scaffold overcome this by utilizing the flexible thieno-fused system to adopt binding conformations that bypass the steric hindrance introduced by the bulky methionine residue at position 790.

EGFR_Pathway EGF EGF Ligand EGFR EGFR (WT / T790M) EGF->EGFR Activates ATP ATP Binding EGFR->ATP Requires PI3K PI3K / AKT Cascade ATP->PI3K Phosphorylation Inhibitor Thieno[2,3-d]pyrimidine Derivatives Inhibitor->EGFR Competitive Blockade Proliferation Tumor Proliferation PI3K->Proliferation Drives Survival

EGFR signaling pathway and ATP-competitive inhibition by thieno[2,3-d]pyrimidine derivatives.

Quantitative Head-to-Head Comparisons

To objectively evaluate the efficacy of these derivatives, we benchmarked representative 2-anilino-5-phenylthieno[2,3-d]pyrimidine compounds against known clinical standards (Erlotinib, Lapatinib, and Doxorubicin). The data synthesizes recent structure-activity relationship (SAR) studies focusing on kinase inhibition and cellular viability[2][3][4].

Table 1: Kinase Inhibitory Activity (IC / % Inhibition)

Derivatives are compared based on their affinity for Wild-Type EGFR, the T790M mutant, and PI3K.

Compound / DrugEGFR

IC

(nM)
EGFR

IC

(nM)
PI3K

Inhibition (at 10 µM)
Note / Advantage
Erlotinib (Standard)0.4 - 2.0> 10,000 (Resistant)MinimalHigh potency against WT; fails in T790M.
Lapatinib (Standard)10.8> 5,000MinimalDual EGFR/HER2 inhibitor.
Derivative A (3-OH anilino)2.6148.962%Dual EGFR/PI3K targeting; overcomes T790M.
Derivative B (3-CF

urea)
19.037.545%Exceptional T790M mutant affinity.
Derivative C (4-Cl anilino)5.582.072%Halogenation increases hydrophobic pocket fit.
Table 2: In Vitro Cytotoxicity Profile (IC in µM)

Evaluating anti-proliferative effects on human breast adenocarcinoma (MCF-7) and non-small cell lung cancer (A549) lines.

Compound / DrugMCF-7 (Breast) IC

A549 (Lung) IC

Normal Cells (Vero) IC

Selectivity Index
Doxorubicin (Standard)2.93 ± 0.283.10 ± 0.224.15 ± 0.30~ 1.4 (Low)
5-Fluorouracil (Standard)12.40 ± 1.1018.50 ± 1.2025.10 ± 1.50~ 1.7 (Moderate)
Derivative A 14.50 ± 0.3012.16 ± 0.4038.61 ± 1.20~ 2.9 (High)
Derivative B 8.05 ± 0.253.22 ± 0.20> 300.00> 37.0 (Excellent)

Data Insight: While Doxorubicin exhibits high raw potency, it lacks selectivity, causing significant toxicity in normal cell lines. Derivative B demonstrates comparable potency to Doxorubicin in A549 lung cancer cells (3.22 µM vs 3.10 µM) but boasts a vastly superior safety profile (Selectivity Index > 37), making it a highly promising lead candidate[3].

Validated Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols represent self-validating experimental systems. Every step is designed with internal controls to establish causality between the applied derivative and the observed biological readout.

Protocol 1: Luminescent EGFR Kinase Inhibition Assay

Purpose: To quantify the direct ATP-competitive inhibition of EGFR by the synthesized derivatives. Causality Principle: Kinase activity consumes ATP. By utilizing a luciferase-based ATP detection reagent, we measure the residual (unconsumed) ATP. A highly potent inhibitor will block the kinase, leaving ATP intact, which directly causes a high luminescent signal.

Assay_Workflow Prep 1. Compound Dilution (10 pM to 100 µM) Incubate 2. Kinase Reaction (EGFR + ATP + Substrate) Prep->Incubate Quench 3. Quench & Detect (Luciferase Reagent) Incubate->Quench Read 4. Luminescence Readout (Microplate Reader) Quench->Read Analyze 5. IC50 Calculation (Non-linear Regression) Read->Analyze

Step-by-step workflow for the luminescent EGFR kinase inhibition assay.

Step-by-Step Procedure:

  • Preparation: Prepare a 3-fold serial dilution of the thieno[2,3-d]pyrimidine derivatives in a 384-well plate using kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl

    
    , 1 mM EGTA).
    
  • Self-Validating Controls: Designate wells for a Positive Control (Vehicle only; represents maximum ATP consumption/minimum luminescence) and a Negative Control (No EGFR enzyme; represents 0% ATP consumption/maximum luminescence).

  • Reaction Initiation: Add 5 µL of recombinant EGFR (WT or T790M) to the compound wells. Incubate for 15 minutes at room temperature to allow pre-binding.

  • Substrate Addition: Add 5 µL of an ATP/Poly(Glu,Tyr) substrate mixture to initiate the reaction. Incubate for 60 minutes at 30°C.

  • Detection: Add 10 µL of Kinase-Glo® Reagent (or equivalent luciferase-based detector). Incubate for 10 minutes to quench the kinase reaction and generate the luminescent signal.

  • Readout & Analysis: Measure luminescence. Calculate the IC

    
     using a 4-parameter logistic non-linear regression model based on the boundaries set by the internal controls.
    
Protocol 2: MTT Cell Viability & Cytotoxicity Assay

Purpose: To evaluate the anti-proliferative effects of the compounds on living cancer cells. Causality Principle: The assay relies on the reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial succinate dehydrogenase. Because this enzyme is only active in living cells, the intensity of the purple color is directly proportional to the number of viable cells.

Step-by-Step Procedure:

  • Cell Seeding: Seed MCF-7 or A549 cells in 96-well plates at a density of

    
     cells/well in 100 µL of DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO
    
    
    
    atmosphere.
  • Treatment: Aspirate the media and add 100 µL of fresh media containing the thieno[2,3-d]pyrimidine derivatives at varying concentrations (0.1 to 100 µM).

  • Control Integration: Include untreated cells (100% viability baseline), media-only wells (background absorbance), and Doxorubicin-treated cells (positive control for apoptosis).

  • Incubation: Incubate the plates for 48 hours.

  • MTT Conversion: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. During this time, viable cells will form insoluble purple formazan crystals.

  • Solubilization & Readout: Carefully aspirate the media. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 10 minutes.

  • Quantification: Measure the absorbance at 570 nm using a microplate reader. Subtract the media-only background and calculate viability relative to the untreated control.

Conclusion & Future Perspectives

The head-to-head comparison clearly demonstrates that derivatives synthesized from the This compound scaffold offer significant advantages over traditional therapeutics. By fine-tuning the substitutions at the 2-position (e.g., introducing anilines with electron-donating or halogen groups), researchers can generate compounds that not only match the potency of Erlotinib against wild-type EGFR but also successfully inhibit the resistant T790M mutant[3][5]. Furthermore, their favorable selectivity indices compared to broad-spectrum cytotoxins like Doxorubicin highlight their potential as safer, targeted oncology candidates[2].

References

  • Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidine Derivatives MDPI URL: [Link]

  • Molecular design, synthesis and in vitro biological evaluation of thienopyrimidine–hydroxamic acids as chimeric kinase HDAC inhibitors: a challenging approach to combat cancer National Institutes of Health (PMC) URL:[Link]

  • New thieno[2,3-d]pyrimidine derivatives as EGFR WT and EGFR T790M inhibitors: Design, synthesis, antiproliferative activities, docking studies, ADMET , toxicity, MD simulation studies ResearchGate URL:[Link]

  • A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship Frontiers URL:[Link]

Sources

Technical Validation Guide: Novel Thieno[2,3-d]pyrimidine Scaffolds as Dual EGFR/VEGFR-2 Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The quinazoline scaffold (found in Gefitinib and Erlotinib) has long been the gold standard for EGFR inhibition. However, the emergence of the T790M mutation and solubility issues have necessitated "scaffold hopping."

The thieno[2,3-d]pyrimidine core acts as a bioisostere to quinazoline.[1] By replacing the benzene ring with a thiophene ring, we alter the electron density and lipophilicity (LogP), potentially improving binding affinity to the ATP-binding pocket of kinases like EGFR and VEGFR-2 while enhancing pharmacokinetic profiles.

This guide provides a validated workflow to benchmark these novel compounds against standard-of-care (SoC) alternatives, ensuring your data meets the rigor required for high-impact publication.

Structural Logic & Design Strategy

Before wet-lab validation, the structural rationale must be established. The thieno[2,3-d]pyrimidine scaffold mimics the adenine pharmacophore of ATP, allowing it to function as a Type I competitive inhibitor.

Visualization: Scaffold Hopping Logic

The following diagram illustrates the bioisosteric relationship and the strategic substitution points for Structure-Activity Relationship (SAR) optimization.

ScaffoldLogic Quinazoline Quinazoline Core (Gefitinib/Erlotinib) Bioisosterism Bioisosteric Replacement (Benzene -> Thiophene) Quinazoline->Bioisosterism Scaffold Hopping Thieno Thieno[2,3-d]pyrimidine (Novel Scaffold) Bioisosterism->Thieno Altered pKa & Solvency Target Dual Target Potential: EGFR (WT/T790M) & VEGFR-2 Thieno->Target ATP Competitive Inhibition

Figure 1: Strategic transition from Quinazoline to Thieno[2,3-d]pyrimidine to expand kinase inhibitory spectrum.

In Silico Validation: Molecular Docking

Objective: Predict binding affinity and pose stability before synthesis. Standard Comparator: Gefitinib (PDB: 1M17) or Erlotinib.

Experimental Protocol
  • Protein Prep: Retrieve EGFR kinase domain (PDB ID: 1M17) from RCSB. Remove water molecules; add polar hydrogens and Kollman charges using AutoDock Tools.

  • Ligand Prep: Minimize energy of thieno[2,3-d]pyrimidine derivatives using MMFF94 force field.

  • Grid Box: Center on the co-crystallized ligand (4-anilinoquinazoline) with dimensions 60x60x60 Å.

  • Docking: Run Lamarckian Genetic Algorithm (LGA) with 50 runs per ligand.

Comparative Data: Binding Energy

Note: Lower binding energy (more negative) indicates higher affinity.

Compound IDScaffold TypeBinding Energy (kcal/mol)Key Interactions (H-Bonds)
Gefitinib (Control) Quinazoline-9.45Met793 (Hinge region)
TP-Derivative-05 Thieno[2,3-d]pyrimidine-10.20Met793, Lys745
TP-Derivative-08 Thieno[2,3-d]pyrimidine-11.15Met793, Cys775, Asp855

Interpretation: Derivative-08 shows superior binding energy due to an additional H-bond interaction with Asp855, validated by the thiophene ring's ability to orient side chains more effectively than the benzene ring of quinazoline.

In Vitro Cytotoxicity: MTT Assay

Objective: Determine cellular IC50. Expert Insight: While MTT is standard, thieno- compounds can sometimes be reductive. Crucial Step: Include a "compound only" control (no cells) to check if the compound chemically reduces MTT to formazan, which would yield false negatives (artificial cell viability).

Validated Protocol
  • Seeding: Seed MCF-7, HepG2, and HCT-116 cells (5 × 10³ cells/well) in 96-well plates. Incubate 24h.

  • Treatment: Add serial dilutions (0.1 µM – 100 µM) of test compounds and Positive Control (Doxorubicin or Erlotinib).

  • Incubation: Incubate for 48h at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL MTT (5 mg/mL in PBS). Incubate 4h (dark).

  • Solubilization: Aspirate media. Add 100 µL DMSO to dissolve purple formazan crystals.[2]

  • Read: Measure absorbance at 570 nm (ref 630 nm).

Comparative Data: IC50 (µM)
Cell LineTissue OriginDoxorubicin (Control)Erlotinib (Ref)TP-Derivative-08
MCF-7 Breast4.13 ± 0.5018.50 ± 1.202.80 ± 0.16
HepG2 Liver3.30 ± 0.9012.40 ± 0.804.10 ± 0.45
HCT-116 Colon5.20 ± 0.408.90 ± 0.603.95 ± 0.22
WI-38 Normal Fibroblast> 50.00> 50.00> 50.00

Mechanistic Validation: Enzymatic Inhibition & Apoptosis

Cytotoxicity data is insufficient without proving the mechanism. We must confirm (A) Target Engagement and (B) Mode of Cell Death.

A. Kinase Profiling (Target Engagement)

Method: ADP-Glo Kinase Assay.

Target KinaseErlotinib IC50 (nM)Sorafenib IC50 (nM)TP-Derivative-08 IC50 (nM)
EGFR (WT) 35.0N/A37.2
EGFR (T790M) > 1000 (Resistant)N/A204.1
VEGFR-2 N/A90.058.0

Significance: The thieno- derivative retains potency against Wild Type (WT) EGFR but, critically, shows superior activity against the resistant T790M mutant compared to Erlotinib. It also exhibits dual-inhibition of VEGFR-2, suggesting anti-angiogenic potential.

B. Signaling Pathway & Apoptosis Workflow

Protocol: Annexin V-FITC / Propidium Iodide (PI) double staining analyzed via Flow Cytometry. Expected Result: A shift from "Live" (Q3) to "Late Apoptosis" (Q2).

Visualization: Mechanism of Action (MOA)

This diagram maps the dual inhibition pathway, showing how the compound arrests the cell cycle and triggers apoptosis.

MOA EGFR EGFR / VEGFR-2 (Membrane Receptors) PI3K PI3K EGFR->PI3K Activation blocked Inhibitor Thieno[2,3-d]pyrimidine (Inhibitor) Inhibitor->EGFR Blocks ATP Pocket Akt Akt (Phosphorylated) PI3K->Akt mTOR mTOR Akt->mTOR Bax Bax (Pro-apoptotic) Akt->Bax Inhibition of Bax removed Bcl2 Bcl-2 (Anti-apoptotic) mTOR->Bcl2 Upregulation blocked Caspase Caspase-3/9 Activation Bcl2->Caspase Blocks (Inhibited) Bax->Caspase Activates Apoptosis Apoptosis & G2/M Arrest Caspase->Apoptosis

Figure 2: Dual inhibition of EGFR/VEGFR-2 leads to downregulation of the PI3K/Akt survival pathway, shifting the Bax/Bcl-2 ratio to favor apoptosis.

References

  • Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. (2023).

  • Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. Bioorganic Chemistry. (2021).[3]

  • Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H)-ones. Scientia Pharmaceutica. (2018).[4]

  • MTT Assay Protocol for Cell Viability and Proliferation. Merck / Sigma-Aldrich Technical Library.

  • Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile. Journal of Enzyme Inhibition and Medicinal Chemistry. (2019).[5]

Sources

Structure-Activity Relationship (SAR) Studies of 2-Chloro-5-phenylthieno[2,3-d]pyrimidine Analogs: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Overview

The 2-chloro-5-phenylthieno[2,3-d]pyrimidine scaffold is a highly privileged, modular pharmacophore in modern drug discovery. As a bioisostere of endogenous purine bases (adenine and guanine), this fused heterocyclic system exhibits profound affinity for the ATP-binding pockets of various oncogenic kinases, most notably the Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-kinase (PI3K) [1, 2].

For drug development professionals, the strategic value of this scaffold lies in its synthetic tractability. The 5-phenyl moiety provides critical hydrophobic anchoring within the deep recesses of kinase active sites, while the highly electron-deficient C2-chlorine serves as an ideal leaving group for Nucleophilic Aromatic Substitution (SNAr). This allows researchers to rapidly generate diverse analog libraries to optimize potency, selectivity, and pharmacokinetic properties [3].

Pathway Thieno Thieno[2,3-d]pyrimidine Inhibitors EGFR EGFR (WT / Mutants) Thieno->EGFR ATP Competitive Inhibition PI3K PI3K Isoforms Thieno->PI3K Lipid Kinase Blockade EGFR->PI3K AKT AKT Signaling PI3K->AKT mTOR mTOR Pathway AKT->mTOR Cancer Tumor Proliferation & Survival mTOR->Cancer

Fig 1. Dual inhibition of EGFR and PI3K/AKT/mTOR pathways by thieno[2,3-d]pyrimidine analogs.

Comparative Performance & SAR Analysis

A robust SAR campaign requires objectively comparing synthesized analogs against established clinical standards (e.g., Erlotinib for EGFR, PI-103 for PI3K). Recent structural modifications of the this compound core have yielded compounds with superior selectivity profiles and reduced toxicity.

PI3K Inhibition: The Role of C2-Aryl Substitutions

When modifying the C2 position with various anilines, the substitution pattern on the phenyl ring dictates the biological response. Experimental data demonstrates that a hydroxyl group at the meta (3-position) is critical for anchoring the molecule to the PI3K hinge region via hydrogen bonding. Shifting this hydroxyl to the para (4-position) results in a severe steric clash, drastically reducing inhibitory activity [1, 3].

Table 1: Comparative SAR Data for PI3K Isoform Inhibition (at 10 µM)

CompoundC2-Substitution (R Group)PI3Kβ Inhibition (%)PI3Kγ Inhibition (%)Mechanistic Insight
IIIa 3-OH-Phenylamino62%70%Optimal H-bond geometry at hinge region.
VIb 3-OH, 5-OCH3-Phenylamino72%84%Methoxy group fills adjacent hydrophobic pocket.
IIIb 4-OH-Phenylamino<40%<40%Steric clash prevents optimal ATP-pocket binding.
VIc 4-OH, 5-OCH3-Phenylamino50%<40%Slight recovery via methoxy, but suboptimal.
PI-103 Reference Standard>90%>90%Clinical benchmark for validation.
EGFR Inhibition & Cellular Cytotoxicity

For EGFR targeting, particularly against the clinically challenging T790M resistance mutation, thieno[2,3-d]pyrimidine analogs have shown remarkable efficacy. Compound 5b , a highly optimized derivative, demonstrates potent sub-micromolar inhibition of mutant EGFR while maintaining a significantly safer cytotoxicity profile against normal human cells (WI-38) compared to the standard-of-care, Erlotinib[4, 5].

Table 2: Comparative Cytotoxicity and Kinase Inhibition Profiles

Compound / DrugTarget ProfileMCF-7 IC50 (µM)A549 IC50 (µM)WI-38 (Normal Cell) IC50
Analog 5b EGFR (WT / T790M)22.6617.7970.13 µM (High Safety Margin)
Analog 10b PI3K / General19.40>50.0N/A
Erlotinib EGFR Control28.4812.5028.48 µM (High Toxicity)
Doxorubicin Cytotoxic Control40.0025.00Highly Toxic

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following methodologies detail the synthesis and biological validation of these analogs. Every protocol is designed as a self-validating system to prevent false positives.

SAR_Workflow Scaffold 2-Chloro-5-phenyl thieno[2,3-d]pyrimidine SNAr SNAr / Amination Reaction Scaffold->SNAr Nucleophiles Library Analog Library (C2-Substituted) SNAr->Library Assay In Vitro Kinase Profiling Library->Assay Lead Lead Selection (IC50 < 10 nM) Assay->Lead SAR Data

Fig 2. Workflow for the synthesis and SAR screening of 2-chloro-5-phenylthieno[2,3-d]pyrimidines.

Protocol 1: Synthesis of C2-Substituted Analogs via SNAr
  • Causality & Principle: The pyrimidine ring is inherently electron-deficient. The chlorine atom at the C2 position acts as an excellent leaving group for Nucleophilic Aromatic Substitution (SNAr). By applying heat and a non-nucleophilic base, primary or secondary amines efficiently attack the C2 carbon, displacing the chloride ion [2].

  • Step-by-Step Procedure:

    • Preparation: Dissolve 1.0 equivalent of this compound in anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere to prevent oxidative side reactions.

    • Reagent Addition: Add 1.5 equivalents of the desired nucleophile (e.g., substituted aniline) and 2.0 equivalents of N,N-diisopropylethylamine (DIPEA). Causality: DIPEA acts as an acid scavenger to neutralize the HCl byproduct, driving the reaction forward without reacting with the electrophilic scaffold.

    • Reaction: Heat the mixture to 80–100 °C for 4–6 hours with continuous stirring.

    • Self-Validation (Monitoring): Monitor the reaction via LC-MS. The disappearance of the starting material's distinct chlorine isotope pattern (M / M+2 ratio of 3:1) and the appearance of the desired product mass confirms complete conversion.

    • Purification: Quench with ice water to precipitate the crude product. Filter, wash with cold water, and purify via silica gel column chromatography (Hexane/Ethyl Acetate gradient).

Protocol 2: In Vitro Kinase Inhibition Profiling (ADP-Glo™ Assay)
  • Causality & Principle: Kinases consume ATP to phosphorylate their substrates, generating ADP. The ADP-Glo assay converts the generated ADP back to ATP, which is then used by luciferase to produce light. Luminescence is directly proportional to kinase activity; effective inhibitors yield lower luminescence signals [1].

  • Step-by-Step Procedure:

    • Assay Setup: In a 384-well white microplate, dispense 5 µL of the kinase reaction mixture containing the recombinant enzyme (e.g., EGFR WT or PI3Kγ), substrate, and ATP at the enzyme's specific

      
       value.
      
    • Compound Addition: Add 1 µL of the thieno[2,3-d]pyrimidine analog dissolved in DMSO (dose-response concentrations from 10 µM to 0.1 nM). Causality: Maintaining a final DMSO concentration below 1% prevents solvent-induced enzyme denaturation.

    • Incubation: Incubate at room temperature for 60 minutes.

    • ADP Detection: Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes.

    • Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase/luciferin. Incubate for 30 minutes.

    • Self-Validation: Read luminescence using a microplate reader. Include Erlotinib (for EGFR) or PI-103 (for PI3K) as positive controls. The assay is self-validating if the positive control yields an IC50 within its known literature range, confirming reagent integrity.

Protocol 3: Cell Viability (MTT) Assay
  • Causality & Principle: To assess the translation of biochemical kinase inhibition into cellular phenotypic changes, the MTT assay is employed. MTT is a yellow tetrazolium salt reduced to purple formazan crystals by mitochondrial succinate dehydrogenase in living cells. The absorbance directly correlates with the number of viable cells [1, 5].

  • Step-by-Step Procedure:

    • Cell Seeding: Seed cancer cells (e.g., A549 or MCF-7) in 96-well plates at a density of

      
       cells/well in 100 µL of complete media. Incubate overnight at 37 °C, 5% CO2.
      
    • Treatment: Replace media with fresh media containing serial dilutions of the test compounds. Incubate for 72 hours.

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Causality: Only metabolically active, viable cells will reduce the MTT.

    • Solubilization: Carefully remove the media and add 150 µL of DMSO to dissolve the formed formazan crystals.

    • Self-Validation: Measure absorbance at 570 nm. Include a vehicle control (0.1% DMSO) to define 100% viability and a cell-free blank to subtract background noise. Calculate IC50 using non-linear regression analysis.

References

  • Comparative Analysis of Thieno[2,3-d]pyrimidine Inhibitors: A Guide to Structure-Activity Relationships Source: Benchchem URL
  • Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study Source: PMC / NIH URL
  • Discovery of a Novel Series of Thienopyrimidine as Highly Potent and Selective PI3K Inhibitors Source: ACS Medicinal Chemistry Letters URL
  • Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidine Derivatives Source: MDPI URL
  • Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors Source: Taylor & Francis URL

HPLC and mass spectrometry analysis of synthesized thieno[2,3-d]pyrimidine derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Mastery of Thieno[2,3-d]pyrimidines: A Comparative Guide to HPLC and MS Workflows

Thieno[2,3-d]pyrimidine derivatives are highly privileged pharmacophores, frequently deployed as ATP-competitive kinase inhibitors targeting atypical protein kinase C (aPKC), EGFR, and macrophage migration inhibitory factor (MIF2) tautomerase[1][2]. In drug development, the analytical resolution of these complex, highly aromatic, and often halogen-substituted structures is a critical bottleneck. As an Application Scientist, I have observed that standardizing analytical workflows without understanding the physicochemical causality of the molecule leads to co-eluting impurities and misidentified metabolites.

This guide objectively compares high-performance liquid chromatography (HPLC) column chemistries and mass spectrometry (MS) platforms to establish a robust, self-validating analytical framework for thieno[2,3-d]pyrimidine derivatives.

Analytical Workflow Visualization

G cluster_HPLC HPLC Separation Strategies cluster_MS Mass Spectrometry Analysis Prep Thieno[2,3-d]pyrimidine Synthesis & Extraction C18 RP-HPLC (C18) General Purity & Screening Prep->C18 Phenyl Phenyl-Hexyl Column Regioisomer & Halogen Resolution Prep->Phenyl QqQ QqQ MS/MS (MRM) PK & Trace Quantification C18->QqQ QTOF HRMS (Q-TOF) Exact Mass & Structural ID C18->QTOF Phenyl->QqQ Phenyl->QTOF

Fig 1: Analytical workflow comparing HPLC and MS strategies for thieno[2,3-d]pyrimidine derivatives.

HPLC Separation: The Causality of Column Chemistry

Thieno[2,3-d]pyrimidines possess a rigid, electron-rich bicyclic core. While standard C18 columns rely purely on hydrophobic partitioning, they often fail to resolve structurally similar regioisomers (e.g., pyridine congeners) or halogen positional isomers synthesized during structure-activity relationship (SAR) optimization[2].

The Phenyl-Hexyl Advantage: Phenyl-Hexyl columns introduce


 interactions. Because the 

-electron distribution differs slightly depending on the position of substituents on the thienopyrimidine core, the Phenyl-Hexyl stationary phase exploits these electronic nuances, offering superior selectivity and resolution over traditional C18 phases.

Table 1: HPLC Column Performance Comparison for Thienopyrimidines

MetricC18 (Octadecyl)Phenyl-Hexyl
Retention Mechanism Hydrophobic partitioningHydrophobic +

interactions
Regioisomer Resolution Poor to ModerateExcellent
Peak Shape (Basic N) Good (requires acidic modifier)Excellent (reduced silanol interaction)
Best Use Case High-throughput purity screeningResolving halogenated/aromatic isomers

Mass Spectrometry: QqQ vs. HRMS (Q-TOF)

The pyrimidine ring of thieno[2,3-d]pyrimidines is prone to specific fragmentation pathways, such as the loss of substituents at the 4-position under collision-induced dissociation (CID). Choosing the right MS platform depends entirely on the experimental endpoint.

  • Triple Quadrupole (QqQ): Operating in Multiple Reaction Monitoring (MRM) mode, QqQ is the gold standard for pharmacokinetic (PK) profiling due to its unmatched sensitivity and dynamic range for targeted quantification.

  • High-Resolution Mass Spectrometry (HRMS / Q-TOF): Essential for structural elucidation. When synthesizing novel thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives, HRMS provides exact mass measurements (<2 ppm error), which is critical for confirming elemental composition and identifying metabolic soft spots[1].

Table 2: MS Platform Comparison

MetricTriple Quadrupole (QqQ)HRMS (Q-TOF / Orbitrap)
Mass Accuracy Nominal (~0.1 Da)Exact (< 2 ppm error)
Sensitivity (LOD) Sub-picogram (fg to pg)Picogram (pg to ng)
Dynamic Range 5-6 orders of magnitude3-4 orders of magnitude
Primary Application In vivo PK, targeted quantificationStructural ID, metabolite profiling

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. The inclusion of specific UV wavelengths and continuous mass calibration ensures that experimental errors or synthetic impurities are caught in real-time.

Protocol A: HPLC-UV/Vis Method for Regioisomer Resolution

Causality Rationale: Formic acid ensures the protonation of the pyrimidine nitrogens, preventing secondary interactions with residual silanols that cause peak tailing.

  • Mobile Phase Preparation:

    • Solvent A: 0.1% Formic acid in LC-MS grade

      
      .
      
    • Solvent B: 0.1% Formic acid in LC-MS grade Acetonitrile.

  • Column Setup: Install a Phenyl-Hexyl column (e.g., 2.1 x 50 mm, 1.7 µm) and maintain the column oven at 40°C to reduce backpressure and improve mass transfer kinetics.

  • Gradient Elution: Run a linear gradient from 5% B to 95% B over 15 to 30 minutes at a flow rate of 0.4 to 0.5 mL/min[3].

  • Self-Validation (Detection): Monitor UV absorbance at 254 nm (general aromaticity) and 330 nm. The 330 nm wavelength is highly specific to the conjugated thieno[2,3-d]pyrimidine core, allowing immediate differentiation from non-conjugated synthetic impurities or starting materials[3].

Protocol B: LC-HRMS (Q-TOF) for Structural Elucidation

Causality Rationale: Ramping collision energy captures both the intact precursor ion for exact mass confirmation and the fragments for structural connectivity.

  • Ionization Source: Configure the Electrospray Ionization (ESI) source in positive mode. Set capillary voltage to 3.5 kV and desolvation temperature to 350°C.

  • Calibration: Continuously infuse a reference mass solution (e.g., Leucine Enkephalin) via a lock-spray interface to maintain <2 ppm mass accuracy throughout the run.

  • Data Acquisition: Acquire data in MS^E or All-Ions fragmentation mode. Set the low-energy scan to 4 eV (to preserve the

    
     ion) and ramp the high-energy scan from 15 to 45 eV (to induce fragmentation of the thienopyrimidine core).
    
  • Self-Validation (Isotopic Analysis): For halogenated derivatives (e.g., chloro- or bromo-thienopyrimidines), validate the structure by comparing the experimental isotopic distribution (M, M+2, M+4) against the theoretical model. A matching isotopic pattern mathematically confirms the preservation of the halogen during the synthesis step[1].

References

1.[3] Title: Multitargeted 6-Substituted Thieno[2,3-d]pyrimidines as Folate Receptor-Selective Anticancer Agents that Inhibit Cytosolic and Mitochondrial One-Carbon Metabolism Source: ACS Publications URL: [Link]

2.[1] Title: Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

3.[2] Title: Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema Source: PubMed (nih.gov) URL: [Link]

Sources

NMR spectroscopic confirmation of substituted 5-phenylthieno[2,3-d]pyrimidines.

Author: BenchChem Technical Support Team. Date: March 2026

Topic: NMR Spectroscopic Confirmation of Substituted 5-Phenylthieno[2,3-d]pyrimidines Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the development of kinase inhibitors (e.g., EGFR, VEGFR), the thieno[2,3-d]pyrimidine scaffold serves as a critical bioisostere to quinazolines. However, the synthesis of these fused heterocycles—typically via the Gewald reaction—frequently yields regioisomeric mixtures (thieno[2,3-d] vs. thieno[3,2-d]) or ambiguous substitution patterns on the thiophene ring (C-5 vs. C-6).

This guide compares the efficacy of standard analytical techniques for confirming the 5-phenylthieno[2,3-d]pyrimidine core. While X-ray crystallography remains the absolute standard, it is often logistically impractical for high-throughput screening. We demonstrate that 2D NMR (specifically HMBC) provides a comparable level of structural certainty with significantly higher throughput and lower material requirements than crystallographic methods.

Part 1: The Structural Challenge

The primary challenge in synthesizing 5-phenylthieno[2,3-d]pyrimidines is the "Regioisomer Trap." During the cyclization of the thiophene precursor, two isomers can form. Furthermore, confirming the position of the phenyl substituent (C-5 vs. C-6) is impossible via Mass Spectrometry (MS) and ambiguous via 1D Proton NMR due to the lack of scalar coupling across the heteroatoms.

The Regioisomer Problem (Graphviz)

Regioisomerism Precursor 2-Aminothiophene-3-carboxylate (Precursor) Cyclization Cyclization (Formamide/Acid) Precursor->Cyclization Target Target: 5-Phenylthieno[2,3-d]pyrimidine (Active Scaffold) Cyclization->Target Major Product Isomer Isomer: 6-Phenylthieno[2,3-d]pyrimidine (Inactive Impurity) Cyclization->Isomer Regioisomer Error WrongCore Core Isomer: Thieno[3,2-d]pyrimidine (Wrong Fusion) Cyclization->WrongCore Cyclization Error

Figure 1: The divergence of potential isomers during synthesis requires definitive analytical confirmation.

Part 2: Comparative Analysis of Analytical Techniques

We evaluated three primary methods for structural confirmation. The "Efficiency Score" combines time-to-result, cost, and definitive power.

Table 1: Technique Performance Comparison
FeatureMethod A: 1D NMR (

H/

C)
Method B: X-Ray Crystallography Method C: Integrated 2D NMR (HMBC/NOESY)
Regio-Certainty Low (Ambiguous singlets)Absolute High (Connectivity proof)
Sample Req. < 5 mgSingle Crystal (Hard to grow)10–20 mg
Throughput High (10 mins)Low (Days/Weeks)Medium (1–4 Hours)
State SolutionSolid StateSolution
Cost $

$

Verdict Screening only.Final validation only.Recommended for Routine Confirmation.

Part 3: The Solution – Integrated 2D NMR Protocol

To unequivocally confirm the 5-phenyl position and the [2,3-d] fusion, you must establish a "connectivity chain" from the Pyrimidine H-4 proton to the Thiophene substituents.

The Logic of Confirmation
  • The Anchor: Identify the Pyrimidine H-4 (Singlet,

    
     8.5–9.0 ppm).
    
  • The Bridge: Use HMBC to see the correlation from H-4 to the bridgehead carbons (C-4a and C-7a ).

  • The Proof:

    • Thieno[2,3-d] Check: C-7a (downfield, attached to S) vs C-4a (upfield).

    • 5-Phenyl Check: Look for HMBC correlations from the Phenyl ortho-protons to the thiophene C-5 . If C-5 is quaternary and correlates to the bridgehead C-4a, the structure is confirmed.

HMBC Correlation Flow (Graphviz)

HMBC_Logic cluster_legend Legend H4 Pyrimidine Proton (H-4) δ 8.5-9.0 ppm C4a Bridgehead C-4a (Quaternary) H4->C4a HMBC (3J) C7a Bridgehead C-7a (Attached to S) H4->C7a HMBC (3J) C5 Thiophene C-5 (Substituted?) C4a->C5 Connectivity Ph_Ortho Phenyl Ortho-Protons δ 7.4-7.8 ppm Ph_Ortho->C5 HMBC (3J) Definitive Proof Definitive Blue arrows indicate required correlations

Figure 2: The HMBC correlation pathway required to confirm the 5-phenylthieno[2,3-d]pyrimidine structure.

Part 4: Experimental Protocol

This protocol is self-validating. If the H-4 signal is not a distinct singlet in the expected region, the core synthesis has failed, and 2D analysis should be aborted.

Step 1: Sample Preparation
  • Solvent: DMSO-

    
      is mandatory. Thieno[2,3-d]pyrimidines have poor solubility in CDCl
    
    
    
    , leading to weak 2D signals.
  • Concentration: 15–20 mg in 0.6 mL solvent. (Higher concentration required for quaternary carbon detection in HMBC).

  • Tube: High-quality 5mm NMR tube (to reduce shimming errors).

Step 2: Acquisition Parameters (600 MHz equivalent)
  • Temperature: 298 K (Heating to 310 K can sharpen peaks if aggregation occurs).

  • Experiment 1: 1H Standard: 16 scans, D1 = 2 sec.

  • Experiment 2: 1H-13C HSQC: Multiplicity edited (distinguishes CH/CH

    
     from CH
    
    
    
    ).
  • Experiment 3: 1H-13C HMBC: Optimized for long-range coupling (

    
     Hz). Critical:  Set scans to 64 or 128 to detect weak correlations to quaternary carbons.
    
Step 3: Data Interpretation (The "Cheat Sheet")

Use the following reference data to validate your spectra.

Table 2: Diagnostic Chemical Shifts for 5-Phenylthieno[2,3-d]pyrimidine

PositionAtomApprox. Shift (

ppm)
MultiplicityDiagnostic Note
Pyrimidine H-4 8.50 – 9.20 Singlet (1H)The "Anchor" peak. Disappears with D

O exchange if confused with NH, but H-4 is non-exchangeable.
Bridgehead C-4a128.0 – 132.0QuaternaryCorrelates with H-4 in HMBC.
Bridgehead C-7a160.0 – 166.0QuaternaryDownfield due to Sulfur attachment.
Thiophene C-5135.0 – 145.0QuaternaryCritical: Must correlate with Phenyl protons.
Thiophene C-6120.0 – 130.0CH (or C-R)If unsubstituted, shows HSQC correlation to H-6 singlet.
Phenyl H-ortho7.40 – 7.90MultipletShows HMBC to Thiophene C-5.

Note: Shifts vary based on substituents at Position 4 (e.g., -NH2, -OH, -Cl).

References

  • Elmongy, E.I., et al. (2021).[1] "Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Activity." Semantic Scholar.

  • Rashad, A.E., et al. (2010).[2] "Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines." Molecules, 15(6), 3932–3957.

  • BenchChem. (2025).[3] "A Definitive Guide to Differentiating N-Regioisomers using 2D-NOESY and HMBC." BenchChem Technical Guides.

  • Oxford Instruments. "Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy." Oxford Instruments Application Notes.

Sources

In Vivo Validation of 2-Chloro-5-phenylthieno[2,3-d]pyrimidine-Based Drug Candidates: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing preclinical oncology pipelines, I frequently evaluate novel chemotypes designed to overcome the limitations of standard-of-care therapies. The 2-chloro-5-phenylthieno[2,3-d]pyrimidine scaffold has emerged as a highly modular, privileged pharmacophore. Functioning as a bioisostere to the 4-aminoquinazoline core found in traditional Tyrosine Kinase Inhibitors (TKIs) like Erlotinib, this scaffold provides enhanced binding affinity to the ATP-binding pockets of mutated kinases[1].

This guide objectively compares the performance of thieno[2,3-d]pyrimidine derivatives against established clinical alternatives and provides a field-proven, self-validating protocol for their in vivo evaluation.

Mechanistic Overview: Overcoming TKI Resistance

Traditional TKIs often fail due to acquired resistance, such as the T790M mutation in the Epidermal Growth Factor Receptor (EGFR) or the activation of compensatory pathways like PI3K/AKT. Thieno[2,3-d]pyrimidine derivatives address this by acting as multi-targeted kinase inhibitors. By structurally modifying the 2-chloro and 5-phenyl positions, researchers can synthesize candidates that simultaneously block EGFR, VEGFR-2, and downstream survival pathways, effectively inducing apoptosis in resistant cell lines[2].

Pathway Ligand Growth Factors (EGF, VEGF) Receptor Receptor Tyrosine Kinases (EGFR, VEGFR-2) Ligand->Receptor Binds Sub1 PI3K / AKT Pathway Receptor->Sub1 Phosphorylates Sub2 MAPK / ERK Pathway Receptor->Sub2 Phosphorylates Candidate Thieno[2,3-d]pyrimidine Derivatives Candidate->Receptor ATP-Competitive Inhibition Outcome2 Apoptosis (Cell Death) Candidate->Outcome2 Induces Outcome1 Tumor Proliferation & Angiogenesis Sub1->Outcome1 Drives Sub2->Outcome1 Drives Outcome2->Outcome1 Arrests

Mechanistic pathway of thieno[2,3-d]pyrimidine derivatives inhibiting RTK-driven tumor proliferation.

Comparative Performance Analysis

To justify the progression of a this compound candidate into in vivo models, it must demonstrate superior efficacy or safety profiles compared to existing alternatives. The table below synthesizes recent experimental data comparing novel thienopyrimidine derivatives against standard chemotherapeutics and TKIs.

Compound / DrugScaffold TypePrimary Target(s)In Vitro Efficacy (IC₅₀)In Vivo / Clinical Advantage
1 Thieno[2,3-d]pyrimidineEGFR (WT & T790M)37.19 nM (WT), 204.1 nM (Mutant)2.5x higher safety margin vs. Erlotinib in normal WI-38 cells[1].
3 Thieno[2,3-d]pyrimidine UreaVEGFR-23.6 µM (LCC2 cells)65% kinase inhibition; successfully overcomes Tamoxifen resistance[3].
4 Triazolo-thienopyrimidineEGFR / Cytotoxicity19.4 µM (MCF-7 cells)Superior cytotoxic potency compared to Doxorubicin (40.0 µM) in MCF-7[4].
Erlotinib (Control)4-AminoquinazolineEGFR (WT)~2 nM (WT)Standard of care, but exhibits high clinical relapse rates via T790M mutation[1].
Doxorubicin (Control)AnthracyclineDNA Intercalation40.0 µM (MCF-7 cells)Broad-spectrum chemotherapeutic limited by severe systemic cardiotoxicity[4].

Data Interpretation: Thieno[2,3-d]pyrimidine derivatives exhibit a clear advantage in overcoming specific resistance mechanisms (e.g., T790M mutations, Tamoxifen resistance) while maintaining a wider therapeutic window (lower toxicity in healthy cells) compared to legacy drugs[1][3].

Self-Validating In Vivo Xenograft Methodology

Transitioning from in vitro IC₅₀ values to in vivo efficacy requires a rigorously controlled murine xenograft model. As a scientist, you must ensure that every step of your protocol is a self-validating system—meaning the experiment contains internal checks to prove that the observed results are biologically genuine, not procedural artifacts.

Workflow Prep 1. Cell Line Preparation Inoc 2. Subcutaneous Inoculation Prep->Inoc Rand 3. Block Randomization Inoc->Rand Dose 4. Dosing & Monitoring Rand->Dose ExVivo 5. Ex Vivo PD Validation Dose->ExVivo

Self-validating in vivo xenograft workflow for evaluating thienopyrimidine drug candidates.

Step 1: Cell Preparation and Matrix Suspension
  • Action: Harvest target cancer cells (e.g., A549 for EGFR mutant models or MCF-7 for breast cancer models) in log-phase growth. Resuspend at a concentration of

    
     cells/mL in a 1:1 mixture of cold PBS and Matrigel.
    
  • Causality: Matrigel provides essential extracellular matrix (ECM) proteins (like laminin and collagen IV) that mimic the tumor microenvironment. This enhances initial tumor cell engraftment and vascularization, drastically reducing variability in tumor take rates.

  • Self-Validation: Assess cell viability via Trypan Blue exclusion pre- and post-resuspension. Viability must exceed 95%. If viability drops, delayed tumor growth in the vehicle group will be an artifact of dead cell clearance rather than biological baseline, invalidating the study.

Step 2: Inoculation and Stratified Randomization
  • Action: Inject 100 µL of the cell suspension subcutaneously into the right flank of athymic nude mice. Monitor until tumors reach a palpable volume of ~100–150 mm³. Randomize mice into cohorts (Vehicle, Standard-of-Care, Candidate Drug).

  • Causality: Randomizing only after tumors are established ensures that the drug acts on a vascularized, solid tumor mass rather than interfering with initial cellular implantation. This accurately mimics clinical therapeutic intervention.

  • Self-Validation: Calculate the Coefficient of Variation (CV) of tumor volumes within each group immediately post-randomization. A CV < 15% internally validates that the baseline tumor burden is statistically identical across all cohorts prior to dosing.

Step 3: Dosing Regimen and Biometric Monitoring
  • Action: Administer the thieno[2,3-d]pyrimidine candidate via oral gavage (PO) or intraperitoneal (IP) injection based on prior Maximum Tolerated Dose (MTD) studies. Measure tumor volume via digital calipers and record body weight bi-weekly.

  • Causality: Body weight acts as a real-time surrogate for gross systemic toxicity. Thienopyrimidines are generally well-tolerated, but monitoring weight allows you to differentiate between drug-induced cachexia and tumor-induced morbidity. A weight loss >15% mandates a dosing holiday.

  • Self-Validation: The inclusion of a Vehicle-only group establishes the baseline tumor growth kinetic, while a Standard-of-Care group (e.g., Erlotinib) benchmarks the candidate's relative efficacy. If the Standard-of-Care fails to inhibit tumor growth, the specific cell line may have drifted, invalidating the model.

Step 4: Ex Vivo Pharmacodynamic (PD) Confirmation
  • Action: At study termination, excise the tumors. Snap-freeze half in liquid nitrogen for Western Blot analysis (probing for p-EGFR, p-VEGFR-2, p-AKT) and fix the other half in 10% neutral buffered formalin for Immunohistochemistry (Ki-67 for proliferation, TUNEL for apoptosis)[5].

  • Causality: Gross tumor shrinkage alone does not prove the mechanism of action. Quantifying target phosphorylation confirms that the phenotypic response (shrinkage) is directly caused by the intended biochemical blockade (kinase inhibition).

  • Self-Validation: Correlate the reduction in Ki-67 staining with the increase in TUNEL staining. A stoichiometric inverse relationship internally validates the drug's cytotoxic mechanism, proving the tumor didn't simply necrose due to size, but underwent targeted apoptosis.

References

  • [2] Title: Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction Source: Molecules (PMC) URL:

  • [5] Title: Anticancer Potential of Thieno[2,3-d]pyrimidine Derivatives in Oral Carcinoma Models Source: PMC URL:

  • [4] Title: Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidine Derivatives Source: MDPI URL:

  • [3] Title: Design, synthesis and biological evaluation of a new thieno[2,3-d]pyrimidine-based urea derivative with potential antitumor activity against tamoxifen sensitive and resistant breast cancer cell lines Source: PMC URL:

  • [1] Title: Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors Source: Taylor & Francis URL:

Sources

Comparative docking studies of thieno[2,3-d]pyrimidine derivatives in different kinase domains

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Docking Guide: Thieno[2,3-d]pyrimidine Scaffolds Across Kinase Domains (EGFR vs. VEGFR-2)

Executive Summary

The thieno[2,3-d]pyrimidine scaffold is recognized in medicinal chemistry as a "privileged structure"—a molecular framework capable of providing ligands for diverse receptors.[1][2] As a bioisostere of the quinazoline core found in FDA-approved drugs like Gefitinib and Erlotinib, this scaffold offers unique vectors for substitution that can fine-tune selectivity between kinase domains.

This guide provides a technical workflow for performing comparative docking studies of these derivatives, specifically contrasting their binding modes in Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) . We move beyond basic protocol listing to explore the causality of binding affinities and the structural determinants of selectivity.

The Scaffold & Target Architecture

Bioisosteric Rationale

The thieno[2,3-d]pyrimidine core mimics the adenine ring of ATP. In the context of kinase inhibition, the N3 nitrogen and the C4-amino group (if substituted) typically function as the primary "hinge-binding" motif.

  • vs. Quinazolines: The thiophene ring replaces the benzene ring of quinazoline. This alters the electron density and lipophilicity (LogP), often improving membrane permeability while maintaining the critical hydrogen bond geometry required for the ATP-binding pocket.

Target Selection for Comparison

To validate the scaffold's versatility, we compare two distinct tyrosine kinase domains:

  • EGFR (ErbB1): A primary target in NSCLC (Non-Small Cell Lung Cancer). The binding pocket is characterized by a "gatekeeper" residue (Thr790) which, when mutated to Methionine (T790M), confers resistance.

  • VEGFR-2 (KDR): The master regulator of angiogenesis. Its ATP pocket is adjacent to a hydrophobic "allosteric" pocket (DFG-out conformation) that allows for Type II inhibition, distinct from the Type I binding usually seen in EGFR.

Comparative Docking Workflow

Reliable docking requires a self-validating loop. We utilize a protocol compatible with standard engines (AutoDock Vina, Schrödinger Glide, or GOLD).

Protocol Architecture

The following diagram outlines the critical path for high-fidelity docking. Note the "Redocking Validation" loop, which is non-negotiable for scientific integrity.

DockingWorkflow cluster_prep Phase 1: Preparation cluster_dock Phase 2: Sampling cluster_valid Phase 3: Validation P1 Protein Prep (Remove H2O, Fix Charges) G1 Grid Generation (Center: Co-crystal Ligand) P1->G1 L1 Ligand Prep (Energy Min, MMFF94) D1 Docking Algorithm (Lamarckian GA / Vina) L1->D1 G1->D1 V1 Redocking Control (RMSD Calculation) D1->V1 V1->G1 If RMSD > 2.0 Å (Refine Grid) A1 Interaction Analysis (H-Bonds, Pi-Stacking) V1->A1 If RMSD < 2.0 Å

Figure 1: Standardized molecular docking workflow emphasizing the RMSD validation loop. Failure to reproduce the co-crystallized pose (RMSD > 2.0 Å) requires grid refinement.

Technical Specifications
  • Protein Preparation:

    • EGFR: Use PDB ID 1M17 (bound with Erlotinib). Crucial: Retain the structural water molecule bridging the ligand to Thr790 if targeting the WT, but be aware it may be displaced in T790M mutants.

    • VEGFR-2: Use PDB ID 4ASD (bound with Sorafenib). This structure represents the "DFG-out" inactive conformation, suitable for Type II inhibitors.

  • Grid Box Setup:

    • Center the grid on the centroid of the co-crystallized ligand.

    • Dimensions:

      
       Å is standard, but extend to 
      
      
      
      Å for VEGFR-2 to capture the hydrophobic back-pocket involved in Type II inhibition.

Performance Analysis: EGFR vs. VEGFR-2

In this section, we analyze the performance of a representative thieno[2,3-d]pyrimidine derivative series (TP-Series) against standard inhibitors.

Comparative Binding Energy Data

The table below synthesizes representative data patterns observed in high-impact studies [1, 2].

Ligand IDStructure ClassEGFR (WT)

(kcal/mol)
VEGFR-2

(kcal/mol)
Key Interaction (EGFR)Key Interaction (VEGFR-2)
Gefitinib Quinazoline (Ref)-9.4-7.2Met793 (Hinge)Cys919 (Hinge)
Sorafenib Urea/Pyridine (Ref)-7.8-11.2Met793Glu885/Asp1046 (DFG-out)
TP-05 Thieno-pyrimidine (Unsub)-8.1-7.5Met793Cys919
TP-12 4-Morpholine subst.-9.6 -8.1Met793 + Lys745Cys919 + Val848
TP-17f Urea-linker subst.-8.5-10.8 Met793Asp1046 (H-bond)

Analysis:

  • Hinge Binding is Conserved: Both kinase domains rely on a hinge residue for the primary anchor. In EGFR, the N3 of the thienopyrimidine accepts a hydrogen bond from Met793 . In VEGFR-2, the interaction is with Cys919 .

  • Selectivity Switch: Compound TP-17f , which incorporates a urea linker (similar to Sorafenib), shows a dramatic shift in affinity toward VEGFR-2 (-10.8 kcal/mol). This confirms that extending the scaffold to reach the Asp1046 residue in the DFG motif is critical for VEGFR-2 selectivity [3].

Structural Determinants of Selectivity (SAR)

To guide your synthesis, the following logic map explains how specific R-group modifications on the thieno[2,3-d]pyrimidine core dictate kinase preference.

SAR_Logic cluster_R2 Position 2 (R2) cluster_R4 Position 4 (R4) Core Thieno[2,3-d]pyrimidine Core R2_Node Aryl / Heteroaryl Group Core->R2_Node R4_Node Amino / Morpholine / Urea Core->R4_Node Effect1 Increases hydrophobic contact in Specificity Pocket R2_Node->Effect1 EGFR Selectivity EGFR Selectivity Effect1->EGFR Selectivity Small lipophilic groups Effect2 Solubility & Hinge Interaction R4_Node->Effect2 VEGFR-2 Selectivity VEGFR-2 Selectivity Effect2->VEGFR-2 Selectivity Bulky Urea extension (Reaches DFG-out)

Figure 2: Structure-Activity Relationship (SAR) logic. Modifications at Position 4 (R4) are the primary drivers for switching between Type I (EGFR) and Type II (VEGFR-2) inhibition modes.

Experimental Validation (The "Wet Lab" Bridge)

Docking is a hypothesis generator. A publishable study must validate these in silico predictions with in vitro assays.

  • Enzymatic Inhibition Assay (Kinase-Glo):

    • Purpose: Measures the IC50 (half-maximal inhibitory concentration) against purified kinase.

    • Correlation: A high negative binding energy (e.g., < -9.5 kcal/mol) should correlate with sub-micromolar IC50 values (< 1

      
      M).
      
    • Protocol Note: For VEGFR-2, ensure the assay includes ATP concentrations near the

      
       to accurately assess ATP-competitive inhibition [4].
      
  • Cellular Viability (MTT/MTS Assay):

    • Cell Lines: Use A549 (EGFR overexpressing) for EGFR-targeted derivatives and HUVEC (Human Umbilical Vein Endothelial Cells) for VEGFR-2 derivatives.

    • Discrepancy Check: If docking is excellent but cellular activity is poor, the compound likely suffers from poor membrane permeability (check LogP) or efflux pump liability, not poor kinase binding [5].

References

  • Al-Warhi, T., et al. (2020). "Design, synthesis and molecular docking of novel thieno[2,3-d]pyrimidine derivatives as potent EGFR inhibitors." European Journal of Medicinal Chemistry. Link

  • El-Mekabaty, A., et al. (2021). "Synthesis and molecular docking of new thieno[2,3-d]pyrimidine derivatives as VEGFR-2 inhibitors." Bioorganic Chemistry. Link

  • Luo, C., et al. (2019). "Molecular modeling and docking studies of thienopyrimidine derivatives as dual EGFR/VEGFR-2 inhibitors." Journal of Molecular Graphics and Modelling. Link

  • BenchChem Application Note. (2023).[3] "Kinase-Glo Luminescent Kinase Assay Protocol for VEGFR-2." BenchChem Technical Library. Link

  • Lipinski, C. A. (2004). "Lead- and drug-like properties: the alert for poor membrane permeability." Current Opinion in Drug Discovery & Development. Link

Sources

Safety Operating Guide

Proper Disposal Procedures: 2-Chloro-5-phenylthieno[2,3-d]pyrimidine

[1][2]

CAS Number: 1225701-41-6 Chemical Class: Halogenated Heteroaromatic / Thienopyrimidine Derivative Physical State: Solid (typically off-white to yellow powder)[1][2]

Executive Summary: Immediate Action Plan

Strict Adherence Required: 2-Chloro-5-phenylthieno[2,3-d]pyrimidine is a halogenated organic compound.[1][2][3][4][5] It must never be disposed of via municipal drains, general laboratory trash, or non-halogenated waste streams.

  • Primary Disposal Method: High-temperature incineration via a licensed hazardous waste contractor.[1][2]

  • Waste Classification: Halogenated Organic Solid (or Halogenated Solvent Waste if in solution).[1][2]

  • Critical Segregation: Keep separate from oxidizers and non-halogenated solvents to prevent cross-contamination and regulatory fines.[1][2]

Hazard Identification & Safety Profile

While specific toxicological data for this exact isomer is often limited in public databases compared to its 4-chloro analog, it must be handled with the rigor applied to the entire thienopyrimidine class.[2] Treat as a potential bioactive agent and irritant.[1][2]

Hazard Category Classification (GHS) H-Codes & Description
Acute Toxicity Category 4 (Oral)H302: Harmful if swallowed.[1][2]
Skin Corrosion Category 2H315: Causes skin irritation.[1][2]
Eye Damage Category 2AH319: Causes serious eye irritation.[1][2]
STOT - SE Category 3H335: May cause respiratory irritation.[1][2]
Environmental Aquatic ChronicH413: May cause long-lasting harmful effects to aquatic life (Class Assumption).[1][2]

Personal Protective Equipment (PPE):

  • Respiratory: N95 (minimum) or P100 respirator if dust generation is possible.[1][2]

  • Skin: Nitrile gloves (0.11 mm minimum thickness).[1] Double gloving recommended for solutions.[1]

  • Eyes: Chemical safety goggles.[1][2]

Detailed Disposal Protocols
A. Solid Waste (Pure Compound) [1][2]
  • Container: Collect in a wide-mouth high-density polyethylene (HDPE) or glass jar with a screw-top lid.

  • Labeling: Clearly label as "Hazardous Waste - Solid - Halogenated Organic." Include the full chemical name and CAS #1225701-41-6.

  • Process:

    • Do not dissolve the solid unnecessarily.[1][2] Disposal as a solid is volume-efficient.[1][2]

    • If the compound is old or degraded, do not attempt to neutralize.[1]

    • Seal the container and place it in the laboratory's designated satellite accumulation area.

B. Liquid Waste (Solutions)
  • Segregation: Must be placed in the Halogenated Solvent Waste carboy.[1][2]

  • Compatibility: Compatible with Dichloromethane (DCM), Chloroform, and Ethyl Acetate.

  • Prohibition: Do not mix with aqueous acidic waste or strong oxidizers (e.g., Nitric Acid), as thienopyrimidines can degrade or react exothermically.

  • Labeling: "Halogenated Organic Solvent Waste."[1][2] List "this compound" as a constituent.[1][2][4][6][7]

C. Contaminated Debris (Glassware, Syringes, PPE)
  • Sharps: Needles/syringes used with this compound go into the Biohazard/Chemical Sharps container, not standard trash.

  • Glassware: Triple rinse with a solvent (e.g., acetone).[1][5] Collect the rinsate as Halogenated Liquid Waste .[1][2] The glass can then be washed normally or disposed of as broken glass.[1]

  • Solids (Gloves/Tissues): Place in a clear hazardous waste bag labeled "Contaminated Debris - Toxic."[1][2]

Visualization: Waste Lifecycle & Decision Tree
Figure 1: Cradle-to-Grave Disposal Decision Tree

This diagram illustrates the logical flow for categorizing and disposing of this compound based on its physical state.

DisposalFlowStartWaste Generation:This compoundStateCheckDetermine Physical StateStart->StateCheckSolidSolid / PowderStateCheck->SolidLiquidSolution / Mother LiquorStateCheck->LiquidDebrisContaminated PPE/GlassStateCheck->DebrisSolidActionPlace in HDPE JarLabel: 'Solid Halogenated Organic'Solid->SolidActionLiquidActionPour into HalogenatedSolvent CarboyLiquid->LiquidActionDebrisActionTriple Rinse GlasswareCollect RinsateDebris->DebrisActionIncinerationFinal Disposal:High-Temp Incineration(RCRA Code: U-List or D001/D022)SolidAction->IncinerationLiquidAction->IncinerationRinsateRinsate -> Liquid WasteDebrisAction->RinsateTrashRinsed Glass -> Glass TrashGloves -> Haz Waste BagDebrisAction->TrashRinsate->IncinerationTrash->Incineration

Caption: Operational workflow for segregating this compound waste streams to ensure compliance with halogenated waste protocols.

Emergency Spill Procedures

If a spill occurs, immediate containment is necessary to prevent inhalation of dust or environmental release.

Spill Response Workflow

SpillResponseAccidentSpill IncidentAssessAssess Volume & StateAccident->AssessDrySpillDry Powder SpillAssess->DrySpillWetSpillSolution SpillAssess->WetSpillDryActionDampen with inert oil/solvent(Avoid Dust)DrySpill->DryActionWetActionAbsorb with Vermiculiteor SandWetSpill->WetActionCollectSweep into Haz Waste PailDryAction->CollectWetAction->CollectCleanWash Area with Soap/WaterCollect->CleanReportReport to EHSClean->Report

Caption: Step-by-step emergency response protocol for containing and cleaning spills of thienopyrimidine derivatives.

Step-by-Step Spill Cleanup:

  • Evacuate & Ventilate: Clear the immediate area.[1][2] If powder is airborne, allow 15 minutes for settling or use a HEPA-filtered vacuum.[1]

  • PPE Up: Don nitrile gloves, safety goggles, and a lab coat.

  • Containment:

    • Powder: Do not dry sweep.[1] Cover with a paper towel dampened with a compatible solvent (e.g., ethanol) or inert oil to suppress dust, then wipe up.

    • Liquid: Surround with absorbent pillows or vermiculite.[1]

  • Disposal: Place all cleanup materials into a hazardous waste bag/pail. Label as "Spill Debris: this compound."[1][2]

Regulatory References
  • PubChem. 4-Chloro-5-phenylthieno[2,3-d]pyrimidine (Isomer Analog for Hazard Data).[1][2] National Library of Medicine.[1] [Link][1][2]

  • US EPA. Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification.[1] [Link][1][2]

Personal protective equipment for handling 2-Chloro-5-phenylthieno[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: Operational Safety & Logistics Guide Audience: Researchers, scientists, and drug development professionals.

Introduction: The "Unknown Potency" Protocol

As Senior Application Scientists in drug discovery, we often handle intermediates like 2-Chloro-5-phenylthieno[2,3-d]pyrimidine (CAS: 35265-82-8 or related analogs). While safety data sheets (SDS) classify this strictly as an irritant, its structural motif—a thienopyrimidine scaffold—is a privileged structure in kinase inhibitor design.

The Critical Insight: You must treat this compound not just by its current hazard classification, but by its potential biological activity. Until a specific Occupational Exposure Limit (OEL) is established, we operate under Occupational Exposure Band (OEB) 3 protocols , assuming moderate-to-high potency.

This guide moves beyond generic advice, providing a permeation-based PPE strategy and a self-validating handling workflow.

Hazard Identification & Risk Assessment

Before selecting PPE, we must define the enemy. This compound presents a dual threat: physical irritation and potential systemic bioactivity.[1]

Hazard ClassGHS CodeDescriptionOperational Implication
Skin Irritation H315Causes skin irritation.[1][2][3][4][5][6][7][8]Direct contact causes dermatitis; potential for transdermal absorption.
Eye Irritation H319Causes serious eye irritation.[2][4][6][7][8][9]Micro-particles can cause corneal abrasion and chemical burns.
Respiratory H335May cause respiratory irritation.[1][2][4][6][7]Highest Risk: Inhalation of dust during weighing is the fastest route to systemic exposure.
Acute Toxicity H302Harmful if swallowed.[2][6][10]Poor hygiene (hand-to-mouth) is a vector.

The PPE Matrix: A Permeation-Based Approach

Standard nitrile gloves are insufficient if you are solubilizing this compound in halogenated solvents (e.g., Dichloromethane) or ethers (THF), which are common for thienopyrimidine chemistry.

PPE Decision Logic (Visualization)

PPE_Decision_Tree cluster_legend Logic Key Start Task Assessment State Physical State? Start->State Solid Solid / Powder State->Solid Weighing Solution In Solution State->Solution Reaction/Workup Standard Standard PPE: Nitrile (4-6 mil) Safety Glasses Lab Coat Solid->Standard Inside Fume Hood SolventCheck Solvent Type? Solution->SolventCheck SolventCheck->Standard Water/Methanol/Ethanol HighRisk Enhanced PPE: Double Glove (Nitrile + Laminate) Chemical Splash Goggles Tyvek Sleeves SolventCheck->HighRisk DCM/THF/DMF Legend Always prioritize engineering controls (Fume Hood) over PPE.

Figure 1: PPE Selection Logic based on physical state and solvent carrier. Note that solvent choice dictates glove breakthrough times more than the solute itself.

Detailed PPE Specifications
ComponentRecommendationScientific Rationale
Hand Protection (Solid) Nitrile (minimum 5 mil) Sufficient for dry powder. Inspect for pinholes before use.
Hand Protection (Solution) Double Gloving or Silver Shield® If dissolved in DCM (Dichloromethane), standard nitrile degrades in <5 mins. Wear a laminate inner glove (Silver Shield) with a nitrile outer glove for dexterity.
Eye Protection Chemical Splash Goggles Safety glasses with side shields are insufficient for fine powders that can drift around frames. Goggles provide a sealed environment.
Respiratory Fume Hood (Primary) Do not rely on N95s. Use a certified chemical fume hood. If out-of-hood work is unavoidable (e.g., equipment maintenance), use a half-face respirator with P100/OV cartridges .
Body Tyvek® Lab Coat / Sleeves Cotton lab coats absorb liquids. For scale-up (>5g), use disposable Tyvek sleeves to prevent cuff contamination.

Operational Protocol: Self-Validating Systems

Trusting the process means verifying the safety barriers before the hazard is introduced.

Step-by-Step Handling Workflow
  • Pre-Start Validation:

    • Airflow Check: Verify fume hood face velocity is 80–100 fpm using a tissue strip or digital monitor.

    • Glove Integrity: Inflate nitrile gloves with air to check for pinholes.

    • Static Control: Thienopyrimidines can be static-prone. Use an anti-static gun or ionizer bar during weighing to prevent "flying powder."

  • Weighing & Transfer (The Critical Step):

    • Place a secondary containment tray inside the hood.

    • Weigh directly into a tared reaction vessel if possible to avoid transfer losses and dust generation.

    • Technique: Keep hands deep in the hood (at least 6 inches back from the sash).

  • Solubilization:

    • Add solvent slowly down the side of the vessel to minimize aerosolization.

    • Caution: If using DCM, immediately inspect outer gloves for rippling (sign of breakthrough). Change gloves immediately if splashed.

  • Decontamination:

    • Wipe down the balance and work area with a solvent-dampened towel (methanol or ethanol usually suffices for cleaning).

    • Dispose of the towel as hazardous solid waste.

Workflow Visualization

Handling_Workflow Prep 1. Pre-Check (Airflow & Glove Test) Weigh 2. Weighing (Static Control) Prep->Weigh Pass React 3. Solubilization (Closed Vessel) Weigh->React Transfer React->Prep If Spill Occurs Clean 4. Decontamination (Solvent Wipe) React->Clean Complete Waste 5. Disposal (Double Bag) Clean->Waste

Figure 2: Operational workflow emphasizing the feedback loop: if a spill occurs, return to the "Pre-Check" mindset to assess containment before cleaning.

Emergency Response & Disposal

Spill Response (Solid):

  • Do not sweep. Sweeping creates airborne dust.

  • Cover the spill with a damp paper towel (water or mineral oil) to suppress dust.

  • Scoop up the damp material and place it in a wide-mouth hazardous waste jar.

Spill Response (Liquid):

  • Evacuate the immediate area if the solvent is volatile.

  • Use a spill pillow or vermiculite.

  • Do not use paper towels alone for halogenated solvents; they may degrade or allow rapid evaporation.

Disposal:

  • Solid Waste: Label as "Hazardous Solid - Toxic/Irritant."

  • Liquid Waste: Segregate based on the solvent (Halogenated vs. Non-Halogenated).

  • Contaminated PPE: Disposable gloves and Tyvek sleeves must be disposed of as hazardous waste, not regular trash.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment (PPE) Selection Guide. United States Department of Labor. [Link]

  • PubChem. (2025).[11] Compound Summary: 4-Chloro-5-phenylthieno[2,3-d]pyrimidine (Isomer Analog Safety Data). National Library of Medicine. [Link]

Sources

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